molecular formula C41H64O14 B3395198 Digoxin CAS No. 20830-75-5

Digoxin

Cat. No.: B3395198
CAS No.: 20830-75-5
M. Wt: 780.9 g/mol
InChI Key: LTMHDMANZUZIPE-PUGKRICDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digoxin is a cardiac glycoside compound isolated from the foxglove plant, Digitalis lanata . With a chemical formula of C41H64O14 and a molecular weight of 780.95 g/mol, it is a well-characterized tool for cardiovascular research . Its primary mechanism of action is the reversible inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump in cardiac cells . This inhibition increases intracellular sodium, which subsequently leads to a rise in intracellular calcium concentration via the sodium-calcium exchanger, resulting in a positive inotropic effect—increased force of myocardial contraction . Additionally, this compound exerts vagomimetic effects by stimulating the parasympathetic nervous system, which slows conduction through the atrioventricular (AV) node and reduces heart rate . These dual mechanisms make it a valuable agent for studying the pathophysiology and treatment of heart failure and atrial fibrillation in experimental models . Researchers utilize this compound to investigate cellular signaling, cardiac electrophysiology, and inotropy. It is critical to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. This product should not be used for any in vivo personal purpose.

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMHDMANZUZIPE-PUGKRICDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DIGOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022934
Record name Digoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Digoxin appears as clear to white crystals or white crystalline powder. Odorless. Used as a cardiotonic drug. (EPA, 1998), Solid
Details U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.
Record name DIGOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.
Record name Digoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Cardiac glycosides have a characteristic ring structure known as an aglycone (orgenin) coupled with one or more types of sugars. The aglycone portion of the glycoside consists of a steroid nucleus (cyclopentanoperhydrophenanthrene nucleus) and an alpha,beta-unsaturated 5- or 6-membered lactone ring at the C17 position of the steroid nucleus. A beta-oriented hydroxyl substitution is usually present at the C3 and C14 positions. Increasing the number of hydroxyl groups on the aglycone increases polarity and decreases lipid solubility; additional sugars may also increase polarity. The sugar portion of the glycoside is attached to the steroid nucleus, usually through a hydroxyl group at the C3 position. The sugar moiety affects in part the activity of the cardiac glycosides by influencing solubility, absorption, distribution, and toxicity. In general, the cardiac glycosides are sparingly soluble to insoluble in water and freely soluble to slightly soluble in alcohol or diluted alcohol. /Cardiac glycosides/, In water, 64.8 mg/L at 25 °C, Practically insoluble in water, Very soluble in ethanol, Freely soluble in pyridine; soluble in mixture of chloroform and alcohol. More soluble in hot 80% alcohol than gitoxin. Slightly soluble in dilute alcohol, chloroform. Practically insoluble in ether, acetone, ethyl acetate, chloroform, For more Solubility (Complete) data for Digoxin (6 total), please visit the HSDB record page., 0.0648 mg/mL at 25 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00390
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.36 g/cu cm at 20 °C
Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V108: 381
Record name Digoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to white crystals, or white crystalline powder, Triclinic prisms from dilute alcohol, pyridine, Radially arranged four- and five-sided triclinic plates from dilute alcohol or pyridine.

CAS No.

20830-75-5
Record name DIGOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Digoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20830-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digoxin [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020830755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00390
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3.beta.,5.beta.,12.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Digoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Digoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Digoxin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73K4184T59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Digoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Digoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

446 to 509 °F Decomposes. (EPA, 1998), 230-265, 249 °C (decomposes), MP: Approximately 235 °C (decomposes), MP: 230-265 °C, Crystals. MP: 227-231 °C /beta-Methyldigoxin/, 249 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name DIGOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00390
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/214
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 575
Record name Digoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Medical History of Digoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis species), represents a cornerstone in the history of cardiovascular medicine. For over two centuries, it has been employed in the management of heart failure and atrial fibrillation, its journey from a traditional herbal remedy to a purified pharmaceutical agent illustrating the evolution of pharmacology and clinical science. This technical guide provides an in-depth exploration of the discovery, isolation, and historical medical application of this compound, with a focus on the key experiments and quantitative data that have defined its use. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this seminal cardiovascular drug.

From Folk Medicine to Systematic Inquiry: The Work of William Withering

The medicinal properties of the foxglove plant were recognized in folk medicine for centuries before its systematic study.[1] However, it was the pioneering work of the English physician and botanist William Withering in the 18th century that brought digitalis into the realm of established medical practice.[2][3]

Withering's Clinical Investigations (c. 1775-1785)

In 1775, Withering was introduced to a family recipe for the treatment of "dropsy" (edema), a condition characterized by fluid accumulation and now known to be a hallmark of congestive heart failure.[4][5][6] Recognizing the foxglove plant (Digitalis purpurea) as the active ingredient in the herbal concoction, he embarked on a decade-long investigation into its therapeutic effects.[7][8]

Experimental Protocol: Withering's "Clinical Trials"

While not conforming to modern standards of randomized controlled trials, Withering's approach was systematic and observational, as detailed in his 1785 publication, "An Account of the Foxglove, and some of its Medical Uses."[8][9]

  • Patient Population: Withering administered foxglove preparations to 163 patients suffering from dropsy.[8]

  • Preparation of the Active Agent: Withering favored a powdered preparation of the dried leaves, gathered just before the plant blossomed.[3][7] He also experimented with decoctions (boiling the dried leaves in water) and infusions.[7][8] The goal was to create a more consistent and titratable formulation than crude herbal mixtures.

  • Dosing and Administration: Through careful observation, Withering worked to determine the optimal dosage, noting that excessive amounts led to toxicity, manifesting as vomiting and purging.[7] He refined the dosage to achieve a diuretic effect without inducing severe adverse reactions.[8]

  • Outcome Measurement: The primary outcome measured was the reduction of edema, a key symptom of dropsy.[5] Withering meticulously documented the diuretic effects of the foxglove preparations.[8] He also noted the drug's "power over the motion of the heart."[10]

Quantitative Results of Withering's Investigations

The following table summarizes the key quantitative outcomes of Withering's 10-year study.

ParameterValueReference
Total Patients Treated163[8]
Patients with Congestive Heart Failure Experiencing Relief101[7][9]

Withering's work was foundational in establishing both the efficacy and the toxicity profile of digitalis, emphasizing the importance of careful dose titration.[9]

The Isolation of this compound: Sydney Smith's Contribution

While Withering's work established the therapeutic use of the foxglove plant, the specific active compounds remained to be elucidated. In 1930, the chemist Dr. Sydney Smith, working at the Burroughs Wellcome laboratories, successfully isolated a crystalline glycoside from the woolly foxglove, Digitalis lanata.[2][4] This compound was named this compound.[2]

Experimental Protocol: Isolation and Purification of this compound (c. 1930)

Based on historical accounts of phytochemical methods of the era, the following protocol outlines the likely steps taken by Sydney Smith to isolate this compound.[11][12]

  • Extraction: Dried and powdered leaves of Digitalis lanata were subjected to exhaustive extraction with a solvent such as ethanol (B145695) or an acetone-water mixture to dissolve the glycosides.[12]

  • Purification: The crude extract was then purified to remove unwanted plant materials. This likely involved:

    • Dissolving the dried extract in acetone (B3395972).[11]

    • Boiling the acetone solution in chloroform.[11]

    • Further purification steps to separate this compound from other glycosides.

  • Characterization: The purified this compound was characterized using chemical tests. The Keller-Kiliani reaction, which produces a characteristic olive-green color with this compound, was used to distinguish it from other glycosides.[11]

This isolation of a pure, crystalline compound was a major advancement, allowing for standardized dosing and more controlled pharmacological studies.

Elucidation of the Mechanism of Action: Inhibition of Na+/K+-ATPase

The central mechanism by which this compound exerts its cardiotonic effects was discovered in 1953 by Schatzmann, who demonstrated its inhibition of the sarcolemmal sodium/potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump.[10] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, resulting in enhanced myocardial contractility.[2][13]

Experimental Protocol: In Vitro Na+/K+-ATPase Activity Inhibition Assay

The following is a generalized protocol for an in vitro assay to measure the inhibition of Na+/K+-ATPase activity by this compound, based on modern methodologies that reflect the principles of early experiments.[14][15]

  • Objective: To determine the concentration of this compound that inhibits 50% of the Na+/K+-ATPase enzyme activity (IC50).

  • Materials:

    • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).[15]

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).[15]

    • Substrate: Adenosine triphosphate (ATP).[15]

    • Cofactors: NaCl, KCl, MgCl2.[15]

    • This compound solutions of varying concentrations.

    • Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green).[14]

  • Procedure:

    • In a multi-well plate, add purified Na+/K+-ATPase enzyme to each well.

    • Add different concentrations of this compound to the respective wells and incubate to allow for binding.[14]

    • Initiate the enzymatic reaction by adding ATP to all wells.[14]

    • Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.[14]

    • Stop the reaction and add a reagent (e.g., Malachite Green) that forms a colored complex with the liberated inorganic phosphate.[14]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm).[14] The amount of Pi released is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[14]

Early Clinical Trials and Quantitative Assessment

Following the isolation of pure this compound, more controlled clinical trials were conducted to evaluate its efficacy and safety.

Randomized Trial of this compound versus Placebo in Heart Failure (Lee et al., 1982)

A notable early randomized, double-blind, crossover trial provided more rigorous evidence for this compound's benefits in patients with heart failure and sinus rhythm.[16]

Experimental Protocol

  • Study Design: Randomized, double-blind, crossover trial.[16]

  • Patient Population: 25 outpatients with heart failure and without atrial fibrillation.[16]

  • Intervention: Patients received oral this compound and a matched placebo for distinct treatment periods.[16]

  • Outcome Measures: The severity of heart failure was assessed using a clinicoradiographic scoring system. Left ventricular ejection fraction was also measured.[16]

Quantitative Results

OutcomeResultp-valueReference
Reduction in Heart Failure Severity (Clinicoradiographic Score)Observed in 14 out of 25 patients-[16]
Strongest Correlate of Response to this compoundPresence of a third heart sound< 0.0001[16]

The Digitalis Investigation Group (DIG) Trial

The largest and most definitive clinical trial of this compound is the Digitalis Investigation Group (DIG) trial, published in 1997.[17] This large-scale, randomized, double-blind, placebo-controlled study provided crucial insights into the role of this compound in modern heart failure therapy.

Experimental Protocol

  • Study Design: Randomized, double-blind, placebo-controlled trial.[17]

  • Patient Population: 6,800 patients with heart failure and a left ventricular ejection fraction of 0.45 or less.[17] An ancillary trial included patients with ejection fractions greater than 0.45.[17]

  • Intervention: Patients were randomly assigned to receive either this compound or a placebo, in addition to diuretics and angiotensin-converting-enzyme (ACE) inhibitors.[17]

  • Primary Outcome: All-cause mortality.[17]

  • Secondary Outcomes: Hospitalization for worsening heart failure.[17]

Quantitative Results of the DIG Trial (Main Trial)

OutcomeThis compound GroupPlacebo GroupRisk Ratio (95% CI)p-valueReference
All-Cause Mortality1181 deaths (34.8%)1194 deaths (35.1%)0.99 (0.91 to 1.07)0.80[17]
Death from Worsening Heart Failure (Trend)--0.88 (0.77 to 1.01)0.06[17]
Hospitalization for Worsening Heart Failure26.8%34.7%0.72 (0.66 to 0.79)< 0.001[17]

The DIG trial demonstrated that while this compound did not improve survival, it significantly reduced hospitalizations for worsening heart failure.[17][18]

Development of this compound Assays

The narrow therapeutic index of this compound necessitates careful monitoring of serum concentrations to ensure efficacy while avoiding toxicity. The development of sensitive and specific assays has been crucial for its safe clinical use.

Radioimmunoassay (RIA) for this compound

Radioimmunoassay was one of the earliest and most important methods developed for measuring this compound levels in patient serum.[19]

Experimental Protocol: General Principles of this compound RIA

  • Principle: Competitive binding between unlabeled this compound in a patient's serum and a known amount of radiolabeled this compound (e.g., with 125I) for a limited number of anti-digoxin antibody binding sites.[20]

  • Procedure:

    • A specific antibody against this compound is prepared and may be immobilized on a solid phase (e.g., porous glass).[20]

    • The patient's serum sample (containing an unknown amount of this compound) is mixed with a fixed amount of radiolabeled this compound and the anti-digoxin antibody.[20]

    • The mixture is incubated to allow for competitive binding to reach equilibrium.[20]

    • The antibody-bound this compound (both labeled and unlabeled) is separated from the free (unbound) this compound.[19]

    • The radioactivity of either the bound or free fraction is measured using a gamma counter.[19][20]

    • The concentration of this compound in the patient's serum is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of this compound.[19] A lower radioactivity count in the bound fraction indicates a higher concentration of unlabeled this compound in the patient's sample.[19]

Pharmacokinetic Properties of this compound

Understanding the pharmacokinetics of this compound is essential for safe and effective dosing.

ParameterValueReference
Oral Bioavailability70-80% (tablets)[21]
Protein Binding25%[11]
Volume of Distribution~7 L/kg[12]
Elimination Half-Life (normal renal function)36-48 hours[11]
Elimination Half-Life (impaired renal function)3.5-5 days[11]
Primary Route of ExcretionRenal[21]
Therapeutic Serum Concentration0.5-2.0 ng/mL[22]

Visualizations

Signaling Pathway of this compound's Inotropic Effect

Digoxin_Mechanism This compound This compound NaK_Pump Na+/K+ ATPase Pump This compound->NaK_Pump Inhibits Na_in ↑ Intracellular Na+ NaK_Pump->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Ca2+ efflux Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake and release Contraction ↑ Myocardial Contractility Ca_in->Contraction SR->Contraction

Caption: Mechanism of this compound's positive inotropic effect.

Experimental Workflow for In Vitro Na+/K+-ATPase Inhibition Assay

ATPase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Na+/K+-ATPase - ATP, Buffer, Ions - this compound dilutions start->prep_reagents incubation Incubate Enzyme with this compound prep_reagents->incubation reaction Initiate Reaction with ATP incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi analysis Calculate % Inhibition and Determine IC50 measure_pi->analysis end End analysis->end

Caption: Workflow for determining this compound's inhibition of Na+/K+-ATPase.

Logical Progression of this compound Discovery and Development

Digoxin_Timeline folk Folk Medicine Use of Foxglove for 'Dropsy' withering William Withering's Systematic Study (1785) folk->withering smith Sydney Smith Isolates Pure this compound (1930) withering->smith mechanism Mechanism Elucidation: Na+/K+-ATPase Inhibition (1953) smith->mechanism assays Development of Radioimmunoassays mechanism->assays trials Large-Scale Clinical Trials (e.g., DIG Trial, 1997) assays->trials modern Modern Clinical Use (Heart Failure & Atrial Fibrillation) trials->modern

Caption: Key milestones in the history of this compound.

Conclusion

The history of this compound is a compelling narrative of scientific progress, from its origins in herbal folklore to its establishment as a purified, potent cardiovascular medication. The meticulous observations of William Withering laid the groundwork for its clinical use, while the chemical isolation by Sydney Smith enabled standardized therapy and further pharmacological investigation. The elucidation of its mechanism of action at the molecular level and the development of sophisticated assays for its measurement have allowed for its relatively safe and effective use in modern medicine. Despite the advent of newer therapies, this compound remains a valuable agent in the management of heart failure and atrial fibrillation, a testament to its enduring legacy in the field of cardiology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Digoxin on the Na+/K+ ATPase Pump

Abstract

This compound, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries. Its therapeutic efficacy is primarily attributed to its specific inhibition of the Na+/K+ ATPase pump, an essential enzyme in cardiac myocytes. This inhibition triggers a cascade of ionic events, ultimately leading to an increase in myocardial contractility. Beyond this classical pathway, the Na+/K+ ATPase also functions as a signal transducer, and its interaction with this compound can initiate various intracellular signaling cascades. This technical guide provides a comprehensive examination of this compound's mechanism of action, presenting quantitative data on its binding kinetics, detailing relevant experimental protocols, and visualizing the intricate molecular pathways involved.

The Na+/K+ ATPase: Structure and Physiological Function

The Sodium-Potassium Adenosine Triphosphatase (Na+/K+ ATPase) is a ubiquitous transmembrane protein crucial for maintaining cellular homeostasis in animal cells.

  • Structure: The enzyme is a heterodimer composed of a catalytic α-subunit and a smaller β-subunit, which is essential for protein stabilization and function. The α-subunit contains the binding sites for ATP, ions (Na+ and K+), and cardiac glycosides like this compound. In humans, three main isoforms of the α-subunit (α1, α2, and α3) are expressed in the heart, each exhibiting different affinities for this compound.

  • Function: The Na+/K+ ATPase actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process powered by the hydrolysis of one molecule of ATP. This electrogenic pump is vital for:

    • Maintaining the steep Na+ and K+ electrochemical gradients across the cell membrane.

    • Establishing the negative resting membrane potential required for normal cell function and excitability.

    • Providing the driving force for secondary active transport of other molecules.

The pump cycles through two principal conformational states: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+. This compound exhibits the highest affinity for the phosphorylated E2 form (E2P) of the enzyme.

This compound's Molecular Interaction and Inhibition Kinetics

This compound exerts its effect by binding to a specific site on the extracellular side of the α-subunit of the Na+/K+ ATPase, effectively locking the enzyme in the E2P conformation. This binding event blocks the dephosphorylation and conformational change necessary for ion transport, thereby inhibiting the pump's activity.

The interaction is characterized as an uncompetitive mode of inhibition, where this compound reduces both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). The presence of extracellular potassium is a well-known antagonist to this compound binding, as K+ ions compete for binding to the E2P state, which can reduce this compound's affinity and inhibitory effect.

Data Presentation: Quantitative Analysis of this compound-Na+/K+ ATPase Interaction

The following tables summarize key quantitative data on the binding and inhibition of Na+/K+ ATPase by this compound.

Table 1: this compound Affinity (Kd) and Inhibition (IC50) for Na+/K+ ATPase Isoforms

Isoform SourceParameterValueConditionsReference
Human α1β1Kd (nM ± S.E.M.)20.3 ± 1.6With K+
Human α2β1Kd (nM ± S.E.M.)12.0 ± 1.3With K+
Human α3β1Kd (nM ± S.E.M.)12.0 ± 0.9With K+
Human α1β1Kd (nM ± S.E.M.)11.2 ± 0.6Without K+
Human α2β1Kd (nM ± S.E.M.)12.2 ± 0.9Without K+
Human α3β1Kd (nM ± S.E.M.)10.9 ± 0.8Without K+
Porcine Cerebral Cortex (High Affinity)IC50 (M)7.06 x 10-72 mM K+
Porcine Cerebral Cortex (Low Affinity)IC50 (M)1.87 x 10-52 mM K+
Porcine Cerebral Cortex (High Affinity)IC50 (M)2.77 x 10-620 mM K+ (Optimal)
Porcine Cerebral Cortex (Low Affinity)IC50 (M)8.56 x 10-520 mM K+ (Optimal)
Shark Na+,K+-ATPaseKd (nM)2.8 ± 23 mM Pi, 3 mM MgCl2
A549 Cancer CellsIC50 (nM)40 (95% CI: 35-46)Kynurenine Production Assay
MDA-MB-231 Cancer CellsApparent IC50 (nM)~164Kynurenine Production Assay

Table 2: Kinetic Parameters of Na+/K+ ATPase Inhibition by this compound

ParameterEffect of this compoundMode of InteractionSource TissueReference
VmaxReducedUncompetitivePorcine Cerebral Cortex
KmReducedUncompetitivePorcine Cerebral Cortex

Cellular Signaling Pathways

The Canonical Pathway: Positive Inotropy

The primary therapeutic effect of this compound—increased force of cardiac contraction (positive inotropy)—is a direct consequence of Na+/K+ ATPase inhibition.

  • Inhibition of Na+/K+ ATPase: this compound binding inhibits the pump.

  • Increased Intracellular Sodium [Na+]i: The efflux of Na+ is reduced, causing its intracellular concentration to rise.

  • Altered Na+/Ca2+ Exchanger (NCX) Function: The rise in [Na+]i diminishes the electrochemical gradient that drives the NCX to extrude calcium (Ca2+). Consequently, less Ca2+ is removed from the cell.

  • Increased Intracellular Calcium [Ca2+]i: The reduced Ca2+ efflux leads to a net increase in the cytosolic Ca2+ concentration.

  • Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Load: The elevated cytosolic Ca2+ is taken up by the SR, increasing its Ca2+ stores.

  • Increased Myocardial Contractility: During subsequent action potentials, the SR releases a larger amount of Ca2+, which binds to troponin-C and triggers a more forceful contraction of the myocardial fibers.

Inotropic_Effect This compound This compound NKA Na+/K+ ATPase This compound->NKA Inhibits Na_i ↑ Intracellular [Na+] NKA->Na_i Leads to NCX ↓ Na+/Ca2+ Exchanger (Ca2+ Efflux) Na_i->NCX Ca_i ↑ Intracellular [Ca2+] NCX->Ca_i SR ↑ SR Ca2+ Load Ca_i->SR Contractility ↑ Myocardial Contractility SR->Contractility Enhances

Caption: Canonical pathway of this compound-induced positive inotropy.
Na+/K+ ATPase as a Signal Transducer

Beyond its role as an ion pump, the Na+/K+ ATPase can act as a signaling scaffold or "signalosome." this compound binding can trigger intracellular signaling cascades independent of changes in ion concentrations.

Binding of cardiac glycosides to the Na+/K+ ATPase can lead to the allosteric activation of Src kinase, a non-receptor tyrosine kinase. This, in turn, can transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream pathways like the Ras/MAPK cascade, which can influence gene expression, cell growth, and apoptosis.

Signal_Transduction cluster_membrane Cell Membrane This compound This compound NKA_Src Na+/K+ ATPase-Src Complex This compound->NKA_Src Binds & Activates EGFR EGFR NKA_Src->EGFR Transactivates Ras Ras EGFR->Ras Activates MAPK MAPK Cascade (Raf/MEK/ERK) Ras->MAPK Gene Gene Expression (Growth, Apoptosis) MAPK->Gene

Caption: The Na+/K+ ATPase as a signal transducer.

Experimental Protocols

Protocol: Measurement of Na+/K+ ATPase Activity

This protocol is based on quantifying the rate of ATP hydrolysis by measuring the release of inorganic phosphate (B84403) (Pi), a method adapted from various studies.

Objective: To determine the inhibitory effect of this compound on Na+/K+ ATPase activity.

Materials:

  • Enzyme source: Purified Na+/K+ ATPase from tissues like porcine cerebral cortex or human erythrocyte membranes.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • Substrate: 3 mM ATP (disodium salt).

  • Inhibitors: this compound (various concentrations), Ouabain (for total Na+/K+ ATPase-specific activity), vehicle control (e.g., DMSO).

  • Reagents for Pi detection (e.g., Malachite Green or Fiske-Subbarow method).

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Prepare membrane fractions containing Na+/K+ ATPase from the source tissue. Determine total protein concentration.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures.

    • Total ATPase Activity: Enzyme + Assay Buffer.

    • Mg2+-ATPase Activity (Control): Enzyme + Assay Buffer + Ouabain (to inhibit Na+/K+ ATPase).

    • Test Wells: Enzyme + Assay Buffer + varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes to allow inhibitor binding.

  • Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS or ice-cold trichloroacetic acid).

  • Phosphate Detection: Add Pi detection reagents to all wells and incubate as required by the specific method.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation:

    • Calculate the amount of Pi released using a standard curve.

    • Na+/K+ ATPase activity = (Pi from Total ATPase activity) - (Pi from Mg2+-ATPase activity).

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol: [3H]-Ouabain Binding Assay

This competitive binding assay is used to determine the affinity (Kd) of this compound for the Na+/K+ ATPase isoforms.

Objective: To measure the dissociation constant (Kd) of this compound for specific Na+/K+ ATPase isoforms.

Materials:

  • Enzyme source: Yeast or other expression system membranes containing specific human Na+/K+ ATPase isoforms (α1β1, α2β1, α3β1).

  • Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 3 mM MgSO4.

  • Radioligand: [3H]-ouabain.

  • Competitor: Unlabeled this compound (serial dilutions).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the enzyme source, binding buffer, a fixed concentration of [3H]-ouabain, and varying concentrations of unlabeled this compound.

    • Total Binding: No competitor.

    • Non-specific Binding: A high concentration of unlabeled ouabain.

    • Competition: Increasing concentrations of this compound.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific [3H]-ouabain binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to calculate the Ki (and subsequently Kd) of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis NKA_Source Prepare Enzyme Source (e.g., tissue homogenate) Incubate Pre-incubate Enzyme with this compound NKA_Source->Incubate Reagents Prepare Buffers, ATP, Inhibitors Reagents->Incubate Start Initiate Reaction (Add ATP) Incubate->Start Stop Stop Reaction Start->Stop Detect Detect Product (e.g., Inorganic Phosphate) Stop->Detect Analyze Calculate Activity & Determine IC50 Detect->Analyze

Caption: Workflow for Na+/K+ ATPase activity inhibition assay.

Conclusion

The mechanism of action of this compound is a paradigm of targeted enzyme inhibition leading to profound physiological effects. Its primary interaction with the Na+/K+ ATPase directly alters intracellular ion homeostasis, resulting in a potent positive inotropic effect that has been therapeutically exploited for centuries. Modern research has further unveiled a more complex role for the Na+/K+ ATPase as a signal transducer, where this compound binding can modulate critical intracellular signaling pathways. A thorough understanding of its binding kinetics, isoform specificity, and downstream cellular consequences is essential for optimizing its clinical use and for the development of novel therapeutics targeting this crucial enzyme.

Molecular Pharmacology of Cardiac Glycosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pharmacology of cardiac glycosides, a class of naturally derived compounds that have been used for centuries to treat heart conditions. This document delves into their core mechanism of action, structure-activity relationships, therapeutic and toxicological profiles, and emerging applications. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are provided to support researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, cardiac glycosides inhibit its pumping function.[1] This inhibition leads to a cascade of events within the cardiomyocyte, ultimately resulting in an increased force of contraction (positive inotropy).

The process unfolds as follows:

  • Inhibition of Na+/K+-ATPase: Cardiac glycosides bind to a specific site on the α-subunit of the Na+/K+-ATPase, stabilizing it in a phosphorylated conformation that prevents the transport of Na+ out of the cell and K+ into the cell.[2]

  • Increased Intracellular Sodium: The inhibition of the Na+/K+ pump leads to a gradual increase in the intracellular Na+ concentration ([Na+]i).

  • Altered Sodium-Calcium Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.

  • Increased Intracellular Calcium: With reduced Ca2+ efflux via the NCX, the intracellular Ca2+ concentration ([Ca2+]i) rises.[3]

  • Enhanced Sarcoplasmic Reticulum Calcium Load: The increased cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to a greater Ca2+ load within the SR.[4][5]

  • Increased Contractility: During subsequent action potentials, the larger Ca2+ store in the SR is released, leading to a greater availability of Ca2+ to bind to troponin C, which in turn enhances the interaction between actin and myosin filaments, resulting in a more forceful myocardial contraction.[4]

Signaling Pathway of Cardiac Glycoside-Induced Inotropy

Inotropy_Pathway CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Efflux) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Uptake via SERCA Ca_SR ↑ SR Ca2+ Load SR->Ca_SR Contraction ↑ Myocardial Contraction Ca_SR->Contraction Increased Release

Caption: Canonical signaling pathway of cardiac glycoside-induced positive inotropy.

Structure-Activity Relationships

The biological activity of cardiac glycosides is intimately linked to their chemical structure, which consists of a steroid nucleus (aglycone or genin), a lactone ring at the C17 position, and a sugar moiety at the C3 position.[6]

  • Aglycone Moiety: The steroid core is essential for activity. The cis-trans-cis fusion of the A/B, B/C, and C/D rings is a critical determinant of the molecule's three-dimensional shape and its ability to bind to the Na+/K+-ATPase.[6]

  • Lactone Ring: The unsaturated lactone ring at C17 is crucial for binding and inhibitory activity. The size and degree of saturation of this ring influence potency.

  • Sugar Moiety: The sugar residues attached at C3 affect the pharmacokinetic properties of the glycoside, including its solubility, absorption, and half-life. While not directly involved in binding to the receptor, the sugar moiety can modulate the affinity and potency of the compound.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for commonly studied cardiac glycosides.

Table 1: Binding Affinities (Kd) and IC50 Values for Na+/K+-ATPase Isoforms
Cardiac GlycosideNa+/K+-ATPase IsoformBinding Affinity (Kd) (nM)IC50 (nM)Reference(s)
Digoxin α1β1110.0 ± 3.9 (with K+)1950[3][7]
α2β147.4 ± 10.0 (with K+)-[3]
α3β1--
Digitoxin α1β1--
α2β1--
α3β1--
Ouabain (B1677812) α118 ± 6900[7][8]
α2--
α3--

Note: Kd and IC50 values can vary depending on the experimental conditions (e.g., tissue source, presence of ions).

Table 2: Therapeutic and Toxic Plasma Concentrations
Cardiac GlycosideTherapeutic Range (ng/mL)Toxic Level (ng/mL)Reference(s)
This compound 0.8 - 2.0> 2.4[9][10]
Digitoxin 10 - 30> 45[11]
Table 3: Pharmacokinetic Parameters
Cardiac GlycosideBioavailability (%)Protein Binding (%)Half-life (hours)EliminationReference(s)
This compound 75 - 9520 - 3036 - 48Primarily Renal[9][12]
Digitoxin ~10097120 - 144 (5-6 days)Primarily Hepatic[12][13]

Therapeutic Effects and Clinical Applications

Historically, cardiac glycosides have been a cornerstone in the treatment of:

  • Heart Failure: By increasing the force of myocardial contraction, cardiac glycosides improve cardiac output and alleviate symptoms of heart failure, such as dyspnea and edema.[14]

  • Atrial Fibrillation: These compounds slow the ventricular rate in atrial fibrillation by increasing vagal tone and directly depressing the atrioventricular (AV) node, thereby reducing the number of atrial impulses that conduct to the ventricles.[14]

Toxicity and Adverse Effects

The narrow therapeutic index of cardiac glycosides is a major clinical challenge, with toxicity being a significant concern.[9] Adverse effects are often an extension of their therapeutic actions and are primarily related to excessive inhibition of the Na+/K+-ATPase.

Mechanisms of Toxicity:

  • Cardiac Arrhythmias: The most serious toxic effect is the development of various cardiac arrhythmias. The underlying mechanism involves increased intracellular Ca2+ leading to delayed afterdepolarizations (DADs), which can trigger ectopic beats and tachyarrhythmias.[15]

  • Gastrointestinal Effects: Nausea, vomiting, and anorexia are common early signs of toxicity.

  • Neurological Effects: Visual disturbances (e.g., blurred or yellow vision), confusion, and weakness can occur.

Signaling Pathway of Cardiac Glycoside-Induced Arrhythmia

Arrhythmia_Pathway CG_toxic Toxic Levels of Cardiac Glycoside NKA_inhibition Severe Na+/K+-ATPase Inhibition CG_toxic->NKA_inhibition Na_overload ↑↑ Intracellular Na+ NKA_inhibition->Na_overload Ca_overload ↑↑ Intracellular Ca2+ (Calcium Overload) Na_overload->Ca_overload via NCX DADs Delayed Afterdepolarizations (DADs) Ca_overload->DADs Arrhythmia Cardiac Arrhythmias DADs->Arrhythmia Trigger

Caption: Pathway leading to cardiac arrhythmias from cardiac glycoside toxicity.

Emerging Applications: Anticancer Activity

Recent research has unveiled the potential of cardiac glycosides as anticancer agents.[16] Their cytotoxic effects on cancer cells are mediated through various mechanisms, including:

  • Induction of Apoptosis: Inhibition of the Na+/K+-ATPase in cancer cells can trigger programmed cell death.

  • Inhibition of Signaling Pathways: Cardiac glycosides have been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and STAT1 pathways.[17][18]

Cardiac Glycoside-Mediated Inhibition of NF-κB Signaling

NFkB_Inhibition_Pathway CG Cardiac Glycoside TRADD_recruitment TRADD Recruitment CG->TRADD_recruitment Blocks TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->TRADD_recruitment IKK_activation IKK Activation TRADD_recruitment->IKK_activation IkBa_degradation IκBα Degradation IKK_activation->IkBa_degradation NFkB_translocation NF-κB Nuclear Translocation IkBa_degradation->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription

Caption: Inhibition of the NF-κB signaling pathway by cardiac glycosides.

Detailed Experimental Protocols

Measurement of Na+/K+-ATPase Activity

This protocol is adapted from colorimetric assays that measure the liberation of inorganic phosphate (B84403) (Pi) from ATP.[6][19][20]

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4

  • Control Buffer: 30 mM Imidazole-HCl, 4 mM MgCl2, 1 mM Ouabain, pH 7.4

  • ATP solution (e.g., 10 mM)

  • Reagent A: 3% ascorbic acid in 0.5 N HCl and 0.5% ammonium (B1175870) molybdate (B1676688) solution

  • Reagent B: 2% sodium meta-arsenite, 2% trisodium (B8492382) citrate, and 2% acetic acid

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare two sets of reaction tubes: one with Assay Buffer and one with Control Buffer (containing ouabain to inhibit Na+/K+-ATPase).

  • Add the enzyme preparation (e.g., 50 µg of protein) to each tube.

  • Pre-incubate the tubes at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid).

  • Centrifuge to pellet the precipitated protein.

  • Take an aliquot of the supernatant and add Reagent A, followed by incubation on ice.

  • Add Reagent B and incubate at 37°C to allow color development.

  • Measure the absorbance at 850 nm.

  • Calculate the amount of Pi released using a standard curve.

  • The Na+/K+-ATPase activity is the difference in Pi released between the samples with and without ouabain.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure [Ca2+]i in isolated cardiomyocytes.[2][4][8]

Materials:

  • Isolated cardiomyocytes

  • Tyrode's solution or appropriate buffer

  • Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Dye Loading:

    • Prepare a loading solution by diluting the Fura-2 AM stock solution in Tyrode's solution to a final concentration of 1-5 µM. Pluronic F-127 can be added to a final concentration of 0.02% to improve solubility.

    • Incubate the isolated cardiomyocytes in the loading solution at room temperature or 37°C for 20-60 minutes in the dark.

  • Washing:

    • After loading, wash the cells 2-3 times with fresh Tyrode's solution to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionomycin (B1663694) in the presence of known high and low Ca2+ concentrations.

Assessment of Inotropic Effects in an Isolated Perfused Heart (Langendorff Preparation)

This protocol outlines the use of the Langendorff apparatus to assess the effects of cardiac glycosides on myocardial contractility.[21][22]

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

  • Anesthetic (e.g., pentobarbital)

  • Heparin

  • Intraventricular balloon catheter connected to a pressure transducer

  • Data acquisition system

Procedure:

  • Heart Isolation:

    • Anesthetize the animal (e.g., rat, guinea pig) and administer heparin.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion:

    • Identify the aorta and cannulate it onto the Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Measurement of Contractility:

    • Insert a balloon catheter into the left ventricle and inflate it to achieve a stable end-diastolic pressure.

    • Record left ventricular pressure (LVP) to determine parameters such as left ventricular developed pressure (LVDP = systolic LVP - diastolic LVP) and the maximum rates of pressure development and decline (±dP/dtmax).

  • Drug Administration:

    • After a stabilization period, infuse the cardiac glycoside at various concentrations into the perfusion buffer.

    • Record the changes in contractile parameters in response to the drug.

Evaluation of Pro-Arrhythmic Effects using Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to study the effects of cardiac glycosides on the cardiac action potential.[12]

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Micropipette puller

  • Extracellular (bath) solution (e.g., Tyrode's solution)

  • Intracellular (pipette) solution

  • Cardiac glycoside solution

Procedure:

  • Cell Preparation:

    • Isolate ventricular myocytes from cardiac tissue.

  • Pipette Preparation:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation:

    • Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Rupture the membrane patch under the pipette tip with a brief pulse of suction to gain electrical access to the cell interior.

  • Action Potential Recording (Current-Clamp):

    • Switch the amplifier to current-clamp mode.

    • Elicit action potentials by injecting brief depolarizing current pulses.

    • Record baseline action potentials.

  • Drug Application:

    • Perfuse the cell with the extracellular solution containing the cardiac glycoside.

    • Record the changes in action potential parameters, such as resting membrane potential, action potential duration (APD), and the occurrence of early or delayed afterdepolarizations.

Assessment of Cytotoxicity on Cancer Cells (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of cardiac glycosides on cancer cell lines.[4][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cardiac glycoside stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the cardiac glycoside in culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include vehicle controls (medium with DMSO).

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Investigation of NF-κB Signaling Pathway (Western Blot)

This protocol describes the use of Western blotting to assess the activation of the NF-κB pathway.[3][16]

Materials:

  • Cells of interest

  • Cardiac glycoside and/or TNF-α

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the cardiac glycoside and/or TNF-α for the desired time.

    • Lyse the cells in lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the levels of IκBα degradation and p65 phosphorylation.

Conclusion

Cardiac glycosides remain a fascinating and clinically relevant class of compounds. Their well-established role in cardiology is now being complemented by exciting new discoveries in oncology and other fields. A thorough understanding of their molecular pharmacology, including their interactions with the Na+/K+-ATPase and their influence on various signaling pathways, is essential for the continued development and repurposing of these potent natural products. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of cardiac glycoside biology and harnessing their therapeutic potential.

References

Digoxin's Impact on Intracellular Calcium Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the cardiac glycoside digoxin on intracellular calcium concentration. The document elucidates the primary and secondary mechanisms of action, provides detailed experimental protocols for investigating these effects, and presents quantitative data to illustrate the dose-dependent nature of this compound's impact.

Core Mechanism of Action: A Two-Step Process

This compound's primary influence on intracellular calcium concentration is an indirect consequence of its well-established role as an inhibitor of the plasma membrane Na+/K+ ATPase pump in cardiomyocytes.[1] This inhibition sets off a cascade of events that ultimately leads to an accumulation of calcium within the cell.

The process can be broken down into two key steps:

  • Inhibition of the Na+/K+ ATPase Pump and Increased Intracellular Sodium: this compound binds to the Na+/K+ ATPase pump, inhibiting its function of pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.[1][2] This leads to a gradual increase in the intracellular sodium concentration.[2]

  • Alteration of the Sodium-Calcium (Na+/Ca2+) Exchanger Activity: The increased intracellular sodium concentration alters the electrochemical gradient that drives the Na+/Ca2+ exchanger.[1][2] This antiporter normally functions to extrude calcium ions from the cell in exchange for sodium ions. However, with the reduced sodium gradient, the efficiency of calcium extrusion by the Na+/Ca2+ exchanger is diminished.[2] In some cases, the exchanger can even reverse its direction, leading to a net influx of calcium into the cell.[1]

The culmination of these events is a significant elevation in the cytosolic calcium concentration. This increased availability of intracellular calcium enhances the contractility of cardiac muscle, which is the basis for this compound's therapeutic use in heart failure.[1][2]

Signaling Pathway of this compound's Primary Mechanism of Action

Digoxin_Primary_Mechanism Primary Mechanism of this compound on Intracellular Calcium This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibits Na_in Increased Intracellular [Na+] NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces Gradient for Ca_out Decreased Ca2+ Efflux NaCa_Exchanger->Ca_out Ca_in Increased Intracellular [Ca2+] Ca_out->Ca_in Contractility Increased Cardiac Contractility Ca_in->Contractility Enhances Digoxin_Secondary_Mechanism Secondary Mechanism of this compound on Intracellular Calcium This compound This compound RyR2 Ryanodine Receptor (RyR2) This compound->RyR2 Sensitizes SR Sarcoplasmic Reticulum (SR) SR->RyR2 Ca_release Increased SR Ca2+ Release RyR2->Ca_release Facilitates Ca_in Increased Intracellular [Ca2+] Ca_release->Ca_in Contractility Enhanced Cardiac Contractility Ca_in->Contractility Calcium_Imaging_Workflow Experimental Workflow for Intracellular Calcium Imaging cluster_prep Cell and Dye Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Cell_Culture Culture Adherent Cells Wash1 Wash with HBSS Cell_Culture->Wash1 Dye_Loading Load with Fura-2 AM (30-60 min, 37°C) Wash1->Dye_Loading Wash2 Wash to Remove Extracellular Dye Dye_Loading->Wash2 Deesterification De-esterification (20-30 min, RT) Wash2->Deesterification Mount Mount on Microscope Deesterification->Mount Baseline Record Baseline Ratio (340/380 nm) Mount->Baseline Stimulation Apply this compound Baseline->Stimulation Record Record Ratio Change Stimulation->Record Ratio_Calc Calculate 340/380 Ratio Record->Ratio_Calc Calibration Calibrate with Ionomycin (Rmin and Rmax) Ratio_Calc->Calibration Ca_Calc Calculate [Ca2+]i (Grynkiewicz Equation) Calibration->Ca_Calc

References

The Cellular and Molecular Basis of Digoxin's Inotropic Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and certain cardiac arrhythmias for centuries. Its primary therapeutic benefit in heart failure stems from its positive inotropic effect, the ability to increase the force of myocardial contraction. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms that underpin this critical pharmacological action. We will delve into the intricate interplay of ion channels, pumps, and signaling pathways that are modulated by this compound, present key quantitative data, detail relevant experimental protocols, and provide visual representations of these complex processes.

Core Mechanism of Action: Inhibition of the Na+/K+-ATPase

The fundamental molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane of cardiomyocytes.[1][2][3][4][5] This enzyme actively transports three Na+ ions out of the cell in exchange for two K+ ions, a process that requires the hydrolysis of one molecule of ATP.

This compound binds to a specific site on the extracellular aspect of the α-subunit of the Na+/K+-ATPase, inhibiting its pumping activity.[3][4][6] This inhibition leads to a cascade of intracellular ionic changes that are central to its inotropic effect.

The α-Subunit: The Heart of the Matter

The α-subunit is the catalytic component of the Na+/K+-ATPase and the direct binding site for cardiac glycosides.[7][8] In the human heart, three isoforms of the α-subunit are expressed: α1, α2, and α3.[6][9][10] While the α1 isoform is ubiquitously expressed, the α2 and α3 isoforms are more restricted to excitable tissues like the heart and nervous system.[1] this compound exhibits some isoform-specific binding affinities, which may contribute to its therapeutic and toxic effects.

The Signaling Pathway to Increased Contractility

The inhibition of the Na+/K+-ATPase by this compound initiates a well-defined signaling cascade within the cardiomyocyte, culminating in an augmented contractile force.

Digoxin_Inotropic_Effect Signaling Pathway of this compound's Inotropic Effect This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibits Na_in Increased Intracellular [Na+] NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Na+ gradient, decreasing Ca2+ efflux Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Results in SR Sarcoplasmic Reticulum (SR) Ca_in->SR Enhances Ca_SR Increased Ca2+ Uptake and Release SR->Ca_SR Leading to Contractility Increased Myocardial Contractility (Positive Inotropy) Ca_SR->Contractility Causes

Signaling Pathway of this compound's Inotropic Effect

  • Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump.[1][2][3][4][5]

  • Increase in Intracellular Sodium: The inhibition of the pump leads to an accumulation of Na+ inside the cardiomyocyte.[5]

  • Alteration of the Na+/Ca2+ Exchanger (NCX) Function: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude calcium (Ca2+) from the cell. In its forward mode, the NCX typically transports three Na+ ions into the cell for every one Ca2+ ion it removes. The diminished Na+ gradient hampers this process.[5]

  • Increase in Intracellular Calcium: The reduced Ca2+ efflux via the NCX, and in some conditions, a reversal of the exchanger's function leading to Ca2+ influx, results in a net increase in the intracellular Ca2+ concentration.[5][11]

  • Enhanced Sarcoplasmic Reticulum Ca2+ Load: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the SERCA2a pump, leading to an increased Ca2+ load within the SR.

  • Increased Ca2+ Release and Contractility: During subsequent action potentials, the larger SR Ca2+ stores result in a greater release of Ca2+ into the cytosol upon depolarization. This increased availability of Ca2+ for binding to the myofilament protein troponin C enhances the interaction between actin and myosin, leading to a more forceful myocardial contraction.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with its target and its downstream effects.

Table 1: this compound Inhibition of Na+/K+-ATPase

ParameterValueSpecies/TissueReference
IC50 (α1 isoform) ~164 nMHuman (MDA-MB-231 cells)
IC50 (α2 isoform) Lower affinity than α2/α3Human[12]
IC50 (α3 isoform) Lower affinity than α2/α3Human[12]
Binding Affinity (KD) Varies by isoform and presence of K+Human[13]

Table 2: this compound-Induced Changes in Ion Concentrations and Inotropic Effect

ParameterChangeExperimental ModelReference
Intracellular [Na+] IncreasedGuinea-pig ventricular myocytes[14]
Intracellular [Ca2+] Increased in a dose-dependent mannerGuinea-pig ventricular myocytes[14]
Positive Inotropic Effect Begins at 0.1 µmol/L, maximal at 1 µmol/LHuman isolated ventricular heart muscle[15]
Time to Peak Inotropic Effect Approximately 60 minutesHuman isolated ventricular heart muscle[15]

Experimental Protocols

The investigation of this compound's inotropic effect relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Na+/K+-ATPase Activity

This protocol is based on the measurement of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

NaK_ATPase_Assay Workflow for Na+/K+-ATPase Activity Assay Start Prepare Cell Lysate or Membrane Fraction Reaction_Mix Prepare Reaction Mixtures: 1. Total ATPase activity 2. Ouabain-insensitive ATPase activity Start->Reaction_Mix Incubation Incubate with ATP at 37°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction (e.g., with acid) Incubation->Stop_Reaction Measure_Pi Measure Released Inorganic Phosphate (Pi) (Colorimetric Assay) Stop_Reaction->Measure_Pi Calculate Calculate Na+/K+-ATPase Activity: (Total ATPase) - (Ouabain-insensitive ATPase) Measure_Pi->Calculate

Workflow for Na+/K+-ATPase Activity Assay

  • Preparation of Enzyme Source: Isolate cell membranes or prepare a crude cell lysate from cardiac tissue or cultured cardiomyocytes.

  • Reaction Setup: Prepare two sets of reaction tubes.

    • Tube A (Total ATPase activity): Contains a buffer with optimal concentrations of Na+, K+, Mg2+, and ATP.

    • Tube B (Ouabain-insensitive ATPase activity): Contains the same buffer as Tube A, but with the addition of ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) to block the activity of the Na+/K+-ATPase.

  • Enzyme Reaction: Add the enzyme preparation to both tubes and incubate at 37°C for a defined period to allow for ATP hydrolysis.

  • Termination of Reaction: Stop the reaction by adding a reagent such as trichloroacetic acid.

  • Phosphate Measurement: Measure the amount of inorganic phosphate released in each tube using a colorimetric method, such as the Fiske-Subbarow method.

  • Calculation of Activity: The Na+/K+-ATPase activity is calculated as the difference between the phosphate released in Tube A and Tube B.

Measurement of Intracellular Calcium Concentration

Fluorescent Ca2+ indicators are commonly used to measure intracellular Ca2+ levels in isolated cardiomyocytes.

Calcium_Imaging Workflow for Intracellular Calcium Measurement Isolate_Cells Isolate Cardiomyocytes Load_Dye Load Cells with a Ca2+ Indicator Dye (e.g., Fura-2 AM, Fluo-4 AM) Isolate_Cells->Load_Dye Wash Wash to Remove Extracellular Dye Load_Dye->Wash Mount_Microscope Mount Cells on a Fluorescence Microscope Wash->Mount_Microscope Record_Baseline Record Baseline Fluorescence Mount_Microscope->Record_Baseline Add_this compound Add this compound Record_Baseline->Add_this compound Record_Response Record Changes in Fluorescence Over Time Add_this compound->Record_Response Analyze_Data Analyze Data to Quantify Changes in [Ca2+]i Record_Response->Analyze_Data

Workflow for Intracellular Calcium Measurement

  • Cell Preparation: Isolate ventricular myocytes from animal hearts.

  • Dye Loading: Incubate the isolated cardiomyocytes with a membrane-permeant form of a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Fluorescence Microscopy: Place the dye-loaded cells on the stage of an inverted fluorescence microscope equipped with a light source for excitation and a detector to measure emitted fluorescence.

  • Data Acquisition: Record baseline fluorescence. Then, perfuse the cells with a solution containing this compound and record the changes in fluorescence intensity over time.

  • Data Analysis: The changes in fluorescence intensity are proportional to the changes in intracellular Ca2+ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration.

Measurement of Cardiac Contractility

Isolated Papillary Muscle Preparation

This ex vivo technique allows for the direct measurement of myocardial contractility in a controlled environment.[16][17]

  • Muscle Isolation: Dissect a papillary muscle from the ventricle of an animal heart.

  • Mounting: Mount the muscle vertically in an organ bath containing oxygenated physiological salt solution at a constant temperature. One end of the muscle is fixed, and the other is attached to a force transducer.

  • Stimulation: The muscle is stimulated to contract at a regular frequency using platinum electrodes.

  • Data Recording: The force of contraction (tension) is recorded by the force transducer.

  • Drug Application: After recording a stable baseline, this compound is added to the organ bath in increasing concentrations, and the changes in contractile force are recorded to generate a dose-response curve.

Langendorff Perfused Heart

This ex vivo model uses the entire heart, preserving its three-dimensional structure and allowing for the assessment of both contractile function and heart rate.[18][19][20][21][22]

  • Heart Isolation: Excise the heart from an anesthetized animal and immediately place it in ice-cold cardioplegic solution.

  • Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Retrograde Perfusion: Perfuse the heart retrogradely through the aorta with an oxygenated physiological solution. This forces the aortic valve to close and directs the perfusate into the coronary arteries, thus nourishing the myocardium.

  • Measurement of Contractility: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic contractile function (e.g., left ventricular developed pressure, dP/dtmax).

  • Drug Administration: Infuse this compound into the perfusate and record the changes in cardiac contractile parameters.

Conclusion

The positive inotropic effect of this compound is a direct consequence of its ability to inhibit the Na+/K+-ATPase in cardiomyocytes. This primary action sets in motion a precise and well-characterized cascade of ionic events, leading to an increase in intracellular calcium and, consequently, enhanced myocardial contractility. The experimental protocols detailed in this guide provide robust methods for interrogating this pathway at the molecular, cellular, and tissue levels. A thorough understanding of these mechanisms is paramount for the continued clinical use of this compound and for the development of novel inotropic agents with improved therapeutic profiles.

References

The Pharmacodynamics of Digoxin in Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1] Its therapeutic efficacy is rooted in its profound effects on the electrophysiology and contractility of cardiac myocytes. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound at the cellular level, focusing on its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound in cardiac myocytes is the Na+/K+-ATPase pump, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the sarcolemma.[2][3] this compound binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase, inhibiting its function.[4] This inhibition leads to a cascade of events that ultimately enhances myocardial contractility.

The α-subunit of the Na+/K+-ATPase exists in different isoforms (α1, α2, α3), with α1 and α2 being predominantly expressed in the adult ventricle. This compound exhibits isoform-specific binding affinities and inhibitory effects.

Data Presentation: Quantitative Analysis of this compound's Interaction with Na+/K+-ATPase

The following tables summarize the quantitative parameters of this compound's interaction with Na+/K+-ATPase isoforms.

Table 1: this compound Binding Affinity (Kd) for Na+/K+-ATPase α-Subunit Isoforms

IsoformSpeciesKd (nM)ConditionsReference
α1β1Human110.0 ± 3.9With K+[5]
α2β1Human47.4 ± 10With K+[5]
α3β1HumanNot significantly different from α2With K+[5]
α1Pig2.8 ± 2-[6]

Table 2: this compound Inhibitory Potency (IC50 and Ki) against Na+/K+-ATPase Activity

IsoformSpeciesParameterValueReference
α1RatIC501.3 x 10⁻⁴ M (low affinity)[7]
α2RatIC502.5 x 10⁻⁸ M (high affinity)[7]
Not specifiedPigKi1.95 ± 0.15 µM[8]
Not specifiedHumanKi3.2 ± 0.22 µM[8]

Signaling Pathways

The inhibition of the Na+/K+-ATPase by this compound initiates a well-defined signaling pathway leading to increased inotropy. Additionally, emerging evidence suggests the involvement of other signaling molecules that may contribute to both the therapeutic and toxic effects of this compound.

Primary Inotropic Signaling Pathway

The canonical pathway responsible for this compound's positive inotropic effect is a direct consequence of Na+/K+-ATPase inhibition.

This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Altered Gradient Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Increased Ca2+ Influx SR_Ca ↑ Sarcoplasmic Reticulum Ca2+ Load Ca_in->SR_Ca Ca_release ↑ Ca2+ Release from SR SR_Ca->Ca_release Contractility ↑ Myofilament Ca2+ Binding & Increased Contractility Ca_release->Contractility High_this compound High [this compound] Ca_overload ↑↑ Intracellular [Ca2+] (Calcium Overload) High_this compound->Ca_overload CaMKII CaMKII Activation Ca_overload->CaMKII RyR Ryanodine Receptor (RyR2) Phosphorylation CaMKII->RyR PLN Phospholamban (PLN) Phosphorylation CaMKII->PLN SR_leak ↑ SR Ca2+ Leak RyR->SR_leak DADs Delayed Afterdepolarizations (DADs) SR_leak->DADs Arrhythmia Arrhythmia DADs->Arrhythmia cluster_0 Cellular Level Assays cluster_1 Biochemical Assays Myocyte_Isolation 1. Isolate Adult Ventricular Myocytes Ca_Imaging 2a. Intracellular Ca2+ Imaging (Fura-2/Fluo-4) Myocyte_Isolation->Ca_Imaging Patch_Clamp 2b. Whole-Cell Patch-Clamp Myocyte_Isolation->Patch_Clamp Contractility_Assay 2c. Myocyte Contractility Measurement Myocyte_Isolation->Contractility_Assay Membrane_Prep 1. Prepare Myocyte Membrane Fractions ATPase_Assay 2. Na+/K+-ATPase Activity Assay Membrane_Prep->ATPase_Assay

References

Digoxin's Molecular Ballet in Non-Cardiac Tissues: A Technical Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once primarily known for its role in managing cardiac conditions, the cardiac glycoside digoxin is now emerging as a multifaceted signaling molecule with significant therapeutic potential in a variety of non-cardiac diseases, most notably cancer. This in-depth technical guide synthesizes the current understanding of this compound's signaling pathways in non-cardiac tissues, offering a comprehensive resource for researchers and drug development professionals. By detailing the molecular mechanisms, providing quantitative data, and outlining key experimental protocols, this document aims to facilitate further investigation into the repurposing of this well-established drug.

Core Signaling Pathways Modulated by this compound

This compound's primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][2][3][4] Inhibition of this pump by this compound leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger.[2][4] This fundamental action triggers a cascade of downstream signaling events that vary across different cell types and disease contexts.

A significant body of evidence points to the potent inhibitory effect of this compound on the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[5][6][7][8] In various cancer cell lines, including non-small cell lung cancer (NSCLC), this compound has been shown to decrease the phosphorylation of key pathway components such as Akt, mTOR, and p70S6K.[5][6][7] This inhibition leads to several anti-cancer outcomes:

  • Reduced Cell Proliferation and Colony Formation: By blocking this pro-growth pathway, this compound effectively curtails the uncontrolled proliferation of cancer cells.[5][6]

  • Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at different phases, including G0/G1 and G2/M, depending on the cancer cell type.[5][6]

  • Induction of Autophagy: Inhibition of the mTOR complex, a key downstream effector of Akt, is a well-established trigger for autophagy. This compound-induced autophagy has been documented in NSCLC cells.[5][6]

PI3K_Akt_mTOR_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates Autophagy Autophagy mTOR->Autophagy inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation promotes

Hypoxia is a common feature of the tumor microenvironment and a driver of cancer progression. Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen. Several studies have demonstrated that this compound and other cardiac glycosides can inhibit the synthesis of HIF-1α protein.[9][10][11][12] This action has profound implications for cancer therapy:

  • Inhibition of HIF-1 Target Genes: By reducing HIF-1α levels, this compound decreases the expression of its target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.[10]

  • Suppression of Tumor Growth: The inhibition of HIF-1α signaling by this compound has been shown to decrease tumor growth in xenograft models.[9][10][11] In castration-resistant prostate tumors, this compound was found to be a potent inhibitor of HIF-1α signaling and angiogenesis.[13]

HIF1a_Pathway Hypoxia Hypoxia HIF1a_synthesis HIF-1α Synthesis Hypoxia->HIF1a_synthesis stimulates This compound This compound This compound->HIF1a_synthesis inhibits HIF1a_protein HIF-1α Protein HIF1a_synthesis->HIF1a_protein HIF1_target_genes HIF-1 Target Genes (e.g., VEGF) HIF1a_protein->HIF1_target_genes activates transcription Angiogenesis Angiogenesis HIF1_target_genes->Angiogenesis promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth supports

The proto-oncogene Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, migration, and invasion. This compound has been shown to suppress the activity of Src and its downstream signaling partners.[14][15][16][17] This inhibition has been observed in NSCLC cells, where this compound reduces the phosphorylation of Src, as well as the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3).[14][15][18] The consequences of this Src inhibition are significant:

  • Reduced Proliferation, Migration, and Invasion: By targeting the Src signaling nexus, this compound can effectively inhibit key processes involved in cancer progression and metastasis.[14][15][17]

  • Broad Applicability: The inhibitory effect of this compound on Src phosphorylation has been observed in NSCLC cells with different EGFR genotypes, suggesting its potential use in a wider range of lung cancers.[15]

Src_Signaling_Pathway This compound This compound Src Src This compound->Src inhibits EGFR EGFR EGFR->Src activates STAT3 STAT3 Src->STAT3 activates Gene_Expression Gene Expression STAT3->Gene_Expression regulates Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Invasion Invasion Gene_Expression->Invasion

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, key features of metastatic cancer cells. This compound has been shown to inhibit EMT in NSCLC and prostate cancer cells.[19][20] In castration-resistant prostate cancer, digitoxin (B75463) (a related cardiac glycoside) was found to inhibit NFκB-driven TGFBR2 expression and Vimentin, while increasing E-cadherin expression, all of which are hallmarks of EMT reversal.[19]

Emerging evidence suggests that this compound can induce the generation of reactive oxygen species (ROS).[21][22] While high levels of ROS can be cytotoxic, controlled increases can also modulate signaling pathways. In the context of cancer, this compound-induced ROS production may contribute to its anti-tumor effects by promoting DNA damage in cancer cells.[22]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on the effects of this compound in non-cardiac tissues.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer~100-250[14]
H1299Non-Small Cell Lung CancerNot specified[5]
PC3Prostate Cancer163[23]
MDA-MB-231Breast CancerNot specified (dose-dependent)[24][25]

Table 2: Effects of this compound on Protein Phosphorylation and Expression

Cell LineProteinEffectThis compound ConcentrationDurationReference
A549p-AktInhibitionDose-dependent24 h[5]
H1299p-AktInhibitionDose-dependent24 h[5]
A549p-mTORInhibitionDose-dependent24 h[5]
H1299p-mTORInhibitionDose-dependent24 h[5]
A549p-p70S6KInhibitionDose-dependent24 h[5]
H1299p-p70S6KInhibitionDose-dependent24 h[5]
A549p-Src (Y418)Reduction50-500 nM24 h[15][18]
A549p-EGFR (Y1068)Reduction50-500 nM24 h[15][18]
A549p-STAT3 (Y705)Reduction50-500 nM24 h[15][18]
H3255p-Src, p-EGFR, p-STAT3Reduction100-500 nM24 h[14]
H1975p-Src, p-EGFR, p-STAT3Reduction100-500 nM24 h[14]
HeLap-EGFRReductionDose-dependent15 min[26]
HeLap-ERKReductionDose-dependent15 min[26]
MDA-MB-231Bcl-2ReductionNot specifiedNot specified[24][25]
MDA-MB-231BaxElevationNot specifiedNot specified[24][25]

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Western_Blot_Workflow start Start: Cancer Cell Culture step1 Treat cells with various concentrations of this compound start->step1 step2 Lyse cells and quantify protein concentration step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Transfer proteins to a membrane step3->step4 step5 Block membrane and incubate with primary antibody (e.g., anti-p-Akt) step4->step5 step6 Incubate with HRP-conjugated secondary antibody step5->step6 step7 Detect signal using chemiluminescence step6->step7 end End: Analyze protein levels step7->end

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549, H1299) in appropriate culture dishes and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 50, 100, 250, 500 nM) or a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).[14][15]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Cell_Viability_Assay_Workflow start Start: Seed cells in a 96-well plate step1 Treat with different concentrations of This compound start->step1 step2 Incubate for specified time points (e.g., 24, 48, 72 h) step1->step2 step3 Add MTT or PrestoBlue reagent step2->step3 step4 Incubate for 1-4 hours step3->step4 step5 Measure absorbance or fluorescence step4->step5 end End: Calculate cell viability step5->end

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours).[15]

  • Reagent Addition and Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • For PrestoBlue assay: Add PrestoBlue reagent to each well and incubate for 1-2 hours. Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Transwell_Assay_Workflow start Start: Prepare Transwell inserts step1 Coat insert with Matrigel (for invasion assay) start->step1 step2 Seed cells in serum-free medium in the upper chamber step1->step2 step3 Add chemoattractant (e.g., FBS) to the lower chamber step2->step3 step4 Treat cells with this compound step3->step4 step5 Incubate for 24-48 hours step4->step5 step6 Remove non-migrated cells from the upper surface step5->step6 step7 Fix and stain migrated/ invaded cells on the lower surface step6->step7 end End: Count cells and analyze data step7->end

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (with a porous membrane) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

  • Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. Add this compound at various concentrations to both the upper and lower chambers.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration or invasion (e.g., 24-48 hours).

  • Cell Staining and Quantification: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain them with a solution such as crystal violet.

  • Data Analysis: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of migration or invasion relative to the control group.

Conclusion and Future Directions

The evidence overwhelmingly indicates that this compound's influence extends far beyond the cardiovascular system. Its ability to modulate multiple, critical signaling pathways in non-cardiac tissues, particularly in the context of cancer, presents a compelling case for its repurposing as a therapeutic agent. The inhibition of the PI3K/Akt/mTOR and Src signaling pathways, coupled with the suppression of HIF-1α synthesis and EMT, underscores a multi-targeted anti-cancer strategy inherent to this compound's mechanism of action.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective and less toxic treatment regimens.[22]

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and personalized medicine approaches.

  • In Vivo Studies and Clinical Trials: Further well-designed preclinical and clinical studies are essential to validate the therapeutic efficacy and safety of this compound in various non-cardiac diseases.

  • Delivery Systems: The development of novel drug delivery systems could enhance the targeted delivery of this compound to tumor tissues, thereby maximizing its therapeutic effects while minimizing potential cardiotoxicity.

By continuing to unravel the intricate signaling networks modulated by this compound, the scientific community can unlock the full therapeutic potential of this long-standing drug for a new era of clinical applications.

References

Digoxin's Neurohormonal Axis: A Technical Guide to its Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside with a long history in the management of heart failure and atrial fibrillation, exerts its therapeutic effects not only through direct cardiac inotropy but also via a complex modulation of the neurohormonal systems. Understanding these neurohormonal effects at a fundamental level is critical for optimizing its clinical use and for the development of novel therapeutics with similar mechanisms of action. This technical guide provides an in-depth exploration of the basic research into this compound's impact on the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS), presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Na+/K+ ATPase Inhibition

The primary molecular target of this compound is the Na+/K+ ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[1][2][3] this compound binds to the alpha subunit of this pump, inhibiting its function. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the activity of the sodium-calcium exchanger (NCX) is altered, leading to an increase in intracellular calcium concentration, which in turn enhances myocardial contractility.[2][4] This fundamental action is the starting point for this compound's downstream neurohormonal effects.

Quantitative Data on Neurohormonal Modulation

The following tables summarize the key quantitative effects of this compound on various neurohormonal parameters as reported in seminal research studies.

Table 1: Effects of this compound on the Renin-Angiotensin-Aldosterone System (RAAS)

ParameterStudy PopulationThis compound AdministrationBaseline Value (mean ± SD/SEM)Post-Digoxin Value (mean ± SD/SEM)Percentage ChangeReference
Plasma Renin Activity6 patients with severe chronic congestive heart failure0.50 mg Intravenous4.3 ± 0.9 ng/mL/hr2.0 ± 0.9 ng/mL/hr-53.5%[5][6]
Plasma Aldosterone (B195564)6 patients with severe chronic congestive heart failure0.50 mg Intravenous34 ± 16 ng/dL14 ± 6 ng/dL-58.8%[5][6]
Plasma Renin Activity6 normotensive subjects0.25 mg t.d.s. for 5 days (oral)Not specifiedNo detectable change-[7]
Plasma Aldosterone6 normotensive subjects0.25 mg t.d.s. for 5 days (oral)Not specifiedNo detectable change-[7]

Table 2: Effects of this compound on the Sympathetic Nervous System (SNS) and Baroreflex Sensitivity (BRS)

ParameterStudy PopulationThis compound AdministrationBaseline Value (mean ± SD/SEM)Post-Digoxin Value (mean ± SD/SEM)Percentage ChangeReference
Cardiac Norepinephrine (B1679862) Spillover12 patients with severe heart failure (elevated LVEDP)0.25 mg Intravenous263 ± 70 pmol/min218 ± 62 pmol/min-17.1%[8][9]
Baroreflex Sensitivity (BRS)23 patients with mild to moderate heart failureLong-term maintenance therapy2.95 ± 1.2 ms/mmHg 5.32 ± 3 ms/mmHg +80.3%[10][11]
Heart Rate Variability (rMSSD)23 patients with mild to moderate heart failureLong-term maintenance therapy30 ± 1637 ± 14+23.3%[10][11]
Heart Rate Variability (pNN50)23 patients with mild to moderate heart failureLong-term maintenance therapy8 ± 912 ± 7+50.0%[10][11]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Digoxin_Mechanism_of_Action This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Neurohormonal Neurohormonal Effects NaK_ATPase->Neurohormonal Modulates NCX Na+/Ca2+ Exchanger (NCX) Activity Intra_Na->NCX Alters Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Leads to Contractility ↑ Myocardial Contractility Intra_Ca->Contractility Digoxin_Neurohormonal_Effects cluster_SNS Sympathetic Nervous System (SNS) cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Baroreflex ↑ Baroreflex Sensitivity Sympathetic_Outflow ↓ Sympathetic Outflow Baroreflex->Sympathetic_Outflow Norepinephrine ↓ Plasma Norepinephrine Sympathetic_Outflow->Norepinephrine Renin ↓ Plasma Renin Activity Aldosterone ↓ Plasma Aldosterone Renin->Aldosterone Leads to This compound This compound This compound->Baroreflex Enhances This compound->Renin Suppresses PRA_Workflow Start Blood Collection (EDTA tubes) Centrifugation Centrifugation (4°C) Start->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Incubation_37C Incubation at 37°C Plasma_Separation->Incubation_37C Incubation_4C Incubation at 4°C (Control) Plasma_Separation->Incubation_4C RIA Radioimmunoassay for Angiotensin I Incubation_37C->RIA Incubation_4C->RIA Calculation Calculate PRA (ng/mL/hr) RIA->Calculation

References

The Foxglove's Gift: A Technical Guide to the Discovery and Science of Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of Digoxin from a folk remedy to a cornerstone of cardiac therapy is a landmark in the history of pharmacology. This technical guide provides a comprehensive overview of the pivotal role of the foxglove plant (Digitalis spp.) in the discovery, isolation, and characterization of this compound. It delves into the pioneering work of William Withering, the scientific advancements that led to the purification of this potent cardiac glycoside, and the elucidation of its mechanism of action. This document serves as a detailed resource, presenting quantitative data, experimental protocols, and key signaling pathways for researchers, scientists, and drug development professionals.

From Folklore to Foundational Science: A Historical Perspective

The medicinal properties of the foxglove plant have been recognized in European folk medicine for centuries, where it was used for a variety of ailments, including "dropsy" (edema).[1] However, its use was inconsistent and often dangerous due to the plant's inherent toxicity.

The Pioneering Work of William Withering

The systematic study of the foxglove plant began with the meticulous work of English physician and botanist William Withering.[2][3] In 1775, Withering was introduced to a family recipe for dropsy that utilized a mixture of herbs, with foxglove being the active ingredient.[4] Intrigued by its efficacy where conventional medicine had failed, Withering embarked on a decade-long investigation to determine the plant's therapeutic and toxic effects.

In his seminal 1785 publication, "An Account of the Foxglove and some of its Medical Uses," Withering detailed his clinical trials involving 158 patients.[4] He carefully documented the effective dosages of the dried, powdered leaf and was the first to describe the signs of digitalis toxicity, establishing a rational basis for its use.[2][5] Withering's work is considered a landmark in the history of clinical pharmacology, demonstrating the importance of careful observation and dose-finding studies.[6][7] He noted that the plant had a "power over the motion of the heart."[8]

The Isolation of this compound

While Withering had established the therapeutic value of the Digitalis purpurea plant, the active principles remained unknown for over a century.[8] In 1930, Sydney Smith, a researcher at Burroughs Wellcome in Britain, successfully isolated a new cardiac glycoside from the woolly foxglove, Digitalis lanata.[9][10] This compound was named this compound.[[“]] It was discovered that Digitalis lanata was a more potent source of cardiac glycosides compared to Digitalis purpurea.[8] This discovery paved the way for the production of a purified and standardized cardiac medication, which was a significant improvement over the variable potency of whole leaf preparations.[8]

The Source: Digitalis purpurea vs. Digitalis lanata

The two primary species of foxglove utilized for their cardiac glycoside content are Digitalis purpurea (purple foxglove) and Digitalis lanata (woolly or Grecian foxglove). While both contain cardioactive compounds, their glycoside profiles differ significantly. D. purpurea is a primary source of digitoxin, whereas D. lanata is the principal source for the industrial production of this compound.[[“]][12]

Quantitative Comparison of Cardenolide Content

The concentration and composition of cardiac glycosides can vary depending on the plant species, growing conditions, and harvesting time.[13] Digitalis lanata generally exhibits a higher total cardenolide content compared to Digitalis purpurea.[14]

GlycosideDigitalis purpurea (% of total cardenolides)Digitalis lanata (% of total cardenolides)Predominant Aglycone
Purpureaglycoside A~60%-Digitoxigenin
Purpureaglycoside BPresent-Gitoxigenin
Digitoxin~12%Present in smaller amountsDigitoxigenin
Gitoxin~10%PresentGitoxigenin
Lanatoside (B1674450) A-~50% (along with Lanatoside C)Digitoxigenin
Lanatoside C-~50% (along with Lanatoside A)Digoxigenin
This compoundTrace amountsSignificant quantitiesDigoxigenin
Total Cardenolides 0.15% - 0.4% 0.5% - 1.5%

Table 1: Comparative Cardenolide Content in Digitalis purpurea and Digitalis lanata. Data compiled from various sources.[12][14]

D. lanata leaves have been found to contain this compound at levels of 8.6–13.2 µ g/100 mg, with its precursor, lanatoside C, present at 55.8–153.2 µ g/100 mg.[15]

Experimental Protocols

The journey from the foxglove leaf to a purified, therapeutic agent involves a series of extraction, purification, and analytical procedures. Historically, the potency of digitalis preparations was determined by bioassays.

Historical Bioassay: The Pigeon Method

Before the advent of modern analytical techniques, the potency of digitalis preparations was standardized using bioassays on animals. The pigeon method was a commonly used protocol.

Principle: The potency of a test sample of digitalis is compared to a standard preparation by determining the lethal dose required to cause cardiac arrest.[1] A characteristic vomiting response, known as emesis, often precedes cardiac arrest in pigeons and can be used as an endpoint.[1]

Detailed Methodology:

  • Animal Preparation: Adult pigeons are selected and fasted for 16-28 hours, with water provided ad libitum. The pigeons are divided into two groups of similar weight and breed, one for the standard and one for the test preparation.[16]

  • Anesthesia and Cannulation: The pigeon is lightly anesthetized with ether and immobilized. An alar vein is exposed and cannulated for intravenous infusion.[1][16]

  • Preparation of Extracts: A standardized amount of dried and powdered digitalis leaves is extracted with dehydrated alcohol. The final extract is diluted with normal saline.[1]

  • Infusion: The diluted extract is infused into the alar vein at a constant rate.[17] An initial dose equivalent to 1 mL per kg of body weight is administered, with subsequent doses given at 5-minute intervals.[16]

  • Endpoint Determination: The infusion continues until the pigeon dies from cardiac arrest. The total volume of the extract administered is recorded as the lethal dose.[1]

  • Potency Calculation: The mean lethal dose for the test group is compared to the mean lethal dose for the standard group to determine the relative potency of the test sample.[1]

AnimalAssay TypeEndpointReported Lethal Dose (this compound)
CatIntravenous InfusionCardiac ArrestVomiting at ~40% of the lethal dose[17]
PigeonIntravenous InfusionCardiac Arrest / Emesis-
DogAcute IV AdministrationToxicity0.177 mg/kg[18]

Table 2: Data from Historical and Veterinary Bioassays.

Industrial Extraction and Purification of this compound

The modern industrial production of this compound from Digitalis lanata is a multi-step process designed to maximize yield and purity.

Detailed Methodology:

  • Harvesting and Drying: The leaves of Digitalis lanata are harvested and subsequently dried at approximately 60°C. This drying process initiates the enzymatic conversion of primary glycosides (lanatosides) to secondary glycosides.[13]

  • Enzymatic Hydrolysis (Fermentation): The finely ground, dried leaves are moistened and maintained at 30-37°C to allow endogenous glucosidase enzymes to hydrolyze the primary glycoside, lanatoside C, removing a glucose molecule to yield deslanoside (B1670294) (deacetyllanatoside C).[15]

  • Solvent Extraction: The fermented plant material is then extracted with a solvent, typically an aqueous ethanol (B145695) solution (e.g., 70% ethanol), to solubilize the cardiac glycosides.[15][19]

  • Purification from Crude Extract:

    • Lead Acetate (B1210297) Precipitation: Lead acetate is added to the crude extract to precipitate tannins and other phenolic compounds. The precipitate is removed by filtration or centrifugation.[15]

    • Liquid-Liquid Extraction: The resulting solution is subjected to liquid-liquid extraction with a solvent such as chloroform (B151607) to separate the glycosides from the more polar impurities.[20]

  • Alkaline Hydrolysis: The acetyl group is removed from deslanoside through mild alkaline hydrolysis to yield this compound.

  • Chromatography and Crystallization: The crude this compound is further purified using chromatographic techniques, such as column chromatography.[21] The final step involves crystallization to obtain a highly pure, pharmaceutical-grade product.[21]

experimental_workflow plant Digitalis lanata Leaves drying Drying (60°C) plant->drying fermentation Enzymatic Hydrolysis (Fermentation) drying->fermentation extraction Solvent Extraction (Aqueous Ethanol) fermentation->extraction purification1 Precipitation of Impurities (Lead Acetate) extraction->purification1 purification2 Liquid-Liquid Extraction (Chloroform) purification1->purification2 hydrolysis Alkaline Hydrolysis purification2->hydrolysis chromatography Chromatography hydrolysis->chromatography crystallization Crystallization chromatography->crystallization This compound Purified this compound crystallization->this compound

Caption: Industrial production workflow of this compound from Digitalis lanata.

Modern Analytical Methods: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the current standards for the precise quantification and identification of this compound and other cardiac glycosides.

3.3.1 HPLC-UV Method for Quantification

Principle: This method separates compounds in a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV detector is used to quantify the amount of this compound present.

Detailed Methodology:

  • Sample Preparation: Dried and powdered leaf material is extracted with a solvent mixture, such as 80% methanol. The extract is then filtered before injection into the HPLC system.[22]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[23][24]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. For example, a 28:72 (v/v) mixture of acetonitrile and water.[25][26]

    • Flow Rate: A typical flow rate is around 1.1 mL/min.[25]

    • Detection: UV detection is performed at a wavelength of 220 nm.[23][25]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of a this compound standard.

3.3.2 LC-MS/MS Method for Identification and Quantification

Principle: This highly sensitive and specific method couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It allows for the definitive identification and quantification of multiple cardiac glycosides simultaneously.

Detailed Methodology:

  • Sample Preparation: Similar to HPLC, samples are extracted from the plant matrix. Solid-phase extraction (SPE) may be used for sample cleanup to reduce matrix effects.[27]

  • Chromatographic Conditions:

    • Column: A reverse-phase column such as a C18 or phenyl-hexyl column is used.[22][28]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is common.[22]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[27][28]

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ions.[28]

  • Data Analysis: The fragmentation patterns of the analytes are compared to those of known standards for identification. Quantification is achieved using an internal standard and a calibration curve.

Mechanism of Action and Pharmacokinetics

This compound exerts its therapeutic effect through a well-defined mechanism of action at the cellular level. Its pharmacokinetic profile is crucial for determining appropriate dosing regimens.

Cellular Signaling Pathway

The primary molecular target of this compound is the Na+/K+-ATPase pump located in the cell membrane of cardiac muscle cells (myocytes).

digoxin_moa This compound This compound na_k_pump Na+/K+-ATPase Pump This compound->na_k_pump Inhibition na_in Increased Intracellular Na+ na_k_pump->na_in na_ca_exchanger Na+/Ca2+ Exchanger na_in->na_ca_exchanger Reduced Gradient ca_out Decreased Ca2+ Efflux na_ca_exchanger->ca_out ca_in Increased Intracellular Ca2+ ca_out->ca_in sr Sarcoplasmic Reticulum ca_in->sr Increased Ca2+ Uptake ca_release Increased Ca2+ Release from SR sr->ca_release contraction Increased Myocardial Contractility ca_release->contraction

Caption: Signaling pathway of this compound's inotropic effect.

By inhibiting the Na+/K+-ATPase pump, this compound leads to an increase in the intracellular concentration of sodium ions. This reduces the sodium concentration gradient across the cell membrane, which in turn decreases the activity of the Na+/Ca2+ exchanger. As a result, less calcium is extruded from the cell, leading to an increase in the intracellular calcium concentration. This elevated calcium level enhances the storage of calcium in the sarcoplasmic reticulum and increases the amount of calcium released during each action potential, ultimately leading to a more forceful contraction of the heart muscle (positive inotropic effect).

Pharmacokinetic Parameters

The pharmacokinetics of this compound can be influenced by various factors, including age, renal function, and co-administered medications.

ParameterValue in Healthy AdultsValue in Elderly PatientsValue in Pediatric Patients (1 month - 1 year)
Bioavailability (Oral) 70-80%May be slightly reducedSimilar to adults
Volume of Distribution (Vd) ~7 L/kgDecreasedIncreased
Protein Binding 20-30%UnchangedUnchanged
Elimination Half-Life (t½) 36-48 hoursProlonged (can be >70 hours)Varies, but generally shorter than in adults
Clearance (CL) Primarily renalDecreasedHighest among pediatric age groups

Table 3: Comparative Pharmacokinetic Parameters of this compound. Data compiled from various sources.[14][21][29][30][31]

Conclusion

The discovery of this compound from the foxglove plant represents a paradigm of natural product drug discovery. From the astute clinical observations of William Withering to the chemical isolation by Sydney Smith and the subsequent elucidation of its complex pharmacology, the story of this compound underscores the critical interplay between traditional medicine, rigorous scientific investigation, and technological advancement. This guide has provided a technical overview of this journey, offering valuable data and protocols for the scientific community. The continued study of natural products like those found in the foxglove plant holds promise for the discovery of future therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Administering Digoxin in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Digoxin in various animal models of heart failure. This document is intended to serve as a practical guide for researchers in the fields of cardiovascular pharmacology and drug development.

Introduction

This compound, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure for centuries.[1] Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in cardiac myocytes.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, ultimately enhancing myocardial contractility (positive inotropic effect).[4] Additionally, this compound exhibits neurohormonal effects, including increased vagal tone, which slows the heart rate and atrioventricular (AV) nodal conduction.[5]

The use of animal models is crucial for studying the pathophysiology of heart failure and for the preclinical evaluation of novel therapeutic agents like this compound. This document outlines protocols for the administration of this compound in commonly used animal models, including rodents (mice and rats), canines, and provides guidance for swine models.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound administration in different animal models of heart failure. It is important to note that dosages and resulting plasma concentrations can vary significantly based on the specific animal model, the severity of heart failure, and the route of administration. Therefore, these values should be considered as a starting point for study design.

Table 1: this compound Dosage and Administration in Rodent Models of Heart Failure

ParameterMouseRat
Route of Administration Oral Gavage, Intravenous (IV)Oral Gavage, Intravenous (IV)
Oral Gavage Dosage 0.1 - 5 mg/kg/day[6]1.5 - 6 mg/kg/day[7]
Intravenous (IV) Dosage 2 µg/kg/day (osmotic mini-pump)880 µg/kg/min (infusion)[8]
Reported Plasma/Serum Concentrations Not specified in reviewed literatureNot specified in reviewed literature
Therapeutic Range Not well-establishedNot well-established
Toxic Effects Noted Myocardial necrosis and cellular infiltration at 5 mg/kg/day[6]AV-dissociation, ventricular extrasystoles, death[8]

Table 2: this compound Dosage and Administration in Canine Models of Heart Failure

ParameterCanine
Route of Administration Oral (tablet, elixir), Intravenous (IV)
Oral Dosage 0.005 - 0.01 mg/kg twice daily[9]
Intravenous (IV) Loading Dose 27 µg/kg/24 hours[10]
Intravenous (IV) Maintenance Dose 13 µg/kg/24 hours[10]
Therapeutic Serum Concentration 0.5 - 2.0 ng/mL[9]
Toxic Serum Concentration > 2.5 ng/mL[9]
Clinical Signs of Toxicity Depression, anorexia, vomiting, diarrhea, cardiac arrhythmias[9]

Table 3: this compound Dosage and Administration in Swine Models of Heart Failure

ParameterSwine (Piglet)
Route of Administration Intravenous (IV)
Intravenous (IV) Dosage 40 µg/kg[10]
Resulting Serum Concentration 10.4 ng/mL (at 30 min), 5.6 ng/mL (at 60 min)[10]
Therapeutic Range Not well-established in heart failure models
Toxic Dose 0.25 mg/kg (IV) induced hyperkalemia, arrhythmias, and death[11]

Experimental Protocols

Rodent Models

Objective: To administer a precise oral dose of this compound to a mouse model of heart failure.

Materials:

  • This compound solution (formulated in an appropriate vehicle, e.g., distilled water, saline)

  • Gavage needles (flexible plastic or stainless steel, appropriate size for the mouse weight)[12]

  • Syringes (1 mL)

  • Animal scale

  • Restraining device (optional)

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the required dose volume. The maximum recommended gavage volume is 10 mL/kg.[12]

  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal's body is in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[12] If resistance is met, withdraw the needle and re-attempt.

  • Administration: Once the needle is in the esophagus (the tip will be approximately at the level of the last rib), slowly administer the this compound solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Objective: To administer a precise intravenous dose of this compound to a rat model of heart failure.

Materials:

  • This compound solution (sterile, formulated for IV administration)

  • Insulin syringes with fine-gauge needles (e.g., 27-30G)

  • Rat restraining device

  • Heat lamp or warming pad

  • 70% ethanol (B145695)

Procedure:

  • Animal Preparation: Place the rat in a restraining device, leaving the tail accessible.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and easier to access.[13]

  • Site Preparation: Clean the tail with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A successful insertion will often be indicated by a small flash of blood in the hub of the needle.

  • Injection: Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate extravasation. If this occurs, stop the injection and attempt at a more proximal site.

  • Post-Injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.

Canine Models

Objective: To administer a maintenance oral dose of this compound to a canine model of heart failure.

Materials:

  • This compound tablets or elixir

  • Pill-administering device (optional)

  • Water

Procedure:

  • Dosing: The typical oral dose is 0.005-0.01 mg/kg administered twice daily.[9] The dose should be based on lean body mass.[14]

  • Administration:

    • Tablets: Gently open the dog's mouth, place the tablet at the back of the tongue, and then close the mouth, stroking the throat to encourage swallowing. Offering a small amount of water can aid in swallowing.

    • Elixir: Administer the liquid formulation into the side of the dog's mouth using a syringe.

  • Monitoring: Regularly monitor the dog for clinical signs of heart failure and for any signs of this compound toxicity, which can include loss of appetite, vomiting, diarrhea, and lethargy.[9] Therapeutic drug monitoring of serum this compound levels is crucial. Blood samples should be taken 8-10 hours after the last dose.

Swine Models

Objective: To administer a single intravenous dose of this compound to a swine model.

Materials:

  • This compound solution (sterile, formulated for IV administration)

  • Catheter and syringe of appropriate size

  • Restraining device or sedation as required

  • 70% ethanol or other antiseptic

Procedure:

  • Restraint and Catheterization: Depending on the size and temperament of the pig, sedation or anesthesia may be necessary. The ear vein is a common site for intravenous access in pigs.[14]

  • Site Preparation: Clean the skin over the selected vein with an antiseptic solution.

  • Administration: Administer the this compound solution slowly through the catheter. Rapid injection should be avoided.

  • Post-Administration Monitoring: Closely monitor the animal's heart rate, rhythm, and blood pressure during and after administration. Be prepared for potential adverse cardiac events, especially with higher doses.

Visualizations

Signaling Pathway of this compound

Digoxin_Signaling_Pathway cluster_cell Cardiac Myocyte This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces Gradient Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreased Efflux Contraction Increased Myocardial Contractility Ca_in->Contraction

Caption: this compound's mechanism of action in cardiac myocytes.

Experimental Workflow: Oral Gavage in a Mouse

Oral_Gavage_Workflow start Start weigh Weigh Mouse start->weigh calculate Calculate this compound Dose weigh->calculate prepare Prepare this compound Solution calculate->prepare restrain Restrain Mouse prepare->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor for Distress gavage->monitor end End monitor->end

Caption: Workflow for oral gavage administration of this compound in a mouse.

Experimental Workflow: Intravenous Injection in a Rat

IV_Injection_Workflow start Start restrain Restrain Rat start->restrain warm_tail Warm Tail to Dilate Veins restrain->warm_tail clean_tail Clean Tail with Ethanol warm_tail->clean_tail inject Inject this compound into Lateral Tail Vein clean_tail->inject pressure Apply Pressure to Injection Site inject->pressure monitor Monitor for Adverse Reactions pressure->monitor end End monitor->end

Caption: Workflow for intravenous injection of this compound in a rat.

References

Application Notes and Protocols for Measuring Serum Digoxin Concentration in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Digoxin Therapeutic Drug Monitoring

This compound is a cardiac glycoside medication used for centuries to treat heart failure and certain cardiac arrhythmias. Its therapeutic efficacy is well-established; however, it possesses a narrow therapeutic index, meaning the concentration range that provides therapeutic benefits is very close to the range that causes toxicity. Clinical manifestations of this compound toxicity can be severe and may mimic the symptoms of the underlying cardiac disease, making clinical assessment alone challenging.

Therefore, Therapeutic Drug Monitoring (TDRM) of serum this compound concentration is crucial in clinical studies and patient management. Accurate and precise measurement of this compound levels allows researchers and clinicians to:

  • Ensure concentrations are within the therapeutic range.

  • Optimize dosage regimens for individual patients.

  • Minimize the risk of adverse drug reactions and toxicity.

  • Investigate pharmacokinetic and pharmacodynamic relationships.

These application notes provide an overview and detailed protocols for the principal analytical techniques used to measure serum this compound concentration in a clinical research setting.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in the myocardial cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration. The elevated intracellular calcium enhances the contractility of the cardiac muscle (positive inotropic effect).

cluster_membrane Myocardial Cell Membrane NaK_ATPase Na+/K+-ATPase Pump Int_Na Increased Intracellular Na+ NaK_ATPase->Int_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Int_Ca Increased Intracellular Ca2+ NaCa_Exchanger->Int_Ca Leads to This compound This compound This compound->NaK_ATPase Inhibits Int_Na->NaCa_Exchanger Reduces activity of Contractility Increased Myocardial Contractility Int_Ca->Contractility Results in Start Start: Serum Sample Sample_Prep Sample Preparation (Centrifugation) Start->Sample_Prep Incubation Incubation: Sample + Labeled this compound + Anti-Digoxin Antibody Sample_Prep->Incubation Separation Separation of Bound and Free Labeled this compound Incubation->Separation Detection Signal Detection (e.g., Absorbance, Fluorescence, Radioactivity) Separation->Detection Calculation Concentration Calculation (vs. Standard Curve) Detection->Calculation End Result Calculation->End Start Start: Serum Sample Extraction Sample Preparation: Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Start->Extraction LC_Separation Chromatographic Separation (HPLC/UPLC) Extraction->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry Analysis (MS/MS) Ionization->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing End Result Data_Processing->End

Application Notes and Protocols for Utilizing Digoxin in Ion Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a well-established pharmaceutical agent primarily used in the management of heart failure and certain cardiac arrhythmias.[1] Beyond its clinical applications, this compound serves as a powerful and specific tool in the research laboratory for the investigation of fundamental cellular processes, particularly ion transport mechanisms. Its high affinity and specific inhibition of the Na+/K+-ATPase make it an invaluable pharmacological probe for elucidating the intricate roles of this ion pump in maintaining cellular homeostasis and its involvement in various signaling pathways. These application notes provide a comprehensive overview and detailed protocols for employing this compound as a research tool to study ion transport and its downstream cellular consequences.

Mechanism of Action

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase, an essential transmembrane protein responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, thereby maintaining the electrochemical gradients critical for numerous cellular functions.[2][3] this compound binds to the extracellular domain of the α-subunit, stabilizing the enzyme in a phosphorylated conformation that prevents its dephosphorylation and subsequent ion translocation.[4]

This inhibition of the Na+/K+-ATPase pump leads to a cascade of events within the cell:

  • Increased Intracellular Sodium ([Na+]i): With the primary mechanism for Na+ extrusion blocked, intracellular sodium concentration rises.[3][5]

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the forward mode of the Na+/Ca2+ exchanger (NCX), which normally expels calcium (Ca2+) from the cell.[5] In some cases, the gradient can even reverse, leading to Ca2+ influx.

  • Increased Intracellular Calcium ([Ca2+]i): The diminished Ca2+ efflux via the NCX results in an accumulation of calcium in the cytoplasm.[5][6][7]

This elevation in intracellular calcium is the cornerstone of this compound's therapeutic effects in cardiac muscle (increased contractility) and its utility as a research tool to study Ca2+-dependent signaling pathways and cellular processes.

Research Applications
  • Studying Na+/K+-ATPase Function and Regulation: this compound is the quintessential inhibitor for isolating and characterizing the activity of the Na+/K+-ATPase in various cell types and tissue preparations. It is instrumental in studies aimed at understanding the enzyme's kinetics, isoform-specific functions, and regulation by endogenous and exogenous factors.[4][8]

  • Investigating the Role of the Na+/K+-ATPase in Cellular Signaling: Beyond its ion-pumping function, the Na+/K+-ATPase acts as a signaling scaffold. This compound-induced conformational changes can trigger intracellular signaling cascades, such as the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR), impacting cell growth, proliferation, and apoptosis.

  • Elucidating the Mechanisms of Calcium Homeostasis: By manipulating intracellular calcium levels through its action on the Na+/K+-ATPase and NCX, this compound is a valuable tool for studying the intricate mechanisms of cellular calcium homeostasis and the function of various calcium-binding proteins and downstream effectors.[6][7]

  • Cancer Research: The altered ion gradients and signaling pathways induced by this compound have been shown to inhibit the proliferation of various cancer cell lines.[9][10][11][12][13] This has made this compound a subject of interest in cancer research for exploring novel therapeutic strategies and understanding the role of ion transport in tumorigenesis.

  • Neurobiology: In the nervous system, the Na+/K+-ATPase is critical for maintaining the resting membrane potential and restoring ion gradients after action potentials. This compound can be used to investigate the consequences of impaired ion transport on neuronal excitability, neurotransmitter release, and neuronal viability.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on Na+/K+-ATPase from Various Sources
Tissue SourceIsoform(s)IC50 (High Affinity)IC50 (Low Affinity)Reference
Human Erythrocyte MembranesHigh and Low Affinity IsoformsNot specifiedNot specified[4][8][14]
Porcine Cerebral CortexHigh and Low Affinity Isoforms2.77 x 10⁻⁶ M8.56 x 10⁻⁵ M[15]
Porcine Cerebral Cortex (Low K+)High and Low Affinity Isoforms7.06 x 10⁻⁷ M1.87 x 10⁻⁵ M[15]
Rat Brain Microsomesα2 (High Affinity)2.5 x 10⁻⁸ MNot applicable[16]
Rat Brain Microsomesα1 (Low Affinity)Not applicable1.3 x 10⁻⁴ M[16]
Table 2: Effect of this compound on Cell Viability in Human Cancer Cell Lines
Cell LineCancer TypeIC50Exposure TimeReference
A549Non-Small Cell Lung Cancer0.10 µM24 hours[10][12]
H1299Non-Small Cell Lung Cancer0.12 µM24 hours[10][12]
MCF-7Breast Cancer60 nMNot specified[13]
BT-474Breast Cancer230 nMNot specified[13]
MDA-MB-231Breast Cancer80 nMNot specified[13]
ZR-75-1Breast Cancer170 nMNot specified[13]
SKOV-3Ovarian CancerNot specifiedNot specified[11]
Table 3: Dose-Dependent Effects of this compound on Intracellular Ion Concentrations
Cell TypeThis compound ConcentrationChange in [Na+]iChange in [Ca2+]iTime PointReference
Guinea-pig ventricular myocytes0.3 µMNot specifiedNo change (normal cells)2 hours[7]
Guinea-pig ventricular myocytes0.3 µMNot specifiedIncreased ('weakened' cells)2 hours[7]
Guinea-pig ventricular myocytes1 µMNot specifiedIncreased2 hours[7]
Guinea-pig ventricular myocytes3 µMNot specifiedIncreased2 hours[7]

Experimental Protocols

Protocol 1: Measurement of Na+/K+-ATPase Activity

This protocol is adapted from a method for measuring the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or other tissue sources)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of the desired concentrations of this compound. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding concentration of DMSO.

  • Add 20 µL of the purified Na+/K+-ATPase enzyme to each well.

  • Incubate the plate for 10 minutes at 37°C to allow for this compound binding.

  • To initiate the enzymatic reaction, add 20 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader. The amount of Pi released is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following treatment with this compound.

Materials:

  • Cells of interest cultured on glass coverslips or in a 96-well black, clear-bottom plate

  • Fura-2 AM stock solution (1-5 mM in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (optional, to prevent dye extrusion)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Dye Loading:

    • Prepare a loading buffer containing 1-5 µM Fura-2 AM in HBSS. To aid in dye solubilization, pre-mix the Fura-2 AM with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Remove the loading buffer and wash the cells twice with fresh, pre-warmed HBSS to remove extracellular dye.

    • Add fresh HBSS (with probenecid, if used) and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Measurement of Baseline Fluorescence:

    • Place the cells on the fluorescence imaging system.

    • Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

  • This compound Treatment and Data Acquisition:

    • Add the desired concentration of this compound to the cells.

    • Immediately begin recording the fluorescence ratio (F340/F380) over time to capture the dynamics of the intracellular calcium response.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration. For absolute quantification, a calibration procedure using ionophores (e.g., ionomycin) and solutions of known Ca2+ concentrations is required.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ (Increased) NaK_ATPase->Na_in Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ (Increased) NCX->Ca_in Reduced Ca2+ Efflux This compound This compound This compound->NaK_ATPase Inhibits Na_in->NCX Reduced Gradient Cellular_Effects Downstream Cellular Effects (e.g., Contractility, Apoptosis) Ca_in->Cellular_Effects Triggers

Caption: Signaling pathway of this compound's mechanism of action.

Experimental_Workflow start Start cell_culture Culture Cells start->cell_culture treatment Treat with this compound (Dose-Response/Time-Course) cell_culture->treatment assay_prep Prepare for Assay (e.g., Dye Loading) treatment->assay_prep measurement Measure Response (e.g., Fluorescence, Absorbance) assay_prep->measurement data_analysis Data Analysis (e.g., IC50, Ratio Change) measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for studying this compound's effects.

Logical_Relationships A This compound Binding to Na+/K+-ATPase B Inhibition of Na+/K+ Pumping A->B C Increase in Intracellular [Na+] B->C D Alteration of Na+/Ca2+ Exchanger Function C->D E Increase in Intracellular [Ca2+] D->E F Cellular Response (e.g., Altered Contractility, Reduced Proliferation) E->F

Caption: Logical flow from this compound binding to cellular response.

References

Methodologies for Assessing Digoxin's Impact on Cardiac Contractility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and certain arrhythmias for centuries.[1] Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) pump in myocardial cells.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[4][5] The increased availability of intracellular calcium enhances the interaction between actin and myosin filaments, thereby strengthening cardiac muscle contraction, a phenomenon known as a positive inotropic effect.[2][5]

These application notes provide detailed methodologies for assessing the impact of this compound on cardiac contractility, catering to researchers, scientists, and professionals involved in drug development. The protocols described herein cover a range of experimental models from isolated molecules to in vivo assessments.

Signaling Pathway of this compound's Inotropic Effect

This compound's positive inotropic effect is a direct consequence of its interaction with the Na+/K+ ATPase pump. The binding of this compound to this enzyme initiates a cascade of events that ultimately leads to an increased force of myocardial contraction.

Digoxin_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Reduces gradient for Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreases Ca2+ efflux, leading to accumulation Ca_SR Ca2+ release from SR Ca_in->Ca_SR Enhances Ca2+ uptake and release SR Sarcoplasmic Reticulum (SR) Contraction Increased Cardiac Contractility Ca_SR->Contraction Leads to

Caption: this compound's signaling pathway leading to increased cardiac contractility.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data related to this compound's therapeutic use and its effects on cardiac parameters.

Table 1: Therapeutic and Toxic Concentrations of this compound

ParameterConcentration RangeReference
Therapeutic Serum Level0.8 - 2.0 ng/mL[1][6]
Ideal for Heart Failure (HFrEF)0.5 - 1.0 ng/mL[6]
Ideal for Atrial Fibrillation0.5 - 1.2 ng/mL[6]
Toxic Serum Level> 2.0 ng/mL[1][6]

Table 2: In Vivo Effects of this compound on Cardiac Function

ParameterEffectSpecies/ModelReference
Left Ventricular Ejection Fraction (LVEF)IncreasedHumans with heart failure[7]
Shortening Fraction (SF)Significantly IncreasedNewborns and Infants[8]
Mean Velocity of Fiber Shortening (mean Vcf)Significantly IncreasedNewborns and Infants[8]
Cardiac OutputIncreased in heart failure patientsHumans[7]
Pulmonary Capillary Wedge PressureReduced in heart failure patientsHumans[7]

Table 3: Ex Vivo and In Vitro Effects of this compound

ParameterEffectModelReference
Left Ventricular Developed PressureSignificantly Increased (with Verapamil)Langendorff-perfused rat hearts[9]
Cardiomyocyte Fractional ShorteningIncreased by 44% (with aerobic interval training)Isolated rat cardiomyocytes[10]
Intracellular Calcium TransientsIncreased amplitudeHuman iPSC-derived cardiomyocytes[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable reproducible assessment of this compound's impact on cardiac contractility.

Ex Vivo Assessment: Langendorff Perfused Heart

The Langendorff preparation allows for the study of the entire heart in a controlled ex vivo environment, free from systemic neuronal and hormonal influences.[12]

Langendorff_Workflow A Heart Isolation and Cannulation B Retrograde Perfusion (e.g., Krebs-Henseleit solution) A->B C Stabilization Period (e.g., 20 minutes) B->C D Baseline Parameter Measurement (LVDP, HR, Coronary Flow) C->D E This compound Infusion (various concentrations) D->E F Continuous Parameter Monitoring E->F G Data Analysis (Dose-response curves) F->G

Caption: Experimental workflow for the Langendorff heart perfusion assay.

Protocol:

  • Heart Isolation: Anesthetize the animal (e.g., rat, rabbit) and rapidly excise the heart.

  • Cannulation: Immediately cannulate the aorta on a Langendorff apparatus.[13]

  • Retrograde Perfusion: Initiate retrograde perfusion with an oxygenated, warmed (37°C) physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).[12] The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.[12]

  • Stabilization: Allow the heart to stabilize for a period of approximately 20 minutes.[9]

  • Parameter Measurement:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure Left Ventricular Developed Pressure (LVDP) and heart rate (HR).

    • Measure coronary flow by collecting the effluent.

  • Drug Administration: Introduce this compound into the perfusate at varying concentrations.

  • Data Acquisition: Continuously record hemodynamic parameters throughout the experiment.

  • Data Analysis: Analyze the changes in LVDP, HR, and other parameters to determine the dose-dependent effects of this compound on cardiac contractility.

In Vitro Assessment: Isolated Cardiomyocyte Contractility

This method allows for the direct measurement of contractility in single cardiomyocytes, providing insights into the cellular mechanisms of action.[14]

Cardiomyocyte_Workflow A Cardiomyocyte Isolation (e.g., enzymatic digestion) B Cell Plating (on laminin-coated coverslips) A->B C Baseline Contractility Measurement (Sarcomere shortening, velocity) B->C D This compound Application (various concentrations) C->D E Real-time Imaging and Analysis (e.g., video-edge detection) D->E F Data Quantification (Amplitude, kinetics of contraction/relaxation) E->F

Caption: Workflow for assessing isolated cardiomyocyte contractility.

Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an animal heart (e.g., rat, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[15]

  • Cell Culture: Plate the isolated cardiomyocytes on laminin-coated coverslips in a culture dish.

  • Experimental Setup: Place the dish on the stage of an inverted microscope equipped with a video-based sarcomere length detection system.[14]

  • Pacing: Electrically stimulate the cardiomyocytes to contract at a fixed frequency (e.g., 1 Hz).

  • Baseline Recording: Record baseline contractile parameters, including the extent and velocity of sarcomere shortening and relaxation.

  • This compound Treatment: Add this compound to the superfusion solution at desired concentrations.

  • Data Acquisition: Continuously record the contractile transients.

  • Data Analysis: Quantify changes in the amplitude and kinetics of contraction and relaxation to determine the effect of this compound.

In Vitro Assessment: Intracellular Calcium Transients

Measuring intracellular calcium transients provides a direct link between the electrophysiological events and the mechanical contraction of cardiomyocytes.[16]

Protocol:

  • Cell Preparation: Isolate cardiomyocytes as described in the previous protocol or use cultured cardiomyocytes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[17][18] These dyes exhibit a change in fluorescence intensity upon binding to calcium.[18]

  • Experimental Setup: Place the coverslip with the dye-loaded cells on a fluorescence microscope equipped with a high-speed camera.

  • Pacing and Baseline Measurement: Electrically stimulate the cells and record the baseline fluorescence signal, which represents the intracellular calcium transients.

  • This compound Application: Introduce this compound to the superfusion solution.

  • Data Acquisition: Record the changes in the fluorescence signal in response to this compound.

  • Data Analysis: Analyze the recorded calcium transients for changes in amplitude, duration (e.g., CTD90), and decay kinetics to understand how this compound modulates intracellular calcium handling.[11]

In Vivo Assessment: Echocardiography

Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function in living animals or humans, providing clinically relevant data on the effects of this compound.[8]

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., mouse, rat) and place it on a heated platform to maintain body temperature.

  • Image Acquisition: Use a high-frequency ultrasound system with a small animal probe to acquire two-dimensional (M-mode and B-mode) images of the heart.

  • Baseline Measurements: Obtain baseline measurements of left ventricular dimensions (end-diastolic and end-systolic diameters), wall thickness, and heart rate.

  • This compound Administration: Administer this compound to the animal (e.g., via intravenous or intraperitoneal injection).

  • Post-Dosing Measurements: Acquire echocardiographic images at specified time points after this compound administration.

  • Data Analysis: Calculate cardiac function parameters such as ejection fraction (EF), fractional shortening (FS), and cardiac output from the measured dimensions. Compare the pre- and post-dosing values to determine the in vivo impact of this compound on cardiac contractility.

Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for evaluating the impact of this compound on cardiac contractility. By employing a combination of ex vivo, in vitro, and in vivo techniques, researchers can gain a multi-faceted understanding of this compound's mechanism of action and its physiological effects. The provided protocols and data tables serve as a valuable resource for designing and interpreting experiments aimed at characterizing the inotropic properties of this compound and other cardioactive compounds.

References

Application Notes & Protocols for Investigating the Anti-Cancer Properties of Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Digoxin, a cardiac glycoside traditionally used in the treatment of heart failure, has garnered significant attention for its potential as an anti-cancer agent.[1][2][3] Emerging evidence suggests that this compound exerts its anti-neoplastic effects through various mechanisms, including the inhibition of the Na+/K+-ATPase pump, suppression of hypoxia-inducible factor 1-alpha (HIF-1α) synthesis, and modulation of critical signaling pathways such as PI3K/Akt and NF-κB.[1][4][5][6][7] These actions can lead to decreased cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][6][8] This document provides detailed experimental protocols and data presentation guidelines for researchers investigating the anti-cancer properties of this compound.

Data Presentation

Quantitative data from key experiments should be summarized in clear and structured tables for comparative analysis.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference
A549Non-Small Cell Lung Cancer0.1024MTT[1][7]
H1299Non-Small Cell Lung Cancer0.1224MTT[1][7]
PC-3Prostate CancerNot specified--[4]
P493-MycHuman B-lymphocytesNot specified--[4]
HeLaCervical CancerNot specified--[5]
MDA-MB-231Breast CancerNot specified--[9]
RajiBurkitt's LymphomaNot specified--[6]
NAMALWABurkitt's LymphomaNot specified--[6]
SKOV-3Ovarian CancerNot specified--[10]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineCancer TypeThis compound Conc.Treatment Time (h)% G0/G1 Phase% S Phase% G2/M PhaseReference
A549Non-Small Cell Lung CancerVarious24Increased--[1]
H1299Non-Small Cell Lung CancerVarious24--Increased[1]
RajiBurkitt's LymphomaVarious-Arrest--[6]
NAMALWABurkitt's LymphomaVarious---Arrest[6]
SKOV-3Ovarian Cancer1 µM2472%--[10]
SKOV-3Ovarian Cancer1 µM4876%--[10]

Table 3: Induction of Apoptosis by this compound

Cell LineCancer TypeThis compound Conc.Treatment Time (h)MethodKey FindingsReference
A549Non-Small Cell Lung CancerVarious24Annexin V/PI StainingDose-dependent increase in apoptosis[1]
H1299Non-Small Cell Lung CancerVarious24Annexin V/PI StainingNo significant apoptosis[1]
RajiBurkitt's LymphomaVarious-Not specifiedApoptosis induced[6]
NAMALWABurkitt's LymphomaVarious-Not specifiedApoptosis induced[6]
MDA-MB-231Breast CancerNot specified-Flow CytometryIncreased apoptotic cells[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]

    • Prepare serial dilutions of this compound in complete medium.

    • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[11]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][11]

    • Measure the absorbance at 490 nm using a microplate reader.[1][12]

    • Calculate cell viability as a percentage of the untreated control.

b) Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • Crystal Violet staining solution (0.5% in methanol)

  • Protocol:

    • Seed cells in 6-well plates at a low density (e.g., 500 cells/well).[1]

    • Treat the cells with various concentrations of this compound.

    • Incubate the plates for 8-12 days, allowing colonies to form.[1]

    • Fix the colonies with 4% paraformaldehyde.[1]

    • Stain the colonies with Crystal Violet solution for 30 minutes.[1]

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells).

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with this compound for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

b) Western Blot for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[13]

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine relative protein expression.

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Cancer cell lines

    • This compound

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Visualizations

Diagrams of key signaling pathways and experimental workflows are provided below using the DOT language.

Digoxin_Signaling_Pathway cluster_ca_ros This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K PI3K This compound->PI3K Inhibits HIF1a_synthesis HIF-1α Synthesis This compound->HIF1a_synthesis Inhibits NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces Intracellular_Ca ↑ Intracellular Ca2+ ROS ↑ ROS NaK_ATPase->ROS Leads to ROS->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Cell_Proliferation Promotes mTOR->HIF1a_synthesis Promotes HIF1a HIF-1α HIF1a_synthesis->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes NFkB->Cell_Proliferation Promotes

Caption: this compound's multifaceted anti-cancer signaling pathways.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound (various concentrations) incubate_24h->treat_this compound incubate_exp Incubate for 24-72h treat_this compound->incubate_exp add_mtt Add MTT solution (20 µL/well) incubate_exp->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Remove medium, add DMSO (150 µL/well) incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 490 nm dissolve_formazan->read_absorbance analyze Calculate cell viability read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Analysis_Workflow cluster_flow Flow Cytometry (Annexin V/PI) cluster_wb Western Blot start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_pbs_flow Wash with PBS harvest_cells->wash_pbs_flow lyse_cells Lyse cells & quantify protein harvest_cells->lyse_cells resuspend_buffer Resuspend in Binding Buffer wash_pbs_flow->resuspend_buffer add_stain Add Annexin V-FITC & PI resuspend_buffer->add_stain incubate_15min Incubate 15 min add_stain->incubate_15min analyze_flow Analyze by Flow Cytometry incubate_15min->analyze_flow sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block probe_primary Incubate with primary antibody block->probe_primary probe_secondary Incubate with secondary antibody probe_primary->probe_secondary detect Detect protein bands probe_secondary->detect

Caption: Workflow for apoptosis analysis.

References

Application Notes and Protocols for the Therapeutic Use of Digoxin in Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals, providing detailed information on the therapeutic application of digoxin in the management of atrial fibrillation.

Introduction

This compound, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the management of heart failure and atrial fibrillation for centuries.[1][2] Its primary roles in atrial fibrillation are to control the ventricular rate and, in patients with concomitant heart failure, to improve cardiac contractility.[3][4] Despite its long history of use, the therapeutic window for this compound is narrow, necessitating careful dosing and monitoring to balance efficacy and toxicity.[5][6] This document provides a comprehensive overview of the current guidelines, mechanisms of action, and protocols for the therapeutic use of this compound in atrial fibrillation.

Mechanism of Action

This compound exerts its effects primarily through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in cardiac myocytes.[6][7] This inhibition leads to a cascade of events culminating in both its therapeutic and toxic effects.

Signaling Pathway:

The primary mechanism involves the following steps:

  • Inhibition of Na+/K+-ATPase: this compound binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase pump.[7]

  • Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions (Na+).[6][7]

  • Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration reduces the driving force for the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+) from the cell.[6][7]

  • Increased Intracellular Calcium: This results in an increase in intracellular Ca2+ concentration.[6]

  • Enhanced Contractility (Positive Inotropy): Higher intracellular Ca2+ levels lead to increased Ca2+ uptake into the sarcoplasmic reticulum, making more Ca2+ available for release during subsequent action potentials, thereby enhancing the force of myocardial contraction.[1][6]

  • Vagomimetic Effects (Negative Chronotropy): this compound also has a vagomimetic action, increasing parasympathetic tone to the heart.[2][6][8] This effect slows the heart rate and conduction through the atrioventricular (AV) node, which is the primary mechanism for ventricular rate control in atrial fibrillation.[2][7][8]

Digoxin_Mechanism cluster_cell Cardiac Myocyte cluster_ans Autonomic Nervous System This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Vagus_Nerve Vagus Nerve This compound->Vagus_Nerve Stimulates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to SR Sarcoplasmic Reticulum (↑ Ca2+ stores) Ca_in->SR Enhances uptake by Contraction ↑ Myocardial Contractility (Positive Inotropy) SR->Contraction AV_Node AV Node Vagus_Nerve->AV_Node ↑ Parasympathetic Tone Rate_Control ↓ Ventricular Rate (Negative Chronotropy) AV_Node->Rate_Control Slows Conduction

Caption: this compound's dual mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for the therapeutic use of this compound in atrial fibrillation.

Table 1: Dosing Recommendations

PopulationLoading Dose (Oral)Maintenance Dose (Oral)Notes
Adults (Normal Renal Function) 0.75 - 1.5 mg in divided doses over 24 hours.[9][10] A common regimen is 500 mcg, followed by 250-500 mcg every 6-8 hours.[11]0.125 - 0.25 mg daily.[3][12]Higher doses are rarely recommended.[12]
Elderly (>70 years) Reduced dose, e.g., 750 mcg in divided doses over 24 hours.[10]0.0625 - 0.125 mg daily.[12][13]Higher risk of toxicity due to decreased renal function.[13]
Renal Impairment Reduced dose, e.g., 250 - 500 mcg total.[11]Dose reduction required.[13]Longer time to reach steady state.[13]
Heart Failure Loading dose generally not required in stable patients.[12][13]0.125 - 0.25 mg daily.[3]Target lower serum concentrations.

Table 2: Therapeutic Serum Concentrations and Pharmacokinetics

ParameterValueNotes
Therapeutic Range (Heart Failure) 0.5 - 0.9 ng/mL.[12][14][15]Concentrations >1.2 ng/mL are associated with increased mortality.[1][13]
Therapeutic Range (Atrial Fibrillation) 0.5 - 2.0 ng/mL.[16] Some guidelines suggest a narrower range of 0.5-1.2 ng/mL.[17]Higher concentrations may be needed for rate control but increase toxicity risk.
Toxic Level > 2.0 - 2.4 ng/mL.[15]Toxicity can occur at lower levels, especially with electrolyte disturbances.[10][15]
Time to Steady State ~7 days in patients with normal renal function.[9]Longer in renal impairment.
Half-life 36 - 48 hours.[18]Prolonged in renal impairment.
Excretion ~75% excreted unchanged by the kidneys.[18]
Volume of Distribution Large (5-7.5 L/kg).[19]Dosing should be based on lean body mass.[20]

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) of this compound

This protocol outlines the procedure for monitoring serum this compound concentrations to ensure they remain within the therapeutic range.

Objective: To determine serum this compound concentration for dose optimization and toxicity assessment.

Materials:

  • Blood collection tubes (serum separator tube).

  • Centrifuge.

  • Electro-chemiluminescence immunoassay (ECLIA) or other validated immunoassay kit for this compound.

  • Spectrophotometer or appropriate reader for the chosen assay.

  • Calibrators and controls.

Procedure:

  • Sample Collection:

    • Draw a blood sample at least 6-8 hours after the last this compound dose to allow for distribution from plasma to tissues.[9][14][19] Ideally, a trough level should be obtained just before the next dose.[17]

    • Collect blood in a serum separator tube.

  • Sample Processing:

    • Allow the blood to clot at room temperature.

    • Centrifuge the sample according to the tube manufacturer's instructions to separate the serum.

    • Carefully aspirate the serum for analysis.

  • Immunoassay:

    • Perform the this compound immunoassay according to the manufacturer's protocol (e.g., Roche ECLIA®).[18] This typically involves:

      • Preparing a standard curve using the provided calibrators.

      • Running control samples to ensure assay validity.

      • Incubating the patient serum with the assay reagents.

      • Measuring the signal (e.g., luminescence, absorbance) using the appropriate instrument.

  • Data Analysis:

    • Calculate the this compound concentration in the patient sample by interpolating from the standard curve.

    • Interpret the results in the context of the patient's clinical condition, renal function, and concomitant medications.[10]

When to Monitor:

  • 7-10 days after initiation of therapy or a dose change.[19]

  • When toxicity is suspected (e.g., nausea, confusion, arrhythmias).[13][21]

  • In patients with deteriorating renal function.[21]

  • When an interacting drug (e.g., amiodarone, verapamil) is initiated.[9][13]

  • Routine monitoring in stable patients is generally not recommended.[9]

TDM_Workflow start Initiate this compound Therapy or Change Dose wait Wait 7-10 Days (for steady state) start->wait sample Collect Blood Sample (6-8 hours post-dose) wait->sample process Separate Serum sample->process assay Perform Immunoassay process->assay result Determine Serum this compound Concentration assay->result therapeutic Concentration in Therapeutic Range (0.5-2.0 ng/mL) result->therapeutic Yes adjust Adjust Dose and Re-monitor result->adjust No (Subtherapeutic) toxic Concentration > 2.0 ng/mL or Symptoms of Toxicity result->toxic No (Supratherapeutic)

Caption: Workflow for Therapeutic Drug Monitoring of this compound.

Protocol 2: Management of Suspected this compound Toxicity

This protocol provides a framework for the initial management of a patient with suspected this compound toxicity.

Objective: To confirm and manage this compound toxicity to prevent life-threatening complications.

Procedure:

  • Clinical Assessment:

    • Evaluate for signs and symptoms of toxicity:

      • Cardiac: Bradycardia, AV block, ventricular arrhythmias.[13]

      • Gastrointestinal: Nausea, vomiting, anorexia.[13]

      • Neurological: Confusion, visual disturbances (e.g., yellow-green halos).[13]

    • Obtain a 12-lead electrocardiogram (ECG) to assess for arrhythmias and heart block.[9]

  • Laboratory Investigations:

    • Draw blood for an urgent serum this compound level (following the sampling time guidelines in Protocol 1).

    • Measure serum electrolytes, particularly potassium, magnesium, and calcium, as imbalances can potentiate toxicity.[13][21]

    • Assess renal function (serum creatinine).[13][21]

  • Initial Management:

    • Withhold further this compound doses.[18]

    • Correct any electrolyte abnormalities, especially hypokalemia and hypomagnesemia.[13]

    • Provide supportive care and continuous cardiac monitoring.

  • Antidote Administration (for severe toxicity):

    • For life-threatening arrhythmias, severe bradycardia, or evidence of end-organ dysfunction, administer this compound-specific antibody fragments (DigiFab®).[9][21]

    • Dosing of DigiFab® is based on the amount of this compound ingested or the steady-state serum this compound concentration.

    • Reconstitute and administer as an intravenous infusion over 30 minutes.[18]

Considerations in Drug Development

For professionals in drug development, understanding the pharmacology of this compound is crucial for evaluating new chemical entities for atrial fibrillation. Key preclinical assessments should include:

  • In vitro Na+/K+-ATPase inhibition assays: To determine the potency and selectivity of new compounds on the target enzyme.

  • Isolated cardiac myocyte contractility studies: To assess the inotropic effects and potential for arrhythmogenesis.

  • Animal models of atrial fibrillation: To evaluate the efficacy for ventricular rate control and potential proarrhythmic effects in a physiological setting.

  • Pharmacokinetic and drug-drug interaction studies: To identify potential liabilities related to renal excretion and interactions with common cardiovascular medications.

By adhering to these guidelines and protocols, researchers and clinicians can optimize the therapeutic use of this compound in atrial fibrillation, maximizing its benefits while minimizing the risks associated with its narrow therapeutic index.

References

Loading dose and maintenance dose calculations for Digoxin in research subjects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Digoxin Dosing in Research

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to calculating loading and maintenance doses of this compound for research subjects, incorporating essential pharmacokinetic principles and detailed experimental protocols.

Introduction to this compound

This compound is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea) used in the management of heart failure and atrial arrhythmias.[1] Its primary mechanism involves the inhibition of the Na+/K+-ATPase pump in heart muscle cells.[2][3] This action leads to an increase in intracellular calcium, which enhances myocardial contractility (positive inotropic effect).[1][2] this compound also has a vagomimetic effect, slowing the heart rate and atrioventricular (AV) conduction.[2][3] Due to its narrow therapeutic index, precise dosing and careful monitoring are critical to avoid toxicity.[3][4]

This compound's Mechanism of Action

This compound's effects are mediated through its binding to the Na+/K+-ATPase pump. This inhibition alters the electrochemical gradient of sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium. The increased calcium availability enhances the contractile force of the heart muscle.

Digoxin_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibits Na_in Intracellular Na+ (Increases) NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Activity Decreases) Na_in->NaCa_Exchanger Reduces Gradient for Ca_in Intracellular Ca2+ (Increases) NaCa_Exchanger->Ca_in Reduces Ca2+ Efflux Contractility Increased Myocardial Contractility Ca_in->Contractility Results in

Caption: this compound's signaling pathway.

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of this compound is fundamental for dose calculation. These parameters can vary significantly between species. Dosing should be based on lean body mass as this compound does not distribute well into adipose tissue.[5]

ParameterHumanDogRatHorseTurkey
Bioavailability (F) - Oral 70-80%[5][6]Elixir: 71.4%[7] Tablet: 58.0%[7]-23.4%[8]-
Volume of Distribution (Vd) 5-7.5 L/kg[9]12.4-15.6 L/kg[7]3.6 L/kg[10]5.0 L/kg[8]1.54 L/kg (central)[11]
Elimination Half-Life (t½) 36-48 hours[4][12]30.1 hours[7]2.5 hours[10]16.9 hours[8]11.03 hours[11]
Primary Route of Elimination Renal (approx. 70%)[4]RenalRenal and Biliary[10]RenalRenal
Therapeutic Serum Range 0.8-2.0 ng/mL[4]----

Note: These values are averages and can be influenced by factors such as age, renal function, and concurrent medications.

Experimental Protocols

Protocol 1: Loading Dose Calculation

A loading dose is often administered to rapidly achieve a therapeutic concentration.[1] The calculation is based on the volume of distribution and the desired target serum concentration.

Objective: To calculate the total loading dose (LD) required to reach a target steady-state concentration (Css).

Formula: LD (mcg) = [Target Css (mcg/L) * Vd (L/kg) * Weight (kg)] / F

  • Target Css: The desired therapeutic serum concentration (e.g., 1.5 mcg/L or 1.5 ng/mL).

  • Vd: Volume of distribution for the specific research species (see table above).

  • Weight: Lean body weight of the subject in kg.

  • F: Bioavailability for the route of administration (F=1 for IV).[13]

Procedure:

  • Determine the appropriate target serum concentration for the research model. For humans, this is typically 0.8-2.0 ng/mL.[4]

  • Select the volume of distribution (Vd) specific to the animal model from the pharmacokinetic data.

  • Accurately weigh the subject to determine its lean body mass.

  • Select the route of administration (IV or oral) and use the corresponding bioavailability (F).

  • Calculate the total loading dose using the formula.

  • The total loading dose is typically administered in divided doses. A common human regimen is to give 50% of the dose initially, followed by 25% at 6-8 hour intervals for two more doses.[12][14]

Loading_Dose_Workflow cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Output & Administration Target_Css Target Css (mcg/L) Formula LD = (Css * Vd * Weight) / F Target_Css->Formula Vd Volume of Distribution (L/kg) Vd->Formula Weight Lean Body Weight (kg) Weight->Formula F Bioavailability (F) F->Formula Total_LD Total Loading Dose (mcg) Formula->Total_LD Admin_Schedule Administer in Divided Doses (e.g., 50%, 25%, 25%) Total_LD->Admin_Schedule

Caption: Workflow for calculating the this compound loading dose.

Protocol 2: Maintenance Dose Calculation

The maintenance dose is calculated to replace the amount of drug eliminated from the body each day, thus maintaining the target therapeutic concentration.

Objective: To calculate the daily maintenance dose (MD) to maintain a target steady-state concentration.

Formula: MD (mcg/day) = [Target Css (mcg/L) * CL (L/hr/kg) * Weight (kg) * 24 (hr/day)] / F

  • CL: Clearance rate of the drug. Can be estimated from the elimination half-life (t½) and Vd: CL = (0.693 * Vd) / t½.

  • Other variables: As defined in the loading dose protocol.

Procedure:

  • Using the same target Css, weight, and bioavailability factor as in the loading dose calculation.

  • Determine the clearance (CL) for the research species. If not directly available, calculate it using the Vd and t½.

  • Calculate the required daily maintenance dose using the formula.

  • The maintenance dose is typically administered once daily.[14] Steady state is usually reached in about 5-7 days in subjects with normal renal function.[12]

Maintenance_Dose_Workflow cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Output Target_Css Target Css (mcg/L) Formula MD = (Css * CL * Weight * 24) / F Target_Css->Formula CL Clearance (L/hr/kg) CL->Formula Weight Lean Body Weight (kg) Weight->Formula F Bioavailability (F) F->Formula Daily_MD Daily Maintenance Dose (mcg) Formula->Daily_MD

Caption: Workflow for calculating the this compound maintenance dose.

Protocol 3: Therapeutic Drug Monitoring (TDM)

TDM is essential for ensuring this compound concentrations remain within the therapeutic range and for avoiding toxicity.[15]

Objective: To accurately measure serum this compound concentration (SDC).

Materials:

  • Blood collection tubes (e.g., serum separator tubes).

  • Centrifuge.

  • Pipettes and storage vials.

  • Immunoassay analyzer or HPLC system. Common methods include fluorescence polarization immunoassay (FPIA) and particle-enhanced turbidimetric immunoassay.[15][16]

Procedure:

  • Timing of Blood Sample: Blood samples must be drawn at the correct time to avoid falsely elevated levels due to the drug's distribution phase.[9]

    • Collect the sample at least 6-8 hours after the last oral or IV dose.[4][9]

    • For steady-state trough concentration monitoring, samples should be taken just before the next scheduled dose, after at least 5-7 days of consistent maintenance therapy.[5][12]

  • Sample Processing:

    • Collect 3-5 mL of whole blood.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,500-2,000 x g for 10-15 minutes to separate the serum.

    • Carefully aspirate the serum and transfer it to a clean, labeled storage vial.

    • If not analyzed immediately, store the serum at -20°C or below.

  • Analysis:

    • Analyze the serum sample according to the specific protocol of the chosen assay (e.g., immunoassay).

    • Interpret the results in the context of the subject's clinical status and the timing of the last dose.[17] The therapeutic range is generally considered to be 0.8-2.0 ng/mL, although toxicity can occur at lower levels.[4]

Dose Adjustments in Research

Dose adjustments are critical, especially in studies involving induced organ dysfunction.

Renal Impairment: Since this compound is primarily cleared by the kidneys, renal impairment significantly prolongs its half-life and necessitates dose reduction.[4] The volume of distribution may also be reduced in subjects with renal dysfunction.[18]

Creatinine Clearance (CrCl)Recommended Loading Dose AdjustmentMaintenance Dose Adjustment
< 60 mL/min Reduce dose to 6-10 µg/kg[18][19]Reduce daily dose[20]
30-59 mL/min Consider reductionReduce daily dose
10-29 mL/min Reduce dose62.5 to 125 mcg daily[21]
< 10 mL/min Reduce dose62.5 mcg daily or on alternate days[20][21]

Drug Interactions: Co-administration of other drugs can alter this compound's pharmacokinetics. For example, P-glycoprotein inhibitors like amiodarone, verapamil, and quinidine (B1679956) can increase serum this compound levels.[6][20] It is crucial to account for these interactions in the experimental design.

References

Troubleshooting & Optimization

Overcoming challenges in Digoxin quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digoxin quantification in biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended therapeutic range for this compound, and at what level does it become toxic?

The therapeutic range for this compound is quite narrow, which necessitates careful monitoring. Current guidelines recommend maintaining serum concentrations between 0.5 and 1.0 ng/mL for heart failure patients.[1] An older, broader range of 0.5-2.0 ng/mL is also cited, but levels above 1.2 ng/mL may be associated with increased risk.[2][3] Toxicity is likely at concentrations greater than 3.0 ng/mL, although it can occur at lower levels, especially in the presence of factors like hypokalemia or impaired renal function.[4][5]

Q2: When is the optimal time to collect a blood sample for this compound monitoring?

To ensure an accurate measurement of the trough level, blood should be drawn at least 6 to 8 hours after the last dose was administered.[5][6] Drawing samples earlier can lead to falsely elevated results because the drug will not have fully redistributed from the blood into the tissues.[7] For routine monitoring after a dose change, it is recommended to check serum levels 7 days after the adjustment in patients with normal renal function to ensure a steady state has been reached.[4][6]

Q3: What are this compound-Like Immunoreactive Substances (DLIS) and how do they impact my results?

DLIS are endogenous compounds that can cross-react with the antibodies used in many commercial immunoassays, leading to falsely elevated this compound concentrations.[2][8] These substances are commonly found in patients with renal failure, liver disease, and in pregnant women during the third trimester.[2] The degree of interference varies significantly between different immunoassay kits.[9][10] If DLIS interference is suspected, a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Q4: Why is LC-MS/MS considered a superior method to immunoassays for this compound quantification?

While immunoassays are common, they can suffer from a lack of specificity due to cross-reactivity with this compound metabolites and DLIS.[11][12] LC-MS/MS is a more specific and selective "gold standard" method that physically separates this compound from other matrix components before detection, thereby minimizing interference and providing more accurate results.[12][13] This is particularly crucial when quantifying the low concentrations required for drug-drug interaction studies or when results from immunoassays are inconsistent with the clinical picture.[14]

Troubleshooting Guides

Problem 1: My immunoassay results are higher than expected and do not match the patient's clinical symptoms.

  • Possible Cause 1: DLIS Interference. As mentioned in the FAQ, endogenous substances (DLIS) can cross-react with immunoassay antibodies. This is common in specific patient populations like those with renal or liver impairment.[2]

    • Solution: Re-analyze the sample using a more specific method like LC-MS/MS, which is not susceptible to DLIS interference.[12] Compare the results to confirm if DLIS was the cause.

  • Possible Cause 2: Cross-reactivity with other drugs. Certain medications, such as spironolactone, canrenone, and some herbal supplements, can interfere with immunoassays, causing falsely elevated results.[2][15]

    • Solution: Review the patient's medication history for potentially interfering compounds.[16] If a cross-reactant is identified, use LC-MS/MS for quantification.

  • Possible Cause 3: Improper sample timing. A sample drawn less than 6 hours after the last dose will show artificially high concentrations due to the drug's distribution phase not being complete.[6][7]

    • Solution: Confirm the sample collection time relative to the last dose. If timing was incorrect, a new sample should be collected at the appropriate time (at least 6-8 hours post-dose).

Problem 2: I am experiencing low recovery of this compound after sample preparation for LC-MS/MS.

  • Possible Cause 1: Inefficient Solid-Phase Extraction (SPE). The choice of SPE sorbent and the conditioning, washing, and elution steps are critical for good recovery.

    • Solution: Ensure the SPE cartridge (e.g., Oasis HLB) is properly conditioned.[17] Optimize the wash steps to remove interferences without losing the analyte. Ensure the elution solvent is strong enough to completely elute this compound from the sorbent; a common choice is a mixture of chloroform (B151607) and isopropanol (B130326) or methanol-based solutions.[17]

  • Possible Cause 2: Inefficient Liquid-Liquid Extraction (LLE). The pH of the aqueous phase and the choice of organic solvent are crucial for partitioning this compound.

    • Solution: this compound is typically extracted under basic conditions.[13] Use a suitable organic solvent like methyl tert-butyl ether.[3] Ensure vigorous mixing (vortexing) for several minutes to maximize partitioning, followed by complete phase separation via centrifugation.

Problem 3: My LC-MS/MS assay has poor sensitivity and significant matrix effects.

  • Possible Cause 1: Suboptimal ionization. this compound is a neutral molecule and does not ionize efficiently on its own. It typically requires the formation of adducts (e.g., with sodium, ammonium) for sensitive detection.[11][18]

    • Solution: Modify the mobile phase to include an additive that promotes adduct formation. Ammonium (B1175870) formate (B1220265) is commonly used to generate [M+NH4]+ adducts, which fragment predictably in MS/MS mode.[11][14] This is often more reliable than relying on sodium adducts, which can be difficult to fragment.[11]

  • Possible Cause 2: Matrix-induced ion suppression. Phospholipids (B1166683) and other endogenous components from plasma or serum can co-elute with this compound and interfere with its ionization, reducing the signal.

    • Solution: Improve the sample cleanup procedure. Techniques like HybridSPE-PLus are designed to remove both proteins and phospholipids and have been shown to significantly reduce matrix effects and improve reproducibility compared to simple protein precipitation.[11] Alternatively, optimize the chromatographic separation to move the this compound peak away from areas of major matrix suppression.

Quantitative Data Tables

Table 1: Comparison of Performance Characteristics for this compound Quantification Methods

ParameterImmunoassay (General)LC-MS/MS Method 1LC-MS/MS Method 2LC-MS/MS Method 3
Method Various (RIA, FPIA, etc.)UPLC-MS/MSUPLC-MS/MSHPLC-MS/MS
Sample Type Serum/PlasmaPlasmaSerumPlasma
Sample Volume Varies100 µL200 µL250 µL
Extraction N/ALiquid-Liquid ExtractionMethyl tert-butyl ether LLESolid-Phase Extraction
LLOQ ~0.2 ng/mL10 pg/mL (0.01 ng/mL)[14]0.1 ng/mL[3]0.1 ng/mL[19]
Recovery N/A77% - 101%[12]Not specified~91%[19]
Matrix Effect High susceptibility (DLIS)76% - 109%[12]Minimized with ISNot specified
Key Feature Fast, high-throughputHigh sensitivity for DDI studies[14]Rapid analysis for TDM[3]Validated for plasma and urine[19]

Table 2: Therapeutic and Toxic Concentrations of this compound

Concentration RangeLevel (ng/mL)Clinical Significance
Recommended Therapeutic 0.5 - 1.0Optimal range for heart failure to balance efficacy and minimize risk.[1]
Traditional Therapeutic 0.8 - 2.0A wider range, though levels >1.2 ng/mL are associated with increased mortality risk.[4][20]
Possible Toxicity 1.5 - 3.0This compound toxicity should be considered a possibility, especially with clinical symptoms.[4]
Likely Toxicity > 3.0Indicates a high likelihood of this compound toxicity.[4][6]
Severe Toxicity > 10 - 15Concentrations that may warrant the use of this compound immune fab antidote.[5]

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is based on a method for extracting this compound from whole blood.[17]

  • Sample Pre-treatment: To 1 mL of whole blood, add 50 µL of an internal standard solution (e.g., d3-Digoxin, 100 ng/mL). Add 500 µL of 2 M ammonium acetate (B1210297) solution (pH 9.5) and 3.5 mL of purified water. Vortex to mix.

  • SPE Column Conditioning: Condition an Oasis HLB (3 cc, 60 mg) SPE column by sequentially passing 1 mL of methanol, followed by 1 mL of water, and finally 3 mL of 0.1 M ammonium acetate (pH 9.5).

  • Sample Loading: Load the pre-treated sample onto the conditioned column and allow it to drain by gravity or gentle vacuum.

  • Washing: Wash the column with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to remove polar interferences. Dry the column under maximum vacuum for 2 minutes.

  • Elution: Elute the analytes with 3 mL of a chloroform:isopropanol (95:5 v/v) solution into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is based on a method for extracting this compound from serum.[3]

  • Sample Aliquoting: Pipette 200 µL of serum sample into a clean polypropylene (B1209903) tube.

  • Internal Standard Addition: Add 20 µL of an internal standard working solution (e.g., d3-Digoxin, 10 ng/mL).

  • Extraction: Add 1 mL of methyl tert-butyl ether. Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the mixture at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 45°C. Reconstitute the dried extract in a suitable volume of the mobile phase for analysis.

Protocol 3: Example LC-MS/MS Method Parameters

These parameters are a composite of methods developed for sensitive this compound analysis.[3][11][14]

  • LC System: UPLC/UHPLC system

  • Column: C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)[17]

  • Mobile Phase A: 5-10 mM Ammonium Formate in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: Isocratic or gradient elution depending on the required separation from interferences. A typical run time is 2-4 minutes.

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor [M+NH4]+ at m/z 798.5 -> Product ion at m/z 651.5[11]

    • d3-Digoxin (IS): Precursor [M+H]+ at m/z 784.4 -> Product ion at m/z 654.4[21]

Visualizations

This compound Quantification Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma/Serum) IS 2. Add Internal Standard (d3-Digoxin) Sample->IS Extract 3. Extraction (SPE or LLE) IS->Extract Dry 4. Evaporate & Reconstitute Extract->Dry Inject 5. Inject into LC System Dry->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Ionization (ESI+) Separate->Ionize Detect 8. MS/MS Detection (MRM) Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Calculate Concentration Calibrate->Quantify G Start High this compound Result from Immunoassay CheckTime Was sample drawn >6h post-dose? Start->CheckTime CheckMeds Is patient on interfering meds (e.g., Spironolactone)? CheckTime->CheckMeds Yes Resample Invalid Result. Recollect sample correctly. CheckTime->Resample No CheckPop Does patient have renal/ liver impairment? CheckMeds->CheckPop No UseLCMS High probability of interference. Confirm with LC-MS/MS. CheckMeds->UseLCMS Yes CheckPop->UseLCMS Yes ResultOK Result may be valid. Correlate with clinical signs. CheckPop->ResultOK No G cluster_assay Immunoassay Principle cluster_interference Interference Scenario Ab Anti-Digoxin Antibody Signal Signal Generation Ab->Signal Generates Signal This compound This compound This compound->Ab Binds (Specific) DLIS DLIS Ab2 Anti-Digoxin Antibody Signal2 Falsely Elevated Signal Ab2->Signal2 DLIS2 DLIS DLIS2->Ab2 Cross-reacts (Non-specific binding)

References

Technical Support Center: Managing Digoxin Toxicity in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with digoxin in preclinical animal models.

Troubleshooting Guides

Issue 1: Unexpected High Mortality in a this compound-Treated Group

  • Question: We initiated a chronic this compound study in rats and are observing unexpected mortality at a dose previously reported to be non-lethal. What could be the cause?

  • Answer: Several factors could contribute to unexpected mortality in your this compound-treated group. Firstly, consider the age and strain of the animals, as sensitivity to this compound can vary. For instance, newborn rats are significantly more sensitive to the toxic effects of this compound than adult rats.[1][2] Secondly, assess the renal function of your animal model, as this compound is primarily cleared by the kidneys; any impairment can lead to drug accumulation and toxicity.[3][4][5] Concurrent administration of other drugs, such as diuretics or certain antifungals, can also increase this compound levels and potentiate toxicity.[6] It is also crucial to monitor serum electrolytes, as hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypercalcemia (high calcium) can increase myocardial sensitivity to this compound, leading to toxicity even at therapeutic doses.[3][7][8][9] Lastly, review your dosing calculations and administration technique to rule out any errors.

Issue 2: Severe Gastrointestinal Distress in Treated Animals

  • Question: Our dogs on a chronic this compound regimen are exhibiting significant vomiting and anorexia, affecting our study endpoints. How can we manage these GI side effects?

  • Answer: Gastrointestinal issues like vomiting, anorexia, and diarrhea are common signs of this compound toxicity.[10][11][12][13][14] If these signs are observed, it is crucial to first confirm if they are due to toxicity by measuring serum this compound levels.[15] Samples for serum this compound concentration should be taken as a trough sample, typically 8 to 12 hours after the last dose.[5][7] If toxicity is confirmed, the immediate step is to withhold the this compound dose.[15] To mitigate GI upset during administration, you can try giving the dose with a small amount of food.[10][13][14] However, if vomiting persists, it is a strong indicator of toxicity and the dose should be re-evaluated or discontinued (B1498344) under veterinary guidance.[10] Supportive care, including fluid therapy to correct dehydration from vomiting and diarrhea, may also be necessary.[4]

Issue 3: Difficulty Interpreting ECG Findings

  • Question: We are observing various ECG changes in our this compound-treated rabbits and are unsure which indicate toxicity versus therapeutic effect. What are the key ECG markers of this compound toxicity?

  • Answer: Distinguishing between the therapeutic effects and toxic effects of this compound on an ECG is critical. Therapeutic levels of this compound can cause a "scooped" ST segment depression (often called a "reverse tick" or "Salvador Dali's moustache" appearance), flattening or inversion of T-waves, and a shortened QT interval.[12][16] These are generally not indicative of toxicity on their own.

    However, ECG findings that strongly suggest this compound toxicity include:

    • Arrhythmias due to increased automaticity: Frequent premature ventricular contractions (PVCs), ventricular bigeminy, and ventricular tachycardia (including the pathognomonic bidirectional ventricular tachycardia).[12][16][17]

    • Arrhythmias due to reduced conduction: Sinus bradycardia and any degree of atrioventricular (AV) block (first, second, or third-degree).[16][17][18][19] A classic sign is an atrial tachyarrhythmia (like atrial fibrillation) with a slow ventricular response due to AV block.[8]

    If you observe any arrhythmias indicative of toxicity, it is essential to correlate these findings with serum this compound levels and clinical signs.

Frequently Asked Questions (FAQs)

  • What are the typical clinical signs of this compound toxicity in different animal species?

    • Dogs: Common signs include vomiting, diarrhea, anorexia, depression, and cardiac arrhythmias such as AV block and ventricular tachycardia.[20] Weakness and collapse can occur with severe toxicity.[12]

    • Cats: Cats are more sensitive to this compound toxicity than dogs.[1] Signs are similar to dogs and include GI upset, lethargy, and cardiac arrhythmias.

    • Rodents (Rats/Mice): Signs can be more subtle and may include depression, weakness, anorexia, and incoordination.[21] Cardiac toxicity manifests as arrhythmias, with newborn rats being particularly susceptible to severe sinus bradycardia and heart block.[1][2]

  • What are the target therapeutic and toxic serum concentrations for this compound in preclinical studies?

    • Serum concentrations can vary by species and the specific assay used. However, general ranges are provided in the table below. It is important to note that toxicity can occur within the therapeutic range, especially if electrolyte imbalances are present.[3] Blood for this compound levels should be drawn 8-12 hours post-dose to measure the trough concentration.[7][22]

  • How is this compound toxicity treated in an experimental setting?

    • The primary treatment for life-threatening this compound toxicity is the administration of this compound-specific immune Fab (Fab) fragments (e.g., Digibind, DigiFab).[4][11][12] These antibody fragments bind to this compound in the bloodstream, neutralizing it and allowing for its excretion.[23] Supportive care is also critical and includes:

      • Discontinuation of this compound administration.[15]

      • Correction of electrolyte imbalances, particularly hypokalemia and hypomagnesemia.[4][9][12]

      • Administration of antiarrhythmic drugs like lidocaine (B1675312) for ventricular tachycardia or atropine (B194438) for severe bradycardia, if Fab fragments are not immediately available.[4][12]

      • Gastrointestinal decontamination with activated charcoal may be considered in cases of acute oral overdose if administered within 1-2 hours.[4][12]

  • What are the key considerations for designing a this compound toxicity study?

    • Species and Strain Selection: Choose a species and strain with known sensitivity to this compound that aligns with your research question.

    • Dose Selection: Conduct thorough literature reviews to determine appropriate starting doses and be prepared to adjust based on observed toxicity.

    • Monitoring Parameters: A comprehensive monitoring plan should include regular clinical observations, body weight measurements, ECGs, and blood collection for serum this compound and electrolyte levels.

    • Humane Endpoints: Clearly define humane endpoints for animals exhibiting severe signs of toxicity to minimize suffering.

    • Reversal Agent Availability: For studies involving potentially lethal doses, have a plan and access to a reversal agent like this compound-specific immune Fab.

Data Presentation

Table 1: this compound Doses and Serum Concentrations in Preclinical Species

SpeciesRoute of AdministrationDosing RegimenObserved Effect/LevelReference(s)
Dog IV≥ 0.177 mg/kg (single dose)Acute toxicity[12]
PO0.005-0.01 mg/kg/12hTherapeutic dose[24]
Serum1-2 ng/mLTherapeutic range[24]
Serum> 2.5 ng/mLToxic concentration[24]
Serum4.46 - 5.24 ng/mLAssociated with clinical signs of toxicity[5]
Rat (Adult) SCAD50: 13.0 mg/kgArrhythmogenic Dose 50[1][2]
SCLD50: 30.0 mg/kgLethal Dose 50[1][2]
Oral Gavage6 mg/kg for 90 daysIncreased serum troponin and heart histopathological changes[25]
Rat (Newborn) SCAD50: 2.9 mg/kgArrhythmogenic Dose 50[1][2]
SCLD50: 5.0 mg/kgLethal Dose 50[1][2]
Mice Oral5-10 mcg/kg for 21 daysToxic signs including depression, weakness, and anorexia[21]

AD50: Arrhythmogenic Dose 50 (dose causing arrhythmias in 50% of animals). LD50: Lethal Dose 50 (dose causing death in 50% of animals).

Experimental Protocols

Protocol 1: Induction of Acute this compound Toxicity in Rats

  • Objective: To induce acute cardiac toxicity for the evaluation of therapeutic interventions.

  • Materials:

    • This compound for injection (ensure appropriate vehicle, e.g., saline, ethanol, propylene (B89431) glycol, and water).

    • Anesthetic agent (e.g., pentobarbital).

    • ECG monitoring equipment.

    • Syringes and needles for administration.

  • Methodology:

    • Anesthetize adult male rats (e.g., F344 strain) with an appropriate anesthetic.[26]

    • Establish continuous ECG monitoring to record baseline cardiac rhythm.

    • Administer this compound via a single subcutaneous injection. Doses can be varied to achieve different levels of toxicity. A study in adult rats reported an arrhythmogenic dose 50 (AD50) of 13.0 mg/kg and a lethal dose 50 (LD50) of 30.0 mg/kg.[1][2]

    • Alternatively, for a more controlled induction, infuse this compound intravenously at a constant rate (e.g., 880 µg/kg/min) until the desired ECG abnormalities (e.g., AV dissociation, ventricular arrhythmias) appear.[26]

    • Continuously monitor the ECG for the duration of the experiment (e.g., 4.5 hours) to observe the onset and progression of arrhythmias.[1][2]

    • Record all clinical signs of toxicity and time to onset of specific cardiac events.

Protocol 2: Treatment of this compound Toxicity with this compound-Specific Immune Fab in Dogs

  • Objective: To evaluate the efficacy of this compound-specific immune Fab in reversing established this compound toxicity.

  • Materials:

    • This compound for induction of toxicity.

    • This compound-specific immune Fab (ovine).

    • IV catheters and infusion equipment.

    • ECG and hemodynamic monitoring equipment.

    • Blood collection tubes for serum analysis.

  • Methodology:

    • Induce this compound toxicity in adult dogs. This can be achieved through various methods, such as daily intramuscular or oral administration until signs of toxicity appear.[20]

    • Confirm toxicity through the appearance of characteristic ECG changes (e.g., AV block, ventricular tachycardia) and clinical signs (e.g., vomiting, lethargy).[20]

    • Once severe toxicity is established, administer this compound-specific immune Fab intravenously. A study in a canine model of oleander (a cardiac glycoside) poisoning used a dose of 60 mg/kg of Fab fragments.[27] The dose can also be calculated based on the estimated this compound body burden.

    • The Fab fragments should be reconstituted according to the manufacturer's instructions and can be infused over 15-30 minutes.[28]

    • Continuously monitor the ECG, heart rate, and blood pressure during and after the infusion. Reversal of arrhythmias is often observed within minutes to an hour.[27]

    • Collect blood samples periodically to measure total serum this compound (which will be high as it includes Fab-bound this compound) and to monitor serum electrolytes, particularly potassium.[29]

    • Observe the animal for resolution of clinical signs and monitor for any potential rebound toxicity as the Fab fragments are cleared.

Visualizations

Digoxin_Toxicity_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space NaK_ATPase Na+/K+ ATPase Pump Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to K_out Increased Extracellular K+ (Hyperkalemia) NaK_ATPase->K_out Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to This compound This compound This compound->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Activates Automaticity Increased Automaticity Ca_in->Automaticity Results in Inotropy Increased Inotropy Ca_in->Inotropy Results in Arrhythmias Cardiac Arrhythmias Automaticity->Arrhythmias Causes

Caption: Mechanism of this compound Toxicity.

Digoxin_Study_Workflow cluster_prep Study Preparation cluster_dosing Dosing & Observation cluster_intervention Intervention (If Applicable) cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Baseline Measurements Group_Allocation Random Group Allocation (Control vs. This compound) Animal_Acclimation->Group_Allocation Dosing This compound Administration (Acute or Chronic) Group_Allocation->Dosing Monitoring Clinical Observation ECG & Blood Sampling Dosing->Monitoring Toxicity_Confirmed Toxicity Confirmed? (ECG, Clinical Signs) Monitoring->Toxicity_Confirmed Treatment Administer Treatment (e.g., this compound Immune Fab) Toxicity_Confirmed->Treatment Yes No_Treatment Continue Monitoring Toxicity_Confirmed->No_Treatment No Endpoint Endpoint Reached / Scheduled Necropsy Treatment->Endpoint No_Treatment->Endpoint Data_Analysis Data Collection & Analysis (ECG, Serum Levels, Histo) Endpoint->Data_Analysis

Caption: Preclinical this compound Toxicity Study Workflow.

References

Optimizing Digoxin dosage to avoid adverse effects in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Digoxin dosage in experimental settings to achieve desired therapeutic effects while minimizing adverse events.

Frequently Asked Questions (FAQs)

Q1: What are the recommended therapeutic and toxic serum concentrations of this compound for preclinical research?

A1: While therapeutic ranges are best defined in clinical settings, these values provide a crucial starting point for preclinical research. Researchers should aim for serum concentrations that align with therapeutic efficacy in humans while being aware of the narrow therapeutic index.[1][2]

Data Presentation: this compound Serum Concentrations

Concentration Range (ng/mL)Interpretation & Research ConsiderationsCitations
0.5 - 1.0Optimal therapeutic range for heart failure models.[1][3][4][1][3][4]
0.8 - 2.0Generally accepted therapeutic range.[1][2] Concentrations above 1.2 ng/mL are associated with increased mortality in clinical studies.[3][1][2][3]
> 2.0Increased risk of toxicity.[1][1]
> 3.0Suggestive of toxicity.[5][5]
> 4.0 (Chronic)Potentially toxic in chronic exposure models.[6][6]
> 10.0 (Acute)Potentially toxic in acute high-dose experiments.[6][6]

Q2: My cells in culture are showing unexpected levels of cytotoxicity after this compound treatment. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity in vitro:

  • Concentration: Even within the "therapeutic" range, some cell lines may be more sensitive. It's crucial to perform a dose-response curve to determine the EC50 for your specific cell line.

  • Mechanism of Action: this compound inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium.[6] This can trigger apoptotic pathways. Studies have shown this compound can induce apoptosis and senescence in cancer cell lines.[7][8]

  • Inflammasome Activation: this compound can activate the NLRP3 inflammasome in macrophages and cardiomyocytes, leading to pyroptosis, a form of inflammatory cell death.[9]

  • Culture Conditions: The ionic composition of your culture medium (especially potassium levels) can influence this compound's effects.

Q3: How do I properly monitor this compound levels in my animal models?

A3: Therapeutic drug monitoring (TDM) is critical. Blood samples should be drawn at appropriate times to reflect steady-state concentrations.

  • Timing: For accurate measurement of serum this compound concentrations, blood samples should be drawn at least 6-8 hours after the last dose to allow for distribution from the blood into the tissues.[1][5][10]

  • Steady State: To ensure the serum concentration reflects a steady state, samples should be taken 6-10 days after initiating therapy or after a dose change in animals with normal renal function.[11]

  • Frequency: Regular monitoring is recommended, especially if there are changes in the animal's physiological state (e.g., induced renal impairment) or if other drugs are co-administered.[5]

Q4: What are the key factors that can alter this compound's efficacy and toxicity in my experiments?

A4: Several factors can significantly impact this compound's effects:

  • Electrolyte Imbalances:

    • Hypokalemia (Low Potassium): Increases this compound's sensitivity and risk of toxicity.[6]

    • Hypomagnesemia (Low Magnesium): Can also increase myocardial sensitivity to this compound.[6]

    • Hypercalcemia (High Calcium): Increases the risk of this compound-induced arrhythmias.[6]

  • Renal Function: this compound is primarily cleared by the kidneys.[1][6] Any impairment in renal function in your animal model will lead to this compound accumulation and increased toxicity risk.

  • Drug Interactions: Co-administration of other compounds can alter this compound levels. For example, P-glycoprotein inhibitors can increase this compound absorption and decrease its renal clearance.[10] Common interacting drugs include verapamil, amiodarone, and some macrolide antibiotics.[5]

  • Thyroid Function: Hypothyroidism can decrease the volume of distribution, while hyperthyroidism can increase it, affecting this compound levels.[6][12]

Troubleshooting Guides

Issue 1: High variability in serum this compound levels across experimental animals despite consistent dosing.

  • Possible Causes:

    • Differences in individual animal renal function.

    • Variations in gastrointestinal absorption.

    • Inconsistent timing of blood draws relative to dosing.

    • Underlying electrolyte imbalances in some animals.

  • Troubleshooting Steps:

    • Assess baseline renal function (e.g., creatinine (B1669602) clearance) for all animals before starting the experiment.

    • Ensure a consistent fasting state before oral administration if applicable, as food can affect absorption.[13]

    • Standardize the blood sampling time to at least 6-8 hours post-dose.[1][5]

    • Measure and correct baseline serum potassium, magnesium, and calcium levels.[12]

Issue 2: Signs of toxicity (e.g., arrhythmias, lethargy) observed in animal models at "therapeutic" serum concentrations.

  • Possible Causes:

    • Presence of hypokalemia, hypomagnesemia, or hypercalcemia.[6]

    • Myocardial ischemia or other induced cardiac pathology in the model may increase sensitivity to this compound.[6]

    • Co-administration of a drug that has a pharmacodynamic interaction with this compound (e.g., another AV nodal blocker).[6]

  • Troubleshooting Steps:

    • Perform a full electrolyte panel on the affected animals.

    • Review the experimental model for factors that could increase cardiac sensitivity.

    • Review all administered compounds for potential drug-drug interactions.

    • Consider reducing the this compound dose and re-evaluating serum levels and toxic effects.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for this compound

  • Cell Seeding: Plate cells (e.g., HeLa, SKOV-3) in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[14]

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Concentrations could range from 1 nM to 10 µM to capture a full dose-response curve.[8] Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).[14]

  • Viability Assessment:

    • MTT Assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent. Read the absorbance at the appropriate wavelength (e.g., 570 nm).[14]

    • LDH Assay: To measure cytotoxicity, collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.[14]

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control and determine the IC50 value.

Protocol 2: Therapeutic Drug Monitoring in a Canine Model

  • Dosing: Administer this compound based on lean body weight.[15] Individualized dosing regimens may be necessary.[13]

  • Acclimatization and Baseline: Allow animals to acclimatize. Collect baseline blood samples to measure serum creatinine, electrolytes (K+, Mg2+, Ca2+), and thyroid function.[12]

  • Reaching Steady State: After initiating the this compound regimen, wait for 7-10 days to reach a steady state before the first therapeutic drug monitoring sample.[11]

  • Blood Sampling:

    • Collect a trough level blood sample immediately before the next scheduled dose, or at least 8-12 hours after the last dose.[5]

    • Use a serum separator tube. Centrifuge the sample after clotting and separate the serum for analysis.

  • Analysis: Analyze the serum this compound concentration using a validated immunoassay.

  • Dose Adjustment: Adjust the dose based on the serum concentration, clinical signs (or desired experimental effect), and any signs of toxicity. Re-check the level 7-10 days after any dose adjustment.[12]

Visualizations

Digoxin_Mechanism_of_Action cluster_cell Cardiomyocyte This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Activates Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to SR Sarcoplasmic Reticulum (Ca2+ Store) Ca_in->SR Increases storage in Toxicity Adverse Effects (e.g., Arrhythmias) Ca_in->Toxicity Ca_release ↑ Ca2+ Release SR->Ca_release Leads to Contraction ↑ Inotropy (Increased Contractility) Ca_release->Contraction

Caption: Mechanism of this compound's inotropic and toxic effects.

TDM_Workflow start Start this compound Dosing wait Wait 7-10 Days (Reach Steady State) start->wait sample Collect Blood Sample (8-12h post-dose) wait->sample analyze Analyze Serum This compound Concentration sample->analyze evaluate Evaluate Concentration and Clinical Signs analyze->evaluate toxic Signs of Toxicity? evaluate->toxic therapeutic In Therapeutic Range? toxic->therapeutic No adjust_down Decrease Dose toxic->adjust_down Yes adjust_up Increase Dose therapeutic->adjust_up No (Sub-therapeutic) maintain Maintain Dose & Continue Monitoring therapeutic->maintain Yes adjust_down->wait adjust_up->wait

Caption: Workflow for Therapeutic Drug Monitoring (TDM) of this compound.

References

Technical Support Center: Troubleshooting Digoxin-Induced Arrhythmias in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with digoxin-induced arrhythmia models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: this compound's primary mechanism of action is the inhibition of the Na+/K+ ATPase pump in cardiac myocytes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger.[1][2] Elevated intracellular calcium enhances cardiac contractility (inotropy) at therapeutic doses. However, at toxic concentrations, this calcium overload leads to increased cell excitability, delayed afterdepolarizations, and subsequent arrhythmias.[1] this compound also increases vagal tone, which slows conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.[1][2]

Q2: I am not observing consistent arrhythmias after this compound administration. What are the potential reasons?

A2: Several factors can influence the arrhythmogenic effects of this compound. Consider the following:

  • Dosage: this compound has a narrow therapeutic index, and the dose required to induce arrhythmias can vary between species and even strains.[3][4] Ensure your dosage is appropriate for the animal model you are using. Refer to the data tables below for reported arrhythmogenic doses.

  • Animal Age and Strain: The sensitivity to this compound can differ with age. For instance, newborn rats are more sensitive to this compound toxicity than adult rats.[5][6] Different rat strains may also exhibit varied responses.

  • Anesthesia: The type of anesthetic used can impact cardiovascular responses and the arrhythmogenic dose of this compound.[7]

  • Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can increase the sensitivity of the myocardium to this compound, leading to toxicity even at lower doses.[2][8] Conversely, hyperkalemia can reduce this compound's effects.[9] Hypercalcemia can also potentiate this compound's toxic effects.[2][8]

  • Route of Administration: The method of this compound administration (e.g., intravenous, subcutaneous) will affect the onset and severity of arrhythmias.[5][7]

Q3: What types of arrhythmias are typically observed with this compound toxicity in experimental models?

A3: this compound can induce a wide variety of arrhythmias.[1][4] In animal models, commonly observed arrhythmias include:

  • Bradyarrhythmias: Sinus bradycardia and various degrees of AV block are common, especially in newborn rats.[3][5][6]

  • Tachyarrhythmias: Atrial tachycardia (often with AV block), ventricular premature beats (ventricular ectopy), ventricular tachycardia, and ventricular fibrillation are frequently seen.[1][3][10]

  • Specific Arrhythmias: Bidirectional ventricular tachycardia is a characteristic, though less common, arrhythmia associated with severe this compound toxicity.[1][10] In adult rats, paroxysmal atrial tachycardia is a predominant arrhythmia.[5][6]

Q4: My animal model is showing severe bradycardia and AV block, but not the ventricular tachyarrhythmias I expected. What could be the issue?

A4: This could be due to several factors:

  • Dosage and Time Course: High doses of this compound can initially cause significant vagal effects, leading to profound bradycardia and AV block.[2][3] Ventricular arrhythmias may occur later as intracellular calcium overload progresses.

  • Animal Age: As noted, newborn rats predominantly exhibit severe sinus bradycardia and first-degree heart block, whereas adult rats are more prone to atrial tachycardia.[5][6]

  • Autonomic Tone: The balance of vagal and sympathetic activity can influence the type of arrhythmia observed. Increased vagal tone, a known effect of this compound, promotes bradyarrhythmias.[2][11]

Q5: How can I accurately monitor and analyze ECG changes in my animal model?

A5: Proper ECG monitoring is crucial for studying this compound-induced arrhythmias.

  • ECG Recording: Use appropriate ECG recording systems for small animals, which may involve subcutaneous needle electrodes or telemetry devices for continuous monitoring.[12][13] Bipolar limb leads (I, II, and III) are standard.[12]

  • Key Parameters to Analyze:

    • Heart Rate: To detect bradycardia or tachycardia.

    • PR Interval: To assess AV conduction (prolongation indicates AV block).[14]

    • QRS Duration: Widening can indicate ventricular conduction abnormalities.[15]

    • QT Interval: this compound can shorten the QT interval.[14]

    • Arrhythmia Identification: Look for premature ventricular contractions (PVCs), episodes of ventricular tachycardia, and different degrees of AV block.[16]

Data Presentation

Table 1: this compound Dosages for Arrhythmia Induction in Rats
Rat AgeRoute of AdministrationAnestheticArrhythmogenic Dose 50 (AD50)Lethal Dose 50 (LD50)Predominant ArrhythmiaReference
Adult (Female)SubcutaneousPentobarbital13.0 ± 1.0 mg/kg30.0 ± 1.9 mg/kgParoxysmal Atrial Tachycardia (73%)[5][6]
Newborn (1-day-old)SubcutaneousPentobarbital2.9 ± 0.3 mg/kg5.0 ± 0.2 mg/kgSevere Sinus Bradycardia (100%), First Degree Heart Block (69%)[5][6]
Adult (Male, F344)Intravenous Infusion (880 µg/kg/min)Urethane (B1682113)Not specifiedNot significantly different across age groupsAV-dissociation[7]
Adult (Male, F344)Intravenous Infusion (880 µg/kg/min)α-chloralose + urethaneIncreased with ageIncreased with ageAV-dissociation, Ventricular arrhythmias[7]
Table 2: Onset of this compound-Induced Arrhythmias in Rats
Rat AgeRoute of AdministrationAnestheticTime to Onset of Arrhythmia (mean ± SEM)Reference
Adult (Female)SubcutaneousPentobarbital54 ± 11.5 minutes[5][6]
Newborn (1-day-old)SubcutaneousPentobarbital132.2 ± 11.0 minutes[5][6]

Experimental Protocols

Protocol 1: Induction of this compound-Induced Arrhythmias in Adult Rats (Subcutaneous Administration)

1. Animal Preparation:

  • Use adult female rats.
  • Anesthetize the rats with pentobarbital. The specific dose should be determined based on institutional guidelines.

2. ECG Monitoring:

  • Place subcutaneous needle electrodes for a standard limb lead configuration (Lead II is often used for arrhythmia detection).
  • Connect the electrodes to an ECG amplifier and recording system.
  • Record a baseline ECG for at least 15-30 minutes to ensure a stable rhythm.

3. This compound Administration:

  • Prepare a solution of this compound in an appropriate vehicle (e.g., saline).
  • Administer varying doses of this compound subcutaneously to determine the arrhythmogenic dose. Based on published data, doses around 13.0 mg/kg can be used as a starting point.[5][6]

4. Data Acquisition and Analysis:

  • Continuously monitor and record the ECG for at least four and a half hours following this compound administration.[5][6]
  • Analyze the ECG recordings for the onset and type of arrhythmias, including atrial tachycardia, AV block, and ventricular arrhythmias.

Protocol 2: Induction of this compound-Induced Arrhythmias in Rats (Intravenous Infusion)

1. Animal Preparation:

  • Use adult male F344 rats of different age groups if studying age-related effects.[7]
  • Anesthetize the rats. A combination of α-chloralose and urethane in mechanically ventilated rats has been described.[7]
  • Catheterize a femoral vein for drug infusion and a femoral artery for blood pressure monitoring.

2. Physiological Monitoring:

  • Continuously monitor ECG, heart rate, and arterial blood pressure.[7]

3. This compound Infusion:

  • Infuse this compound intravenously at a constant rate. A rate of 880 µg/kg/min has been used.[7]

4. Endpoint Determination:

  • Continue the infusion and monitoring until the occurrence of specific arrhythmic events, such as AV-dissociation, ventricular extrasystoles, and death.[7]
  • Record the time and dose of this compound required to elicit each endpoint.

Mandatory Visualizations

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+ ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Reduced Na+ extrusion NaCa_Exchanger Na+/Ca2+ Exchanger Ca_overload Increased Intracellular Ca2+ (Calcium Overload) NaCa_Exchanger->Ca_overload Reduced Ca2+ extrusion This compound This compound This compound->NaK_ATPase Inhibits Na_out Na+ K_in K+ Ca_in Ca2+ Na_in->NaCa_Exchanger Reduces gradient Arrhythmias Arrhythmias (Delayed Afterdepolarizations, Increased Automaticity) Ca_overload->Arrhythmias Leads to

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Anesthesia Administer Anesthesia Animal_Model->Anesthesia Monitoring_Setup Set up ECG & Physiological Monitoring Anesthesia->Monitoring_Setup Baseline Record Baseline ECG Monitoring_Setup->Baseline Digoxin_Admin Administer this compound (IV or SC) Baseline->Digoxin_Admin Continuous_Monitoring Continuous ECG & Physiological Monitoring Digoxin_Admin->Continuous_Monitoring Data_Analysis Analyze ECG Data for Arrhythmia Onset & Type Continuous_Monitoring->Data_Analysis Endpoint Determine Endpoints (AD50, LD50, etc.) Data_Analysis->Endpoint Troubleshooting_Logic Start Inconsistent Arrhythmias? Check_Dose Dosage Correct for Species/Strain? Start->Check_Dose Check_Age Animal Age Appropriate? Check_Dose->Check_Age Yes Outcome_No No Check_Dose->Outcome_No No Check_Anesthesia Anesthetic Protocol Consistent? Check_Age->Check_Anesthesia Yes Check_Age->Outcome_No No Check_Electrolytes Electrolytes (K+, Mg2+, Ca2+) Checked? Check_Anesthesia->Check_Electrolytes Yes Check_Anesthesia->Outcome_No No Outcome_Yes Yes Check_Electrolytes->Outcome_Yes Yes Check_Electrolytes->Outcome_No No

References

Factors affecting Digoxin's narrow therapeutic index in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Digoxin Experiments

Welcome to the Technical Support Center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments involving this compound.

Frequently Asked Questions (FAQs)

1. Why is maintaining a narrow therapeutic index for this compound critical in my experiments?

This compound has a narrow therapeutic window, meaning the range between therapeutic and toxic concentrations is very small.[1][2][3][4] Small variations in experimental conditions can lead to significant changes in this compound's effects, potentially causing cytotoxicity or arrhythmias, which can confound experimental results.[2] Therefore, precise control over all experimental variables is paramount to ensure reproducible and reliable data.

2. What are the primary mechanisms of action of this compound that I should be aware of for my experimental design?

This compound's primary mechanism is the reversible inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes.[2][5][6] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility (positive inotropic effect).[5][6][7] Additionally, this compound increases vagal tone, which slows the heart rate and atrioventricular (AV) nodal conduction.[2][6]

3. What are the most common signs of this compound toxicity to watch for in my animal models?

In animal models, this compound toxicity can manifest as:

  • Cardiac Arrhythmias: Including premature ventricular contractions, AV block, and ventricular tachycardia.[5]

  • Gastrointestinal Issues: Anorexia, nausea, and vomiting.[5]

  • Neurological Symptoms: Weakness, depression, and in-coordination.[8]

  • Biochemical Changes: Hyperkalemia is a hallmark of acute toxicity.[5][9]

4. How can I accurately measure this compound concentrations in my experimental samples?

Several analytical methods are available for quantifying this compound levels:

  • Immunoassays: Techniques like enzyme immunoassay (EIA), radioimmunoassay (RIA), and fluorescence polarization immunoassay (FPIA) are commonly used.[10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity, selectivity, and sensitivity for detecting and quantifying this compound and its metabolites in biological samples like whole blood, plasma, and urine.[12][13][14]

Troubleshooting Guides

Issue 1: High Variability in this compound Plasma Concentrations in Animal Models

Possible Causes:

  • P-glycoprotein (P-gp) Interactions: this compound is a substrate for the efflux transporter P-glycoprotein.[15][16] Co-administration of P-gp inducers (e.g., rifampin) can decrease this compound absorption and increase its elimination, while P-gp inhibitors (e.g., quinidine, verapamil, amiodarone) can increase its plasma concentrations.[1][16][17]

  • Renal Function: this compound is primarily eliminated unchanged by the kidneys.[5][18] Any experimental factor that alters renal function (e.g., co-administered nephrotoxic agents, underlying renal disease in the animal model) will significantly impact this compound clearance and plasma levels.[1]

  • Gastrointestinal Absorption: The bioavailability of orally administered this compound can be influenced by factors affecting gut motility and metabolism by intestinal bacteria.[19][20]

Troubleshooting Steps:

  • Review all co-administered compounds: Check for known interactions with P-glycoprotein. If an interacting agent is necessary for the experiment, consider a dose adjustment of this compound and include a separate control group for the interacting drug alone.

  • Assess renal function: Monitor renal function parameters (e.g., creatinine (B1669602) clearance) in your animal models, especially if you observe unexpected changes in this compound levels.

  • Standardize administration protocol: Ensure consistent timing and method of administration (oral gavage, intravenous injection) to minimize variability in absorption.

Issue 2: Unexpected Cardiotoxicity at "Therapeutic" Doses in Cell Culture or Animal Models

Possible Causes:

  • Electrolyte Imbalances: The sensitivity of the myocardium to this compound is highly dependent on electrolyte concentrations.

    • Hypokalemia (low potassium): Increases this compound binding to Na+/K+-ATPase, potentiating its effects and increasing the risk of toxicity.[1][5][21]

    • Hypomagnesemia (low magnesium): Inhibits the Na+/K+-ATPase pump, similar to hypokalemia.[5][21]

    • Hypercalcemia (high calcium): Increases the risk of this compound-induced arrhythmias due to calcium overload.[5][21]

  • Formulation and Stability: this compound can be unstable in acidic solutions, leading to hydrolysis and loss of potency.[22] The stability of diluted this compound solutions should also be considered.[23][24][25]

Troubleshooting Steps:

  • Monitor and control electrolyte levels: In animal studies, regularly monitor serum electrolytes. In cell culture experiments, ensure the culture medium has standardized and stable electrolyte concentrations.

  • Verify formulation and storage: Prepare this compound solutions in appropriate vehicles (e.g., normal saline) and store them at recommended temperatures (5°C or 25°C) to maintain stability.[23][24] Avoid acidic diluents.[22]

  • Perform dose-response studies: Establish a clear dose-response curve for your specific experimental model to determine the actual therapeutic and toxic ranges under your conditions.

Quantitative Data

Table 1: Impact of P-glycoprotein Modulators on this compound Pharmacokinetics (In Vivo Studies)

Interacting DrugAnimal ModelEffect on this compound AUCFold Change in P-gp ExpressionReference
RifampinHuman VolunteersDecreased3.5-fold increase (intestinal)[16][26]
QuinidineWild-type MiceIncreased by 73%Not Applicable[17]

Table 2: Influence of Co-administered Drugs on this compound Plasma Concentrations

Co-administered DrugEffect on this compound LevelsMechanismReference
AmiodaroneIncreaseP-gp inhibition[1][19]
VerapamilIncreaseP-gp inhibition, reduced renal clearance[1][27]
ClarithromycinIncreaseP-gp inhibition, altered gut metabolism[19][28]
TetracyclineIncreaseAltered gut metabolism[19][28]
NSAIDs (e.g., Indomethacin)IncreasePotential for renal impairment[19][29]
Diuretics (leading to hypokalemia)Potentiate toxicityIncreased myocardial sensitivity[5][19]
SpironolactoneIncreaseP-gp inhibition[1][28]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein Transport Assay using Caco-2 Cells

This protocol is adapted from studies investigating the role of P-gp in this compound transport.[15][17]

Objective: To determine if a test compound inhibits P-glycoprotein-mediated transport of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a polarized monolayer.

  • Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound (with or without the test compound) to the apical chamber and measure its appearance in the basolateral chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound (with or without the test compound) to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Sample Analysis: Quantify this compound concentrations in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A B-A/A-B efflux ratio significantly greater than 1 indicates P-gp-mediated efflux. Inhibition of this efflux by a test compound confirms its role as a P-gp inhibitor.

Protocol 2: Induction of this compound Cardiotoxicity in a Mouse Model

This protocol is a generalized approach based on findings from in vivo toxicity studies.[8][30][31]

Objective: To establish a model of this compound-induced cardiotoxicity for mechanistic studies or evaluation of therapeutic interventions.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., B10.A, Swiss albino).[8][30]

  • Dosing Regimen: Administer this compound orally or via intraperitoneal injection. Doses can range from therapeutic (e.g., 5-10 mcg/kg/day) to toxic (e.g., 1-5 mg/kg/day) depending on the desired severity and onset of toxicity.[8][31]

  • Monitoring:

    • Clinical Signs: Observe for signs of toxicity such as lethargy, anorexia, and arrhythmias.

    • Electrocardiogram (ECG): Record ECGs to detect arrhythmias and conduction abnormalities.

    • Biochemical Analysis: Collect blood samples to measure serum this compound levels and electrolytes (especially potassium).

  • Endpoint Analysis: At the end of the study period, sacrifice the animals and collect heart tissue for histological analysis (e.g., H&E staining for necrosis and cellular infiltration) and molecular analysis (e.g., immunohistochemistry for markers of cardiac injury).[31][32]

Visualizations

Digoxin_Mechanism cluster_membrane Cardiac Myocyte Membrane NaK_ATPase Na+/K+ ATPase Intra_Na ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger Intra_Ca ↑ Intracellular Ca2+ This compound This compound This compound->NaK_ATPase Inhibits Intra_Na->NCX Drives Contractility ↑ Myocardial Contractility Intra_Ca->Contractility Leads to

Caption: Primary mechanism of this compound's positive inotropic effect.

Digoxin_Interactions_Workflow cluster_troubleshooting Troubleshooting Unexpected this compound Levels Start Unexpected this compound Levels (High or Low) Check_Drugs Review Co-administered Compounds Start->Check_Drugs Check_Renal Assess Renal Function of Animal Model Start->Check_Renal Check_Electrolytes Measure Serum Electrolytes (K+, Mg2+, Ca2+) Start->Check_Electrolytes Check_Formulation Verify this compound Solution Stability and pH Start->Check_Formulation Is_PGP Is there a P-gp Inducer/Inhibitor? Check_Drugs->Is_PGP Is_Renal_Impaired Is Renal Function Compromised? Check_Renal->Is_Renal_Impaired Is_Electrolyte_Imbalance Is there an Electrolyte Imbalance? Check_Electrolytes->Is_Electrolyte_Imbalance Is_Formulation_Issue Is the Formulation Unstable? Check_Formulation->Is_Formulation_Issue Adjust_Dose Adjust this compound Dose or Modify Experimental Design Is_PGP->Adjust_Dose Yes End Problem Resolved Is_PGP->End No Account_For_Clearance Account for Altered Clearance in Data Interpretation Is_Renal_Impaired->Account_For_Clearance Yes Is_Renal_Impaired->End No Correct_Imbalance Correct Imbalance and Re-evaluate Toxicity Is_Electrolyte_Imbalance->Correct_Imbalance Yes Is_Electrolyte_Imbalance->End No Prepare_Fresh_Solution Prepare Fresh, Stable This compound Solution Is_Formulation_Issue->Prepare_Fresh_Solution Yes Is_Formulation_Issue->End No Adjust_Dose->End Account_For_Clearance->End Correct_Imbalance->End Prepare_Fresh_Solution->End

Caption: Troubleshooting workflow for unexpected this compound levels in experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Digoxin, specifically focusing on the challenges presented by renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is renal function a critical consideration in this compound studies?

A1: Renal function is paramount in this compound studies because approximately 70% of this compound is excreted unchanged by the kidneys.[1] Impaired renal function significantly reduces this compound clearance, leading to a prolonged elimination half-life and an increased risk of drug accumulation and toxicity.[1][2] The narrow therapeutic index of this compound further exacerbates this issue, making patients with renal impairment highly susceptible to adverse effects.[1][2]

Q2: How does renal impairment alter the pharmacokinetics of this compound?

A2: Renal impairment leads to several key pharmacokinetic changes for this compound:

  • Decreased Clearance: The total body clearance of this compound is significantly reduced in patients with renal failure.[3][4]

  • Prolonged Half-Life: The elimination half-life of this compound, typically 36 to 48 hours in patients with normal renal function, can be prolonged to 4-6 days in anuric patients.[1][5]

  • Altered Volume of Distribution: Studies have shown a gradual contraction in the volume of distribution of this compound as renal function deteriorates, which requires caution during dosing.[5][6]

Q3: What are the clinical signs of this compound toxicity to monitor for in subjects with renal impairment?

A3: Researchers should be vigilant for the following signs of this compound toxicity, which can occur even at therapeutic serum levels in the presence of renal impairment:

  • Cardiac: Life-threatening arrhythmias (e.g., ventricular tachycardia or fibrillation), severe bradycardia unresponsive to atropine.[7]

  • Gastrointestinal: Nausea, vomiting, anorexia.[8][9]

  • Neurological: Confusion, visual disturbances (e.g., yellow-green discoloration of vision).[8][9]

  • Metabolic: Hyperkalemia that is resistant to standard potassium-lowering treatments.[7]

Q4: Can standard this compound immunoassays be reliably used in patients with severe renal disease?

A4: Caution is advised. Endogenous this compound-like immunoreactive factors (DLIFs) can cross-react with antibodies used in some immunoassays, leading to falsely elevated serum this compound concentrations.[10][11][12][13] This interference is more pronounced in patients with renal failure.[10][11][12] When inaccurate readings are suspected, consider using alternative methods like fluorescence polarization immunoassay (FPIA) or high-performance liquid chromatography (HPLC), which show less interference.[6][10]

Troubleshooting Guides

Issue 1: Unexpectedly High Serum this compound Levels in a Subject with Renal Impairment

Possible Causes:

  • Inaccurate Dosing: The maintenance dose may not have been sufficiently adjusted for the degree of renal impairment.

  • Drug Interactions: Concomitant administration of drugs that inhibit P-glycoprotein (e.g., amiodarone, verapamil, quinidine) can decrease this compound clearance and increase serum levels.[12][14][15]

  • Worsening Renal Function: A decline in the subject's renal function since the last dose adjustment will lead to drug accumulation.

  • Assay Interference: As mentioned in the FAQs, DLIFs can cause falsely high readings in some immunoassays.[12]

Troubleshooting Steps:

  • Verify Dosing Calculation: Double-check the dose calculation against the subject's most recent creatinine (B1669602) clearance (CrCl) or estimated glomerular filtration rate (eGFR).

  • Review Concomitant Medications: Identify any new or existing medications known to interact with this compound.[15]

  • Re-assess Renal Function: Obtain a current serum creatinine level and recalculate CrCl or eGFR.

  • Confirm with an Alternative Assay: If interference is suspected, re-measure the serum this compound concentration using a more specific method.[10]

  • Clinical Assessment: Correlate the serum level with clinical signs of toxicity. An elevated level without clinical symptoms may point towards assay interference.

Issue 2: Subject with Renal Impairment Showing Signs of this compound Toxicity Despite "Therapeutic" Serum Levels

Possible Causes:

  • Electrolyte Imbalances: Hypokalemia, hypomagnesemia, and hypercalcemia can potentiate the effects of this compound, leading to toxicity even at concentrations within the therapeutic range.[9][12][16]

  • Tissue Sensitivity: Patients with underlying cardiac conditions may have increased myocardial sensitivity to this compound.

  • Timing of Blood Draw: Blood samples for therapeutic drug monitoring should be drawn at least 6-8 hours after the last dose to allow for distribution into the tissues.[17][18] A sample drawn too early may not reflect the true tissue concentration.

Troubleshooting Steps:

  • Check Serum Electrolytes: Immediately assess serum potassium, magnesium, and calcium levels and correct any abnormalities.[19]

  • Review Timing of Last Dose and Blood Draw: Ensure the blood sample was taken at the appropriate time.

  • Perform an Electrocardiogram (ECG): An ECG can reveal arrhythmias characteristic of this compound toxicity.[1]

  • Withhold this compound: Temporarily discontinue this compound administration and monitor the patient closely.

  • Consider this compound-Specific Antibody Fragments (DigiFab): In cases of life-threatening toxicity, administration of DigiFab is the primary treatment.[20][21] Note that standard hemodialysis is not effective at removing this compound due to its large volume of distribution.[7][20][21]

Data Presentation

Table 1: Recommended this compound Maintenance Dosing in Adults with Renal Impairment

Creatinine Clearance (mL/min)Recommended Maintenance Dose
> 500.125 - 0.25 mg daily
30 - 500.125 mg daily
10 - 290.0625 - 0.125 mg daily
< 100.0625 mg daily or every other day

This table provides general guidance. Doses must be individualized based on serum this compound concentrations and clinical response.[17]

Table 2: Therapeutic Drug Monitoring Parameters for this compound

ParameterRecommended Range/ValueRationale
Therapeutic Serum Concentration0.5 - 0.9 ng/mLLower target range is now recommended to reduce toxicity risk.[16][22]
Timing of Blood SampleAt least 6-8 hours post-doseTo ensure completion of the distribution phase.[17][18]
Time to Steady State (Normal Renal Function)~7 days[17]
Time to Steady State (End-Stage Renal Disease)15 - 20 days[5]
Monitoring Frequency7-14 days after initiation or dose changeTo allow for attainment of steady state, which is prolonged in renal impairment.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Pharmacokinetics in a Renal Impairment Model

  • Subject Selection: Recruit subjects with varying degrees of stable renal function, categorized by their estimated glomerular filtration rate (eGFR).

  • Drug Administration: Administer a single intravenous dose of this compound (e.g., 7 or 10 µg/kg actual body weight).[6]

  • Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-infusion.

  • Serum this compound Analysis: Measure serum this compound concentrations using a validated assay with minimal interference, such as fluorescence polarization immunoassay (FPIA) or HPLC-based methods.[6][10]

  • Pharmacokinetic Modeling: Utilize a two-compartment pharmacokinetic model to determine key parameters including:

    • Volume of distribution (Vd)

    • Total body clearance (Cl)

    • Elimination half-life (t½)

    • Area under the concentration-time curve (AUC)[6]

  • Data Analysis: Correlate the calculated pharmacokinetic parameters with the subjects' eGFR to quantify the impact of renal function on this compound disposition.

Protocol 2: Monitoring for Early Signs of this compound-Induced Nephrotoxicity

  • Baseline Assessment: Prior to initiating this compound, collect baseline urine and blood samples to measure standard and novel biomarkers of renal injury.

    • Standard Biomarkers: Serum creatinine (SCr), blood urea (B33335) nitrogen (BUN).[23]

    • Novel Biomarkers: Urinary Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), Clusterin, N-acetyl-β-d-glucosaminidase (NAG).[23][24][25]

  • Serial Monitoring: Collect urine and blood samples at regular intervals (e.g., daily for the first week, then weekly) throughout the study period.

  • Biomarker Analysis: Analyze the collected samples for changes in the concentrations of the selected biomarkers.

  • Data Interpretation: An early and significant rise in novel urinary biomarkers like KIM-1 or NGAL, even in the absence of changes in SCr or BUN, may indicate subclinical kidney injury.[23][25][26] This allows for early intervention, such as dose reduction or discontinuation of the drug, to prevent more severe renal damage.

Visualizations

Digoxin_Mechanism_of_Action cluster_cell Myocyte / Renal Tubular Cell NaK_ATPase Na+/K+ ATPase Pump int_Na Increased Intracellular Na+ NaK_ATPase->int_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger int_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->int_Ca Resulting in This compound This compound This compound->NaK_ATPase Inhibits int_Na->Na_Ca_Exchanger Reduces Gradient for Effect Increased Contractility (Heart) Decreased Na+ Reabsorption (Kidney) int_Ca->Effect

Caption: Mechanism of this compound action via inhibition of the Na+/K+ ATPase pump.

Digoxin_TDM_Workflow Start Initiate this compound Therapy (Dose adjusted for CrCl) Wait Wait 7-14 days (Time to Steady State) Start->Wait Draw_Blood Draw Blood Sample (>6-8 hours post-dose) Wait->Draw_Blood Measure_Level Measure Serum This compound Concentration Draw_Blood->Measure_Level Decision Is Level 0.5-0.9 ng/mL AND No Toxicity Signs? Measure_Level->Decision Continue Continue Current Dose & Monitor Renal Function Decision->Continue Yes Adjust Adjust Dose / Withhold Investigate Cause Decision->Adjust No Adjust->Wait After Adjustment

Caption: Workflow for Therapeutic Drug Monitoring (TDM) of this compound in renal impairment.

References

Technical Support Center: Mitigating Electrolyte Imbalance Effects on Digoxin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling for variables is paramount to obtaining reproducible and reliable experimental results. When working with a narrow therapeutic index drug like digoxin, even minor fluctuations in the experimental environment can significantly impact outcomes. One of the most critical, yet often overlooked, variables is electrolyte concentration. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate the effects of electrolyte imbalances in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: Why are electrolytes so important in my this compound experiments?

Electrolytes, particularly potassium (K+), magnesium (Mg2+), and calcium (Ca2+), play a crucial role in the pharmacodynamics of this compound. This compound exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[1] Electrolyte imbalances can alter the sensitivity of this pump to this compound, leading to significant variations in your experimental results, including shifts in dose-response curves and inconsistent induction of therapeutic or toxic effects.[1][2]

Q2: I'm seeing significant variability in my this compound dose-response curves. Could electrolytes be the cause?

Yes, this is a classic sign of uncontrolled electrolyte concentrations.

  • Hypokalemia (low potassium) increases this compound's binding to the Na+/K+-ATPase, potentiating its effect and increasing the risk of toxicity even at what would normally be considered a therapeutic dose.[1][2] This will shift your dose-response curve to the left.

  • Hyperkalemia (high potassium) decreases this compound's binding to the pump, reducing its effectiveness.[3] This will shift your dose-response curve to the right.

  • Hypomagnesemia (low magnesium) can also increase this compound's toxicity, as magnesium is a cofactor for the Na+/K+-ATPase.[4]

  • Hypercalcemia (high calcium) can enhance the effects of this compound and increase the risk of arrhythmias.[5]

Q3: What are the typical signs of this compound toxicity in an experimental setting?

In in vitro models, such as cardiomyocyte cell lines, signs of toxicity can include:

  • Increased frequency of spontaneous contractions

  • Arrhythmic beating patterns

  • Increased intracellular calcium transients

  • Cell death (at higher concentrations)

In in vivo animal models, you may observe:

  • ECG abnormalities, such as ST segment depression (a "scooped" appearance), T-wave flattening or inversion, and a shortened QT interval.[6]

  • Arrhythmias, including premature ventricular contractions, AV block, and in severe cases, ventricular tachycardia or fibrillation.[6]

  • Gastrointestinal issues like vomiting and diarrhea.[7]

  • Lethargy and weakness.[8]

Q4: How often should I be checking the electrolyte concentrations in my experiments?

For in vitro experiments, it is crucial to use a culture medium with known and consistent electrolyte concentrations. If you are intentionally altering electrolyte levels, you should measure the concentrations at the beginning of your experiment and at key time points throughout.

For in vivo studies, baseline electrolyte levels should be measured before the administration of this compound and any agents intended to alter electrolyte balance. Monitoring should continue at regular intervals throughout the study, with the frequency depending on the experimental design and the half-life of the agents used.

Troubleshooting Guide

Issue: High variability or unexpected shifts in this compound dose-response curves.

This troubleshooting guide is designed to help you identify and resolve potential electrolyte-related issues causing variability in your this compound experiments.

TroubleshootingGuide start Start: High variability in This compound dose-response check_medium Verify Electrolyte Concentrations in Culture Medium/Vehicle start->check_medium consistent Are concentrations consistent across experiments? check_medium->consistent no_consistent Standardize medium/vehicle preparation. Use fresh, high-quality reagents. consistent->no_consistent No yes_consistent Consider other factors: - Cell line passage number - Serum batch variability - Pipetting accuracy consistent->yes_consistent Yes (in vitro) measure_in_vivo Measure serum electrolytes in animal models. consistent->measure_in_vivo Yes (in vivo) end Problem Resolved no_consistent->end yes_consistent->end in_range Are electrolyte levels within the normal range for the species? measure_in_vivo->in_range no_in_range Identify and correct the source of the imbalance (e.g., diet, co-administered substances). in_range->no_in_range No yes_in_range Investigate other potential confounders: - Animal strain/age - Anesthesia protocol - Route of administration in_range->yes_in_range Yes no_in_range->end check_albumin Assess Serum Albumin Levels (in vivo) or Protein Content in Medium (in vitro) yes_in_range->check_albumin albumin_consistent Is protein concentration consistent? check_albumin->albumin_consistent no_albumin_consistent Standardize serum/protein supplementation. Be aware that changes in free this compound concentration can occur. albumin_consistent->no_albumin_consistent No albumin_consistent->end Yes no_albumin_consistent->end Hypokalemia_In_Vitro start Start: Seed Cardiomyocytes in Standard Medium culture Culture cells to desired confluency (e.g., 80-90%) start->culture wash Wash cells twice with HEPES-buffered saline to remove standard medium culture->wash add_low_k Add pre-warmed low-potassium medium (e.g., 1 mM K+) to the cells wash->add_low_k equilibrate Equilibrate cells in low-K+ medium for a defined period (e.g., 30-60 minutes) add_low_k->equilibrate add_this compound Add varying concentrations of this compound to the cells equilibrate->add_this compound incubate Incubate for the desired duration of the experiment add_this compound->incubate measure Measure experimental endpoints (e.g., intracellular calcium, beating rate, cell viability) incubate->measure end End of Experiment measure->end Digoxin_Signaling cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling NKA Na+/K+-ATPase Src Src Kinase NKA->Src Activates Na_in Increased Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in ROS Increased Reactive Oxygen Species (ROS) Src->ROS Leads to This compound This compound This compound->NKA Inhibits Hypokalemia Hypokalemia (Low K+) Hypokalemia->NKA Potentiates Inhibition Hyperkalemia Hyperkalemia (High K+) Hyperkalemia->NKA Reduces Inhibition Na_in->NCX Reduces Ca2+ Efflux Inotropy Increased Inotropy (Therapeutic Effect) Ca_in->Inotropy Arrhythmia Arrhythmias (Toxic Effect) Ca_in->Arrhythmia ROS->Arrhythmia

References

Technical Support Center: Digoxin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Digoxin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a poorly water-soluble compound. Its solubility is significantly higher in organic solvents. Below is a summary of its solubility in various solvents.

Data Presentation: Solubility of this compound in Common Solvents

SolventSolubilityTemperatureNotes
Water~64.8 µg/mL[1]25°CPractically insoluble.[1]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2]Not SpecifiedA common solvent for preparing high-concentration stock solutions.[2]
Dimethylformamide (DMF)~30 mg/mL[2]Not SpecifiedAnother suitable organic solvent for stock solutions.[2]
Ethanol (B145695)Soluble[1]Not SpecifiedOften used in combination with other solvents to improve aqueous solubility.[3]
Diluted AlcoholSolubleNot SpecifiedUsed for preparing standard solutions. Sonication can aid dissolution.
Propylene (B89431) GlycolSolubleNot SpecifiedFrequently used as a co-solvent in formulations.
ChloroformSlightly Soluble[1]Not Specified
PyridineFreely Soluble[1]Not Specified

Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution of a this compound stock solution into aqueous buffers or cell culture media is a common issue due to its low aqueous solubility.

Troubleshooting Precipitation

  • High Final Concentration: The final concentration of this compound in your aqueous medium may have exceeded its solubility limit.

    • Solution: Lower the final concentration of this compound in your experiment.

  • Insufficient Co-solvent: The percentage of the organic solvent from your stock solution may be too low in the final aqueous solution to keep the this compound dissolved.

    • Solution: Consider using a solvent system with co-solvents like ethanol and propylene glycol to prepare the initial stock solution, which can improve solubility upon dilution. A study showed that a mixture of ethanol, propylene glycol, and water can dissolve at least 0.2 mg/mL of this compound.[4]

  • Temperature Effects: A decrease in temperature upon transfer from a stock solution vial to a colder aqueous medium can reduce solubility.

    • Solution: Ensure that both the stock solution and the aqueous medium are at the same temperature before mixing.

  • pH of the Medium: The pH of your aqueous medium can influence the solubility of this compound.

    • Solution: Check the pH of your buffer or medium. While this compound's solubility is not highly pH-dependent within the physiological range, significant deviations could affect it.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder (MW: 780.94 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.81 mg of this compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 7.81 mg of this compound.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the this compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C for long-term storage. A product information sheet suggests stability for at least 4 years at -20°C as a crystalline solid.[2] Diluted solutions in aqueous media are stable for shorter periods; for example, a 0.05 mg/mL solution in normal saline is stable for at least 180 days at 5°C and 25°C.[5][6]

Experimental Workflow for In Vitro Treatment

The following diagram illustrates a typical workflow for treating cells with this compound in an in vitro experiment.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Treatment cluster_analysis Downstream Analysis prep_stock Prepare High-Concentration This compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Intermediate Working Solutions (Dilute stock in media) prep_stock->prep_working Dilute treat_cells Treat Cells with Working Solutions prep_working->treat_cells Add seed_cells Seed Cells in Culture Plates seed_cells->treat_cells Adherence incubate Incubate for Desired Time treat_cells->incubate analysis Perform Downstream Assays (e.g., Viability, Western Blot, etc.) incubate->analysis

Caption: A typical experimental workflow for in vitro cell treatment with this compound.

Signaling Pathways

This compound's Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[7][8] This inhibition leads to a cascade of downstream effects.

digoxin_signaling This compound This compound na_k_atpase Na+/K+ ATPase This compound->na_k_atpase Inhibits na_in Increased Intracellular Na+ na_k_atpase->na_in Leads to na_ca_exchanger Na+/Ca2+ Exchanger (Reversed) na_in->na_ca_exchanger ca_in Increased Intracellular Ca2+ na_ca_exchanger->ca_in downstream Downstream Cellular Effects (e.g., Increased Contractility, Activation of Signaling Pathways) ca_in->downstream

Caption: The primary signaling pathway initiated by this compound's inhibition of the Na+/K+-ATPase pump.

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels.[7][8] This elevation in intracellular calcium is responsible for many of this compound's physiological effects. Furthermore, studies have shown that this compound can modulate various other signaling pathways, including those involving Src, PI3K/Akt, and NF-κB, which are implicated in cellular processes like proliferation and survival.[9][10]

References

Technical Support Center: Minimizing Digoxin Variability in Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols and minimizing variability when working with Digoxin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound experiments?

A1: Variability in this compound experiments can arise from several factors, including:

  • Analytical Method: Immunoassays are susceptible to interference from this compound-like immunoreactive factors (DLIFs) and other structurally similar compounds, which can lead to falsely elevated or decreased readings.[1][2][3][4][5]

  • In Vitro System: Cell line-specific responses, passage number, and culture conditions can all influence the outcome of in vitro experiments.

  • In Vivo System: Species-specific differences in metabolism and clearance, as well as the health status of the animal model (e.g., renal function), are major contributors to variability in vivo.[6][7][8]

  • Drug Interactions: Co-administration of drugs that are P-glycoprotein (P-gp) modulators can significantly alter this compound's pharmacokinetics.[9]

  • Sample Handling and Storage: Improper handling and storage of this compound solutions can lead to degradation and inaccurate concentrations.

Q2: What is the mechanism of action of this compound?

A2: this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane of cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility.[10][11] Beyond its ionotropic effects, this compound also activates various signaling cascades, including the Src/EGFR/Ras/Raf/MEK/ERK and PI3K/Akt pathways.[10][12]

Q3: What are this compound-like immunoreactive factors (DLIFs) and how do they affect my results?

A3: DLIFs are endogenous compounds that can cross-react with antibodies used in this compound immunoassays, leading to inaccurate measurements.[1][3] These factors are often present in patients with renal failure, liver disease, and hypertension, as well as in newborns and pregnant women.[4] The extent of interference can vary significantly between different immunoassay platforms.[4][5] To mitigate this, it is recommended to use methods with high specificity, such as LC-MS/MS, or to pretreat samples to remove interfering substances, for example, through ultrafiltration.[1][13][14][15][16]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in cell viability assays (e.g., MTT assay).

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counting. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[17]

  • Possible Cause: Uneven compound distribution.

    • Solution: Mix the this compound solution thoroughly with the culture medium before adding it to the wells. Ensure gentle but complete mixing after adding the compound to the cells.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause: Contamination.

    • Solution: Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.[18]

Issue 2: Unexpected or inconsistent cellular response to this compound.

  • Possible Cause: Cell line misidentification or cross-contamination.

    • Solution: Authenticate your cell lines using short tandem repeat (STR) profiling.

  • Possible Cause: High passage number leading to phenotypic drift.

    • Solution: Use cells within a defined low passage number range. Thaw a fresh vial of cells from a validated stock.

  • Possible Cause: this compound precipitation in culture media.

    • Solution: Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%). Prepare fresh dilutions from a clear stock solution for each experiment and vortex thoroughly before adding to the cells.[19]

Immunoassays (ELISA)

Issue 3: Falsely high or low this compound concentrations.

  • Possible Cause: Interference from DLIFs or other cross-reactive substances.

    • Solution: If DLIF interference is suspected, consider using an alternative method like LC-MS/MS. Alternatively, pretreat the sample with ultrafiltration to remove protein-bound interfering substances.[1][3]

  • Possible Cause: Improper sample collection or handling.

    • Solution: Follow a strict protocol for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles.[20]

  • Possible Cause: Assay drift.

    • Solution: Ensure that all samples and standards are pipetted within a short timeframe to minimize variability due to incubation time differences.[21]

Issue 4: Poor standard curve or high coefficient of variation (CV) between replicates.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Ensure tips are properly seated and avoid introducing air bubbles.

  • Possible Cause: Inadequate washing.

    • Solution: Ensure all wells are completely filled and emptied during each wash step. Tap the plate on absorbent paper to remove residual liquid.

  • Possible Cause: Reagents not at room temperature.

    • Solution: Allow all kit components to equilibrate to room temperature before starting the assay.

In Vivo Experiments

Issue 5: High variability in pharmacokinetic (PK) parameters.

  • Possible Cause: Genetic variability within the animal strain.

    • Solution: Use a well-characterized, inbred animal strain to minimize genetic variation.

  • Possible Cause: Differences in health status.

    • Solution: Ensure all animals are healthy and of a similar age and weight. Acclimatize animals to the housing conditions before the experiment.

  • Possible Cause: Inconsistent dosing or sample collection timing.

    • Solution: Adhere to a strict and consistent schedule for dosing and blood sampling.

Data Presentation

Table 1: Factors Influencing this compound Immunoassay Results

FactorEffect on Measured this compound LevelMitigation StrategyReference
This compound-like immunoreactive factors (DLIFs)Falsely elevated or decreasedUltrafiltration of serum, use of LC-MS/MS[1][3]
Spironolactone and its metabolitesFalsely elevated or decreased depending on the assayUse of an alternative assay with low cross-reactivity, LC-MS/MS[3]
Certain Chinese medicinesFalsely elevatedDiscontinue use of the medicine, use of LC-MS/MS[3]
OleandrinFalsely elevated or decreasedUse of an alternative assay with low cross-reactivity, LC-MS/MS[2]

Table 2: Pharmacokinetic Parameters of this compound in Different Species

SpeciesElimination Half-life (hours)Volume of Distribution (L/kg)Primary Route of EliminationReference
Human36-485-7.5Renal[22]
Dog30.112.4 - 15.6Renal[23]
Rat2.53.6Hepatic and Renal[17]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[24]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[17]

Protocol 2: this compound ELISA
  • Preparation: Bring all reagents and samples to room temperature. Prepare standards and quality controls as per the kit instructions.[20]

  • Sample/Standard Addition: Pipette 25 µL of standards, controls, or samples into the appropriate wells of the antibody-coated microplate.[20]

  • Enzyme Conjugate Addition: Add 50 µL of this compound-Enzyme Conjugate to each well.[21]

  • Biotin Reagent Addition: Add 50 µL of this compound Biotin Reagent to each well. Mix gently and incubate for 30 minutes at room temperature.[21]

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer.[26]

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[21][26]

  • Stop Reaction: Add 50 µL of stop solution to each well.[26]

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes.[20]

Protocol 3: Caco-2 Permeability Assay for P-glycoprotein (P-gp) Inhibition
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity.

  • Transport Studies:

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).

    • For apical-to-basolateral (A-to-B) transport, add this compound (a P-gp substrate) with or without the test inhibitor to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-to-A) transport, add this compound with or without the test inhibitor to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points.

  • Quantification: Analyze the concentration of this compound in the samples using a validated method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-to-A / Papp A-to-B). A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.[27]

Visualizations

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Increases EGFR EGFR Src->EGFR Transactivates PI3K PI3K Src->PI3K Activates Ras Ras EGFR->Ras Activates Na_in->NaCa_Exchanger Activates Cell_Effects ↑ Myocardial Contractility Ca_in->Cell_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Activates Akt->Gene_Expression

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Digoxin_Variability cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Select_Model Select Appropriate Model (Cell Line / Animal Strain) Standardize_Conditions Standardize Conditions (Culture, Dosing, Timing) Select_Model->Standardize_Conditions Select_Assay Select Analytical Method (ELISA vs LC-MS/MS) Assay_Execution Consistent Assay Execution (Pipetting, Washing) Select_Assay->Assay_Execution Control_Groups Define Control Groups (Vehicle, Positive/Negative) Statistical_Analysis Appropriate Statistical Analysis Control_Groups->Statistical_Analysis Data_QC Data Quality Control (Replicates, Outliers) Standardize_Conditions->Data_QC Sample_Handling Proper Sample Handling (Collection, Storage) Sample_Handling->Data_QC Assay_Execution->Data_QC Data_QC->Statistical_Analysis Consider_Interference Consider Potential Interferences (DLIFs, Drug Interactions) Statistical_Analysis->Consider_Interference

Caption: Workflow for minimizing this compound variability.

Troubleshooting_Logic cluster_invitro In Vitro cluster_invivo In Vivo cluster_assay Analytical Assay Start Unexpected Result Check_Cells Check Cell Health & Identity Start->Check_Cells In Vitro Issue? Check_Animals Assess Animal Health & Dosing Start->Check_Animals In Vivo Issue? Check_Assay_Performance Evaluate Assay Performance (Controls, Standards) Start->Check_Assay_Performance Assay Issue? Check_Reagents Verify Reagent Concentration & Stability Check_Cells->Check_Reagents Check_Protocol_Vitro Review Protocol Execution Check_Reagents->Check_Protocol_Vitro Resolve Problem Resolved Check_Protocol_Vitro->Resolve Check_PK Review PK Sampling & Processing Check_Animals->Check_PK Check_PK->Resolve Check_Interference Investigate Potential Interferences Check_Assay_Performance->Check_Interference Check_Protocol_Assay Review Assay Protocol Check_Interference->Check_Protocol_Assay Check_Protocol_Assay->Resolve

Caption: Logical troubleshooting flow for this compound experiments.

References

Navigating Digoxin in the Lab: A Technical Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers utilizing Digoxin in cell-based assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results by differentiating between on-target and off-target effects of this potent cardiac glycoside.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound's primary and most well-characterized mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1][2] This inhibition leads to an increase in intracellular sodium ion concentration. Consequently, the sodium-calcium exchanger (NCX) reverses its direction, causing an influx of calcium ions and an increase in intracellular calcium levels. This rise in cytoplasmic calcium is the basis for this compound's inotropic effects in cardiac cells and influences various signaling pathways in other cell types.

Q2: What are the known off-target effects of this compound that can confound my experimental results?

A2: Beyond its primary target, this compound has been shown to modulate several other signaling pathways, which can be considered off-target effects, especially in non-cardiac cells or at higher concentrations. These include:

  • Src Kinase Activation: this compound can activate Src, a non-receptor tyrosine kinase, which in turn can trigger downstream pathways like MAPK/ERK and PI3K/Akt.[3][4][5]

  • HIF-1α Inhibition: this compound has been reported to inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to hypoxia.[6] Interestingly, some studies suggest this effect might be independent of Na+/K+-ATPase inhibition.[6]

  • Induction of Apoptosis and Autophagy: In various cancer cell lines, this compound can induce apoptosis and autophagy, which may be linked to both on-target and off-target mechanisms.[1][7]

Q3: At what concentrations are off-target effects likely to become prominent?

A3: Off-target effects are generally more pronounced at higher concentrations of this compound. While the therapeutic plasma concentrations in patients are typically in the low nanomolar range (0.5-2 ng/mL), concentrations used in in-vitro studies are often higher.[8] It is crucial to perform a dose-response curve for your specific cell line to determine the concentration at which you observe the desired on-target effect (e.g., Na+/K+-ATPase inhibition) versus broader cytotoxic or off-target signaling events. The provided data tables can serve as a starting point for selecting an appropriate concentration range.

Q4: Are there any known negative controls I can use in my this compound experiments?

A4: Yes, a very useful negative control is (+)-17-epi-20,22-dihydro-21α-hydroxythis compound, a semi-synthetic derivative of this compound. This compound is non-cytotoxic and does not inhibit Na+/K+-ATPase, making it an excellent tool to ensure that the observed cellular phenotype is a direct result of this compound's known activity.[1][2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues and delineating on-target from off-target effects of this compound in your cell-based assays.

Problem 1: Is the observed phenotype in my cells a true on-target effect of Na+/K+-ATPase inhibition?

Logical Workflow for On-Target Effect Validation

A Start: Observe Phenotype with this compound B Step 1: Confirm Na+/K+-ATPase Inhibition A->B C Step 2: Use an Alternative Na+/K+-ATPase Inhibitor B->C If pump is inhibited... G Does the alternative inhibitor replicate the phenotype? C->G D Step 3: Employ a Negative Control H Does the negative control fail to produce the phenotype? D->H E Phenotype is Likely On-Target F Phenotype is Likely Off-Target G->D Yes G->F No H->E Yes H->F No

Caption: Workflow to validate on-target effects of this compound.

Solutions:

  • Confirm Na+/K+-ATPase Inhibition: Directly measure the activity of the Na+/K+-ATPase in your cells following this compound treatment. A significant reduction in pump activity at the effective concentration of this compound strongly suggests an on-target effect.

  • Employ a Negative Control: As mentioned in the FAQs, use a non-inhibitory this compound derivative like (+)-17-epi-20,22-dihydro-21α-hydroxythis compound.[1][2] The absence of the phenotype with this control provides strong evidence for an on-target mechanism.

  • Develop or Utilize this compound-Resistant Cell Lines: If feasible, generate a this compound-resistant cell line by gradually exposing a parental cell line to increasing concentrations of the drug.[9][10] These resistant cells often have mutations in the Na+/K+-ATPase that prevent this compound binding. Comparing the response of the parental and resistant lines can definitively separate on-target from off-target effects.

Problem 2: How can I investigate if a specific off-target pathway (e.g., Src) is involved in my observed phenotype?

Experimental Workflow for Investigating Off-Target Pathways

A Start: Hypothesize Off-Target Pathway Involvement (e.g., Src) B Step 1: Measure Pathway Activation A->B G Is the pathway activated by this compound? B->G C Step 2: Use a Specific Pathway Inhibitor D Step 3: Observe Phenotypic Reversal C->D H Does the inhibitor block the this compound-induced phenotype? D->H E Pathway is Likely Involved F Pathway is Unlikely to be Involved G->C Yes G->F No H->E Yes H->F No

Caption: Workflow for dissecting off-target signaling pathways.

Solutions:

  • Measure Pathway Activation: Following this compound treatment, assess the activation state of key proteins in the suspected off-target pathway using techniques like Western blotting for phosphorylated proteins (e.g., p-Src, p-ERK, p-Akt).[4][5]

  • Use Specific Pathway Inhibitors: Co-treat your cells with this compound and a specific inhibitor of the suspected off-target pathway (e.g., a Src family kinase inhibitor like Dasatinib).[4][11]

  • Observe for Phenotypic Reversal: If the specific inhibitor blocks or significantly reduces the phenotype observed with this compound alone, it strongly implicates the involvement of that off-target pathway.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design.

Table 1: Cytotoxicity of this compound and Related Compounds in Various Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (nM)Reference
This compoundMDA-MB-231 (Breast Cancer)Cell Viability24122 ± 2[7]
This compoundMDA-MB-231 (Breast Cancer)Cell Viability4870 ± 2[7]
OuabainMDA-MB-231 (Breast Cancer)Cell Viability24150 ± 2[7]
OuabainMDA-MB-231 (Breast Cancer)Cell Viability4890 ± 2[7]
Proscillaridin (B1679727) AMDA-MB-231 (Breast Cancer)Cell Viability2451 ± 2[7]
Proscillaridin AMDA-MB-231 (Breast Cancer)Cell Viability4815 ± 2[7]
This compoundHeLa (Cervical Cancer)Cell Viability12~10,000[12]
This compoundA549 (Lung Cancer)Cell Viability96~100[11]
This compoundH3255 (Lung Cancer)Cell Viability96~250[11]
This compoundH1975 (Lung Cancer)Cell Viability96~250[11]

Table 2: Comparative IC50 Values of this compound and Ouabain on Na+/K+-ATPase Activity and Cell Proliferation in Breast Cancer Cell Lines

CompoundCell LineIC50 (nM) - Na+/K+-ATPase Activity (24h)IC50 (nM) - Cell Proliferation (5 days)
OuabainMCF-73060
OuabainZR-75-13060
OuabainTam Res3060
OuabainY537S3060
This compoundMCF-72501000
This compoundZR-75-12501000
This compoundTam Res2501000
This compoundY537S2501000

Data in this table is derived from graphical representations in the source and should be considered approximate.[13]

Key Experimental Protocols

Protocol 1: Na+/K+-ATPase Activity Assay

This protocol allows for the direct measurement of Na+/K+-ATPase inhibition by this compound.

Materials:

  • 96-well microplate

  • Purified Na+/K+-ATPase enzyme or cell lysate

  • This compound and other test compounds (e.g., Ouabain, negative control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4)

  • ATP solution

  • Malachite Green reagent for phosphate (B84403) detection

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the desired concentrations of this compound or control compounds. For the no-inhibitor control, add 20 µL of assay buffer with the corresponding vehicle (e.g., DMSO) concentration.

  • Add 20 µL of the purified Na+/K+-ATPase enzyme or cell lysate to each well.

  • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader. The amount of inorganic phosphate (Pi) released is proportional to the enzyme activity.

  • Calculate the percent inhibition relative to the no-inhibitor control.

Protocol 2: Western Blot for Src Pathway Activation

This protocol is for assessing the activation of Src and downstream effectors.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply chemiluminescent substrate and visualize protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Workflows

This compound's On-Target and Off-Target Signaling

cluster_0 On-Target Pathway cluster_1 Off-Target Pathways This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src Kinase This compound->Src Activates HIF1a HIF-1α Synthesis This compound->HIF1a Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Via NCX OnTarget_Effect On-Target Cellular Effects Ca_in->OnTarget_Effect MAPK MAPK/ERK Pathway Src->MAPK PI3K PI3K/Akt Pathway Src->PI3K OffTarget_Effect Off-Target Cellular Effects MAPK->OffTarget_Effect PI3K->OffTarget_Effect HIF1a->OffTarget_Effect

Caption: Overview of this compound's on-target and off-target signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Digoxin Versus Newer Inotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the traditional inotropic agent, Digoxin, with newer agents including Levosimendan, Omecamtiv Mecarbil, and Istaroxime. The information presented is supported by experimental data from key clinical trials to aid in research and development efforts in the field of cardiology.

Executive Summary

For decades, this compound has been a cornerstone in the management of heart failure. However, its narrow therapeutic index and potential for toxicity have driven the development of novel inotropic agents with different mechanisms of action. This guide delves into the comparative efficacy and safety profiles of this compound against three such newer agents: Levosimendan, a calcium sensitizer (B1316253); Omecamtiv Mecarbil, a cardiac myosin activator; and Istaroxime, a Na+/K+-ATPase inhibitor and SERCA2a activator. Through a detailed examination of their signaling pathways, quantitative clinical trial data, and the experimental protocols used to generate this data, this document aims to provide a comprehensive resource for the scientific community.

Mechanisms of Action and Signaling Pathways

The distinct clinical effects of these inotropic agents stem from their unique molecular mechanisms.

This compound

This compound exerts its inotropic effect by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger, resulting in a higher intracellular calcium concentration. The increased availability of calcium enhances the contractility of the cardiac muscle.[1][2][3]

Digoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Reduces activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in Contraction ↑ Myocardial Contractility Ca_in->Contraction Enhances

Figure 1: this compound Signaling Pathway.
Levosimendan

Levosimendan is a calcium sensitizer that enhances myocardial contractility by binding to cardiac troponin C in a calcium-dependent manner. This stabilizes the troponin C-calcium complex, prolonging the interaction between actin and myosin without increasing intracellular calcium levels.[4][5][6] Additionally, it opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation.[4][5][6]

Levosimendan_Signaling_Pathway Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC Binds to K_ATP ATP-sensitive K+ channels (Vascular Smooth Muscle) Levosimendan->K_ATP Opens ActinMyosin Actin-Myosin Interaction TroponinC->ActinMyosin Stabilizes Contraction ↑ Myocardial Contractility ActinMyosin->Contraction Enhances Vasodilation Vasodilation K_ATP->Vasodilation Leads to

Figure 2: Levosimendan Signaling Pathway.
Omecamtiv Mecarbil

Omecamtiv Mecarbil is a first-in-class cardiac myosin activator. It directly targets the cardiac sarcomere, increasing the rate of phosphate (B84403) release from the myosin-ADP-phosphate complex and promoting the transition of myosin to the strongly-bound, force-producing state with actin.[7][8][9] This enhances the efficiency of muscle contraction without altering intracellular calcium concentrations.[7][8][9]

Omecamtiv_Mecarbil_Signaling_Pathway Omecamtiv Omecamtiv Mecarbil Myosin Cardiac Myosin Omecamtiv->Myosin Activates ActinMyosin ↑ Actin-Myosin Cross-Bridge Formation Myosin->ActinMyosin Promotes Contraction ↑ Myocardial Contractility ActinMyosin->Contraction Enhances Istaroxime_Signaling_Pathway Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Reduces activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in Contraction ↑ Myocardial Contractility Ca_in->Contraction Enhances Ca_reuptake ↑ Ca2+ Reuptake into SR SERCA2a->Ca_reuptake Enhances Relaxation ↑ Myocardial Relaxation (Lusitropy) Ca_reuptake->Relaxation Improves Cardiac_Output_Measurement cluster_protocol Thermodilution Protocol A 1. Insertion of Pulmonary Artery Catheter B 2. Injection of cold saline into right atrium A->B C 3. Temperature change measured by thermistor in pulmonary artery B->C D 4. Cardiac output calculated from temperature change over time C->D Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Protein extraction from cardiac tissue B 2. SDS-PAGE to separate proteins by size A->B C 3. Transfer of proteins to a membrane B->C D 4. Incubation with primary antibodies (anti-SERCA2a, anti-phospholamban) C->D E 5. Incubation with secondary antibody conjugated to an enzyme D->E F 6. Detection of chemiluminescent signal E->F G 7. Densitometry to quantify protein levels F->G

References

Validating the Anti-proliferative Effects of Digoxin in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs for oncology applications presents a promising and accelerated path to novel cancer therapies. Digoxin, a cardiac glycoside traditionally used for heart conditions, has garnered significant attention for its potential anti-cancer properties.[1][2] Numerous in vitro and in vivo studies have highlighted its ability to inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways.[1][3][4][5] This guide provides a comparative overview of this compound's anti-proliferative effects across various cancer cell lines, supported by experimental data and detailed protocols to aid in the validation and exploration of its therapeutic potential.

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values of this compound and a related cardiac glycoside, Digitoxin, in various cancer cell lines, providing a benchmark for their cytotoxic effects.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Duration of TreatmentReference
Non-Small Cell LungA5490.1024 hours[6]
Non-Small Cell LungH12990.1224 hours[6]
Breast CancerMCF-70.06Not Specified[7]
Breast CancerBT-4740.23Not Specified[7]
Breast CancerMDA-MB-2310.08Not Specified[7]
Breast CancerZR-75-10.17Not Specified[7]
Colorectal CancerHCT80.1524 hours[8]
Colorectal CancerSW6200.2324 hours[8]

Table 2: Comparative IC50 Values of Digitoxin in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Duration of TreatmentReference
Renal AdenocarcinomaTK-103-33Not Specified[9]
Pancreatic CancerBxPC-3~10048 hours[1]

Note: IC50 values can vary based on experimental conditions, including cell density and assay type.

Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction

This compound exerts its anti-proliferative effects through multiple mechanisms, primarily by inducing cell cycle arrest and promoting apoptosis. The specific effects can be cell-line dependent.[3][10]

Table 3: Effects of this compound on Cell Cycle and Apoptosis

Cell LineCancer TypeEffect on Cell CycleInduction of ApoptosisKey Molecular ChangesReference
A549Non-Small Cell LungG0/G1 ArrestYesIncreased PARP cleavage[3][4]
H1299Non-Small Cell LungG2/M ArrestNo-[3][4]
RajiBurkitt's LymphomaG0/G1 ArrestYesCaspase-9/3 activation, decreased Bcl-2, c-myc[10]
NAMALWABurkitt's LymphomaG2/M ArrestYesCaspase-9/3 activation, decreased Bcl-2, c-myc[10]
MDA-MB-231Breast CancerNot SpecifiedYesDecreased Bcl-2, Increased Bax[11][12]
SKOV-3Ovarian CancerG0/G1 ArrestYesIncreased cellular fragments (hypodiploid cells)[13]

Signaling Pathways Modulated by this compound

The primary molecular target of this compound is the Na+/K+-ATPase ion pump. Inhibition of this pump disrupts cellular ion homeostasis, which in turn triggers various downstream signaling cascades that are often dysregulated in cancer cells. These pathways play a crucial role in cell survival, proliferation, and metastasis.

Key signaling pathways affected by this compound include:

  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of Akt, mTOR, and p70S6K, key components of this pro-survival pathway.[3][4][14]

  • NF-κB Pathway: In lymphoma cells, this compound can inhibit NF-κB activity and the expression of its target genes like Bcl-2, Bcl-xL, and cyclin D1, which promote cell survival.[10]

  • HIF-1α Synthesis: this compound can inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical protein for tumor growth, vascularization, and metastasis.[6][15]

Digoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits HIF1a HIF-1α Synthesis This compound->HIF1a Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+, ↓ K+) NaK_ATPase->Ion_Imbalance Maintains Gradient Ion_Imbalance->PI3K_Akt Ion_Imbalance->NFkB Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Survival Cell Survival PI3K_Akt->Survival Promotes PI3K_Akt->Apoptosis Inhibits NFkB->Proliferation Promotes NFkB->Survival Promotes NFkB->Apoptosis Inhibits HIF1a->Proliferation Promotes Metastasis Metastasis & Angiogenesis HIF1a->Metastasis Promotes

Caption: this compound inhibits the Na+/K+-ATPase, leading to the modulation of downstream signaling pathways.

Experimental Protocols

To validate the anti-proliferative effects of this compound, standardized experimental protocols are essential for reproducibility and comparability.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines of interest

    • 96-well plates

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/mL (200 µL per well) and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of this compound (e.g., 0.001 to 0.5 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[8]

    • After incubation, add 15-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

    • Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Cancer cell lines

    • Culture dishes (e.g., 10 cm)

    • This compound

    • 70% cold ethanol (B145695)

    • PBS containing RNase A and Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells (e.g., 1.0 x 10⁶ cells per dish) and treat with this compound for 24, 48, or 72 hours.[13]

    • Harvest the cells, wash with PBS, and fix in 1 mL of ice-cold 70% ethanol overnight at -20°C.[13]

    • Wash the fixed cells with PBS and resuspend in PBS containing PI (e.g., 0.05 mg/mL) and RNase A.[13]

    • Incubate for 15-30 minutes at 37°C in the dark.[13]

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[13]

Visualizing the Research Workflow and Comparative Logic

Experimental_Workflow Start Select Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treat with this compound (Dose-Response & Time-Course) Culture->Treatment Proliferation Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->CellCycle WesternBlot Western Blotting (Signaling Pathways) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) Proliferation->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion & Interpretation DataAnalysis->Conclusion

Caption: A typical experimental workflow for validating the anti-proliferative effects of this compound.

Comparison_Logic This compound This compound CellLines Multiple Cancer Cell Lines This compound->CellLines Endpoint Evaluate Endpoints: - IC50 - Apoptosis Rate - Cell Cycle Distribution - Protein Expression CellLines->Endpoint Control Vehicle Control (e.g., DMSO) Control->CellLines Alternative Alternative Drug (e.g., Digitoxin, Gemcitabine) Alternative->CellLines Comparison Comparative Analysis Endpoint->Comparison

Caption: Logical framework for a comparative study of this compound's anti-cancer effects.

Conclusion

This compound demonstrates significant anti-proliferative effects across a range of cancer cell lines, often at concentrations achievable in clinical settings.[9] Its ability to induce cell cycle arrest and apoptosis is mediated by the inhibition of the Na+/K+-ATPase pump and the subsequent disruption of critical oncogenic signaling pathways like PI3K/Akt and NF-κB.[3][10] The provided data and protocols offer a solid foundation for researchers to further validate and compare the efficacy of this compound against other potential therapeutics. Future studies should continue to explore its synergistic effects with standard chemotherapeutic agents and further elucidate its mechanism of action in a wider variety of cancer types to pave the way for its potential clinical application in oncology.

References

Digoxin's Differential Effects on Cardiac Ion Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of Digoxin on various cardiac ion channels. This compound, a cardiac glycoside long used in the treatment of heart failure and atrial fibrillation, primarily exerts its therapeutic and toxic effects through the modulation of ion transport across the cardiomyocyte membrane. This document summarizes the quantitative data on its interactions with key cardiac ion channels, details the experimental protocols used to obtain this data, and provides visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of this compound's Effects

This compound's primary molecular target is the Na+/K+ ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cardiac cell membrane.[1] Inhibition of this pump initiates a cascade of events that ultimately leads to an increase in intracellular calcium concentration, enhancing myocardial contractility.[1][2] While its effect on the Na+/K+ ATPase is well-established, its direct and indirect interactions with other cardiac ion channels, such as L-type calcium channels and various potassium channels, are critical for a complete understanding of its pharmacological profile, including its pro-arrhythmic potential.

Quantitative Data on this compound's Ion Channel Interactions

The following table summarizes the available quantitative data on the effects of this compound on different cardiac ion channels.

Ion Channel/TargetEffectIC50 / Effective ConcentrationCell Type/PreparationReference
Na+/K+ ATPase Inhibition0.23 µMPorcine cerebral cortex ATPase[3]
L-type Ca2+ Channel (ICaL) Indirect modulation; no direct high-affinity inhibition at therapeutic concentrations. At toxic concentrations, may form Ca2+ permeable channels.Not applicable for direct inhibition. Channel formation occurs at concentrations >40 nM (Digitoxin).Various cell types[4][5]
Rapidly Activating Delayed Rectifier K+ Current (IKr / hERG) Inhibition of channel trafficking to the cell surface (long-term exposure).~50% reduction at 30 nM (long-term exposure)Guinea pig myocytes[6]
Slowly Activating Delayed Rectifier K+ Current (IKs) Not significantly affected at therapeutic concentrations.Not reportedGuinea pig myocytes[6]
Inwardly Rectifying K+ Current (IK1) Not significantly affected at therapeutic concentrations.Not reportedGuinea pig myocytes[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of this compound's action and the methods used to study them, the following diagrams are provided.

Digoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Reduces gradient for Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreases Ca2+ efflux SR Sarcoplasmic Reticulum (SR) Ca_in->SR ↑ Ca2+ uptake Ca_release ↑ Ca2+ release from SR SR->Ca_release Contraction ↑ Myocardial Contractility Ca_release->Contraction

This compound's primary signaling pathway in cardiomyocytes.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Isolation Isolation of Cardiomyocytes Cell_Culture Cell Culture Cell_Isolation->Cell_Culture Pipette Micropipette Fabrication & Filling Cell_Culture->Pipette Seal Giga-ohm Seal Formation Pipette->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol Application Whole_Cell->Voltage_Clamp Current_Recording Ion Current Measurement Voltage_Clamp->Current_Recording Data_Acquisition Data Acquisition Current_Recording->Data_Acquisition Analysis Current-Voltage (I-V) Relationship Analysis Data_Acquisition->Analysis Dose_Response Dose-Response Curve Generation Analysis->Dose_Response IC50 IC50 Determination Dose_Response->IC50

General workflow for an electrophysiological study.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, primarily focusing on the whole-cell patch-clamp technique.

Measurement of Na+/K+ ATPase Pump Current (Ip)
  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.

  • Solutions:

    • External (Tyrode's) Solution: Designed to be K+-free to inhibit the pump initially, with K+ being added to activate it. The solution also contains blockers for other major ion channels (e.g., BaCl2 for IK1, CdCl2 or Nifedipine for ICaL, and Tetrodotoxin for INa) to isolate the pump current.

    • Internal (Pipette) Solution: Contains a high concentration of Na+ (e.g., 50-100 mM) to maximally activate the pump from the inside. ATP and Mg2+ are also included as they are essential for pump function.

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a negative potential (e.g., -40 mV).

    • A series of voltage steps are applied, for example, from -140 mV to +60 mV in 20 mV increments.

    • The pump current is defined as the difference in current before and after the application of a Na+/K+ ATPase inhibitor (e.g., this compound or ouabain) or upon switching to a K+-free external solution.

  • Data Analysis: The steady-state current at the end of each voltage step is measured, and the current-voltage (I-V) relationship for the pump current is plotted. The effect of different concentrations of this compound is then measured to determine the IC50 value.

Measurement of L-type Ca2+ Current (ICaL)
  • Cell Preparation: Isolated ventricular myocytes are used.

  • Solutions:

    • External Solution: Contains Ca2+ as the charge carrier. Na+ is often replaced with a non-permeant cation like N-methyl-D-glucamine (NMDG) to eliminate Na+ currents. K+ channel blockers (e.g., CsCl, TEA) are also included.

    • Internal (Pipette) Solution: Contains a Cs+-based solution to block outward K+ currents. EGTA is included to chelate intracellular Ca2+.

  • Voltage-Clamp Protocol:

    • The holding potential is set to around -40 mV to inactivate Na+ channels.

    • Depolarizing voltage steps are applied, for instance, from -40 mV to +60 mV in 10 mV increments, to activate the L-type Ca2+ channels.

  • Data Analysis: The peak inward current at each voltage step is measured to construct the I-V relationship for ICaL. The effect of this compound at various concentrations is assessed by observing changes in the peak current.

Measurement of Delayed Rectifier K+ Currents (IKr and IKs)
  • Cell Preparation: Isolated ventricular or atrial myocytes, or cell lines stably expressing the respective channels (e.g., HEK-293 cells expressing hERG for IKr).

  • Solutions:

    • External Solution: Standard Tyrode's solution. Specific blockers can be used to isolate the current of interest (e.g., a specific IKr blocker like E-4031 to isolate IKs, or vice versa).

    • Internal (Pipette) Solution: K+-based solution.

  • Voltage-Clamp Protocol:

    • For IKr: A depolarizing pulse to around +20 mV is applied for a duration long enough to cause channel activation, followed by a repolarizing step to a more negative potential (e.g., -40 mV) to record the characteristic "tail" current. The amplitude of this tail current is proportional to the channel conductance.

    • For IKs: A similar protocol is used, but typically with longer depolarizing pulses due to the slower activation kinetics of IKs.

  • Data Analysis: The amplitude of the tail currents is measured at different test potentials. The effect of long-term exposure to this compound on the trafficking of these channels to the membrane can be assessed by comparing current densities in control cells versus cells incubated with this compound for an extended period (e.g., 24 hours).

Conclusion

The primary cardiac effect of this compound at therapeutic concentrations is the inhibition of the Na+/K+ ATPase, which indirectly modulates intracellular calcium levels to enhance contractility. Its direct effects on other cardiac ion channels, such as L-type Ca2+ channels and the major repolarizing K+ channels (IKs and IK1), appear to be minimal. However, at nanomolar concentrations and with prolonged exposure, this compound can impair the trafficking of the hERG (IKr) channel, which may contribute to its pro-arrhythmic potential by affecting cardiac repolarization. Understanding these differential effects is crucial for the continued clinical use of this compound and for the development of new cardiac glycosides with improved safety profiles. The experimental protocols outlined provide a framework for the continued investigation of the complex interactions of this compound with the cardiac electrophysiological landscape.

References

A Comparative Analysis of Digoxin and Digitoxin in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two cardiac glycosides, Digoxin and Digitoxin, in the context of preclinical heart failure models. The information presented is based on experimental data to assist researchers in making informed decisions for their study designs.

Mechanism of Action

Both this compound and Digitoxin are cardiac glycosides derived from the foxglove plant (Digitalis sp.).[1] Their primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiomyocytes.[2][3] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX). Consequently, intracellular calcium levels rise, enhancing myocardial contractility and cardiac output.[2][4] Beyond this primary inotropic effect, these compounds also exert neurohormonal effects, including increased vagal tone, which contributes to a reduction in heart rate.[5]

Pharmacokinetic and Pharmacodynamic Comparison

A summary of the key pharmacokinetic and pharmacodynamic parameters of this compound and Digitoxin is presented in the table below, highlighting their distinct profiles which have significant implications for their use in experimental settings and clinical practice.

ParameterThis compoundDigitoxinReference(s)
Source Digitalis lanataDigitalis purpurea[1]
Oral Bioavailability ~70-80%~90-100%[6]
Protein Binding 20-30%>95%[1][6]
Half-life (Human) 36-48 hours5-7 days[1]
Half-life (Rat) ~2.5-4 hoursNot explicitly stated, but significantly longer than this compound[7]
Metabolism Minimal, primarily renal excretionHepatic[1][6]
Elimination Primarily renalHepatic, with enterohepatic circulation[1]
Therapeutic Serum Concentration (Human) 0.5-2.0 ng/mL10-25 ng/mL[1]
Toxicity in Elderly (Human) Higher incidenceLower incidence[8]

Experimental Protocols

The following section details the methodologies for a comparative study of this compound and Digitoxin in a rat model of heart failure induced by myocardial infarction.

Animal Model: Myocardial Infarction-Induced Heart Failure in Rats
  • Animal Strain: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia can be induced with a combination of ketamine (90 mg/kg) and xylazine (B1663881) (10 mg/kg) administered intraperitoneally.

  • Surgical Procedure:

    • Intubate the rat and connect it to a small animal ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

    • Successful ligation is confirmed by the observation of blanching of the anterior wall of the left ventricle.

    • Close the thoracic cavity in layers.

    • Administer postoperative analgesia as required.

  • Sham Control Group: Sham-operated animals will undergo the same surgical procedure without the LAD ligation.

Drug Administration Protocol
  • Post-Infarction Period: Allow a period of 4 weeks post-myocardial infarction for the development of chronic heart failure.

  • Treatment Groups:

    • Sham + Vehicle

    • MI + Vehicle

    • MI + this compound

    • MI + Digitoxin

  • Dosage and Administration:

    • This compound: Based on pharmacokinetic studies in rats, a daily oral gavage of 1.5 mg/kg can be administered.[9]

    • Digitoxin: A study in a rat MI model showed efficacy with oral administration of 0.1 mg per 100g of rat chow per day.[10] This can be adapted to a daily oral gavage dose.

  • Treatment Duration: Administer the respective treatments for a period of 4 to 8 weeks.

Assessment of Cardiac Function (Echocardiography)
  • Procedure: Perform echocardiography at baseline (before treatment) and at the end of the treatment period.

  • Parameters to Measure:

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • Ejection Fraction (EF%).

    • Fractional Shortening (FS%).

Histological Analysis of Cardiac Remodeling
  • Tissue Preparation:

    • At the end of the study, euthanize the animals and excise the hearts.

    • Fix the hearts in 10% neutral buffered formalin.

    • Embed the hearts in paraffin (B1166041) and section them.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and myocyte size.

    • Masson's Trichrome: To quantify the extent of fibrosis (scar tissue).

Biochemical Assays
  • Sample Collection: Collect blood samples at the end of the study.

  • Biomarkers:

    • Brain Natriuretic Peptide (BNP) or NT-proBNP: Markers of cardiac stress and heart failure severity.

    • Troponin I or T: Markers of cardiac injury.

  • Method: Use commercially available ELISA kits specific for rat biomarkers.

Visualizations

Signaling Pathway of Cardiac Glycosides in Cardiomyocytes

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Cardiac Glycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase Cardiac Glycoside->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Leads to Na_ion->NCX Reduces activity of Contractility Increased Myocardial Contractility Ca_ion->Contractility Results in Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4-8 Weeks) cluster_analysis Data Analysis A Animal Acclimatization (Sprague-Dawley Rats) B Induction of Myocardial Infarction (LAD Ligation) A->B C 4-Week Heart Failure Development Period B->C D Group 1: Sham + Vehicle C->D E Group 2: MI + Vehicle C->E F Group 3: MI + this compound C->F G Group 4: MI + Digitoxin C->G H Echocardiography (Cardiac Function) D->H E->H F->H G->H I Histology (Cardiac Remodeling) H->I J Biochemical Assays (Biomarkers) I->J

References

Validating the Neurohormonal Effects of Digoxin in Heart Failure Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurohormonal effects of digoxin with other key heart failure therapies. The information is compiled from clinical trial data and research studies to assist in the evaluation and understanding of these therapeutic agents.

Introduction

Heart failure is characterized by a complex interplay of hemodynamic and neurohormonal dysregulation. The activation of the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS) leads to increased levels of neurohormones such as norepinephrine (B1679862), renin, and aldosterone (B195564). These neurohormones contribute to vasoconstriction, sodium and water retention, and cardiac remodeling, further exacerbating the condition.

This compound, a cardiac glycoside, has been used for centuries in the treatment of heart failure. Beyond its inotropic effects, this compound is known to modulate neurohormonal activity. This guide compares the neurohormonal effects of this compound with those of other standard-of-care heart failure medications, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Mineralocorticoid Receptor Antagonists (MRAs).

Comparative Neurohormonal Effects of Heart Failure Therapies

The following tables summarize the quantitative effects of this compound and comparator drugs on key neurohormones in patients with heart failure. It is important to note that direct head-to-head comparative trials for all agents are limited. Much of the data is derived from placebo-controlled studies, which allows for indirect comparison.

Table 1: Effects on Norepinephrine

Drug ClassDrugStudyPatient PopulationDosageChange in NorepinephrineCitation
Cardiac Glycoside This compound Gheorghiade et al.Severe Heart FailureIntravenous↓ 19% (Significant decrease)[1]
ACE Inhibitor Captopril (B1668294) Gheorghiade et al.Severe Heart FailureIntravenousNo significant change[1]
ARB Valsartan (B143634) Val-HeFTSymptomatic Chronic Heart FailureUp to 160 mg twice dailyAttenuated increase vs. placebo (+12±6 pg/mL vs. +41±6 pg/mL)[2]
MRA Spironolactone (B1682167) RALES SubstudySevere Heart Failure25 mg/dayNo significant change[3]

Table 2: Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

Drug ClassDrugStudyPatient PopulationDosageChange in ReninChange in AldosteroneCitation
Cardiac Glycoside This compound ---Data from direct comparative trials are limited.Data from direct comparative trials are limited.
ACE Inhibitor Captopril ---Increases plasma renin activity.Decreases aldosterone levels.
ARB Candesartan (B1668252) Riegger et al.Congestive Heart Failure2-16 mg once dailyDose-dependent increase in plasma renin activity.Dose-dependent decrease.[4]
MRA Spironolactone RALES SubstudySevere Heart Failure25 mg/day-↑ Significant increase [3]

Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.

Experimental Protocols

The accurate measurement of neurohormones is critical for evaluating the effects of therapeutic interventions. The following are detailed methodologies for the quantification of key neurohormones.

1. Norepinephrine Measurement

  • Method: Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Sample: Plasma collected in chilled tubes containing EDTA and sodium metabisulfite.

  • Procedure (RIA):

    • Extraction: Norepinephrine is extracted from plasma using alumina (B75360) at a pH of 8.6.

    • Elution: The catecholamines are eluted with a small volume of acid.

    • Acylation: The norepinephrine in the eluate is enzymatically converted to a derivative that can be recognized by a specific antibody.

    • Assay: A known amount of radiolabeled norepinephrine competes with the sample norepinephrine for binding to a limited amount of specific antibody.

    • Separation: Antibody-bound norepinephrine is separated from free norepinephrine.

    • Quantification: The radioactivity of the antibody-bound fraction is measured, and the concentration of norepinephrine in the sample is determined by comparison to a standard curve.

2. Renin Measurement (Plasma Renin Activity)

  • Method: Chemiluminescent Immunoassay (CLIA) or Radioimmunoassay (RIA).

  • Sample: Plasma collected in EDTA tubes.

  • Procedure (CLIA):

    • Incubation: The plasma sample is incubated at 37°C to allow renin to act on its substrate, angiotensinogen, to generate angiotensin I.

    • Competitive Binding: The generated angiotensin I competes with a known amount of acridinium-labeled angiotensin I for binding to a specific anti-angiotensin I antibody coated on magnetic microparticles.

    • Washing: The microparticles are washed to remove unbound components.

    • Signal Generation: Trigger solutions are added to initiate a chemiluminescent reaction.

    • Detection: The light signal is measured by a luminometer, and the plasma renin activity is calculated based on the amount of angiotensin I generated over time.

3. Aldosterone Measurement

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Sample: Serum or plasma.

  • Procedure (ELISA):

    • Coating: Microplate wells are coated with a capture antibody specific for aldosterone.

    • Competitive Binding: Standards, controls, and patient samples are added to the wells, followed by the addition of an enzyme-conjugated aldosterone (e.g., HRP-aldosterone). The sample aldosterone and the enzyme-conjugated aldosterone compete for binding to the capture antibody.

    • Incubation and Washing: The plate is incubated, and then washed to remove unbound reagents.

    • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

    • Stopping the Reaction: The reaction is stopped, and the optical density is measured using a microplate reader. The concentration of aldosterone is inversely proportional to the color intensity and is determined from a standard curve.

Signaling Pathways and Experimental Workflows

Diagram 1: Renin-Angiotensin-Aldosterone System (RAAS) Pathway

RAAS_Pathway cluster_drugs Therapeutic Interventions Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  converted by ACE ACE (from Lungs) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Adrenal_Gland->Aldosterone secretes Na_Retention Na+ and H2O Retention Aldosterone->Na_Retention promotes ACE_Inhibitors ACE Inhibitors (e.g., Captopril) ACE_Inhibitors->ACE inhibit ARBs ARBs (e.g., Valsartan) ARBs->Angiotensin_II block receptor MRAs MRAs (e.g., Spironolactone) MRAs->Aldosterone block receptor

Caption: The RAAS pathway and points of therapeutic intervention.

Diagram 2: Sympathetic Nervous System (SNS) Pathway in Heart Failure

SNS_Pathway cluster_drugs Therapeutic Interventions Brain Brain (Sympathetic Outflow) Sympathetic_Nerves Sympathetic Nerves Brain->Sympathetic_Nerves Norepinephrine_Release Norepinephrine Release Sympathetic_Nerves->Norepinephrine_Release Heart Heart Norepinephrine_Release->Heart β1 stimulation Blood_Vessels Blood Vessels Norepinephrine_Release->Blood_Vessels α1 stimulation Kidney Kidney Norepinephrine_Release->Kidney β1 stimulation Inc_HR_Contractility Inc_HR_Contractility Heart->Inc_HR_Contractility Increased Heart Rate & Contractility Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Vasoconstriction Renin_Release Renin_Release Kidney->Renin_Release Renin Release This compound This compound This compound->Brain ↓ Sympathetic Outflow Beta_Blockers Beta-Blockers Beta_Blockers->Heart block β1 receptor

Caption: SNS pathway activation in heart failure and drug targets.

Diagram 3: Experimental Workflow for a Neurohormonal Substudy

Experimental_Workflow Patient_Recruitment Patient Recruitment (Heart Failure Diagnosis) Baseline_Visit Baseline Visit - Clinical Assessment - Blood Sampling (T0) Patient_Recruitment->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator Drug) Randomization->Treatment_B Follow_Up_1 Follow-up Visit 1 (e.g., 3 months) - Clinical Assessment - Blood Sampling (T1) Treatment_A->Follow_Up_1 Treatment_B->Follow_Up_1 Follow_Up_2 Follow-up Visit 2 (e.g., 6 months) - Clinical Assessment - Blood Sampling (T2) Follow_Up_1->Follow_Up_2 Lab_Analysis Laboratory Analysis - Neurohormone Assays (Norepinephrine, Renin, Aldosterone) Follow_Up_2->Lab_Analysis Data_Analysis Data Analysis - Statistical Comparison - Assessment of Changes Lab_Analysis->Data_Analysis

Caption: A typical experimental workflow for a clinical trial.

Conclusion

This compound demonstrates a clear effect on the sympathetic nervous system by reducing plasma norepinephrine levels in patients with severe heart failure. In comparison, the ACE inhibitor captopril did not show a significant change in norepinephrine in a direct comparative study. ARBs, such as valsartan, have been shown to attenuate the rise in norepinephrine seen in placebo-treated patients. The MRA spironolactone did not significantly alter norepinephrine levels in the RALES neurohormonal substudy.

Regarding the RAAS, ARBs and MRAs have more direct and profound effects. ARBs lead to a decrease in aldosterone but a compensatory increase in plasma renin activity. MRAs directly block the effects of aldosterone, leading to a feedback-driven increase in aldosterone levels. The direct comparative quantitative data for this compound's effects on renin and aldosterone in relation to these agents is less robust.

The choice of therapy in heart failure management will continue to be guided by clinical outcomes. However, understanding the distinct neurohormonal profiles of these drugs can provide valuable insights into their mechanisms of action and may help in tailoring therapies for specific patient populations. Further head-to-head clinical trials with comprehensive neurohormonal assessments are warranted to fully elucidate the comparative effects of these agents.

References

Digoxin for Heart Failure: A Meta-Analysis of Clinical Trial Evidence on Mortality

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Digoxin, a cardiac glycoside with a long history in the management of heart failure, continues to be a subject of extensive research and debate regarding its impact on mortality. This guide provides a comprehensive meta-analysis of key clinical trials, presenting quantitative data, experimental protocols, and the underlying signaling pathways to offer an objective comparison of this compound's efficacy and safety in patients with heart failure.

Quantitative Analysis of Mortality and Morbidity

The effect of this compound on mortality in heart failure is nuanced, with outcomes often influenced by patient characteristics such as ejection fraction and the presence of atrial fibrillation. Below is a summary of findings from several key meta-analyses.

All-Cause Mortality in Heart Failure
Meta-Analysis/TrialPatient PopulationComparatorHazard Ratio (95% CI) for All-Cause MortalityKey Finding
Vamos M, et al. (2015)[1]91,379 patients with heart failureNo cardiac glycosides1.14 (1.06 - 1.22)This compound use was associated with a 14% increased risk of all-cause mortality in heart failure patients.[1][2]
Hood WB Jr, et al. (DIG Trial)Heart Failure (LVEF ≤ 0.45)Placebo0.99 (0.91 - 1.07)No significant difference in all-cause mortality between this compound and placebo groups.[3]
Ziff OJ, et al. (2015)[3]Randomized Controlled TrialsPlacebo0.99 (0.93 - 1.05)Analysis of RCTs showed a neutral effect of this compound on mortality.[3]
Impact of Atrial Fibrillation on Mortality in Heart Failure

The presence of atrial fibrillation (AF) appears to be a significant factor influencing the mortality risk associated with this compound in heart failure patients.

Meta-AnalysisPatient PopulationHazard Ratio (95% CI) for All-Cause MortalityKey Finding
Vamos M, et al. (2015)[1]235,047 patients with AF (with or without HF)1.29 (1.21 - 1.39)A 29% increased mortality risk was observed in patients with AF treated with this compound.[1][2]
Meng Y, et al. (2016)[4]AF patients with concomitant heart failure1.15 (1.12 - 1.17)This compound was associated with a 15% increased mortality risk in AF patients with heart failure.[4]
Meng Y, et al. (2016)[4]AF patients without heart failure1.18 (1.15 - 1.21)A similar increased risk of mortality was observed in AF patients without heart failure.[4]
Hospitalizations for Worsening Heart Failure

While the effect on mortality is debated, a consistent finding across studies is the reduction in hospitalizations for worsening heart failure with this compound treatment.

TrialPatient PopulationComparatorRisk Ratio (95% CI) for HF HospitalizationKey Finding
Digitalis Investigation Group (DIG)[3]Heart Failure (LVEF ≤ 0.45)Placebo0.72 (0.66 - 0.79)This compound significantly reduced the risk of hospitalization for worsening heart failure.[3]

Key Experimental Protocol: The Digitalis Investigation Group (DIG) Trial

The DIG trial remains a landmark study in the evaluation of this compound for heart failure.[5] Its design and methodology have significantly influenced our understanding of this drug's clinical utility.

Objective: To determine the effect of this compound on mortality and morbidity in patients with heart failure and left ventricular systolic dysfunction who were in sinus rhythm.[5]

Study Design: A randomized, double-blind, placebo-controlled trial conducted at 302 centers in the United States and Canada.[6]

Patient Population: 6,800 patients with clinical evidence of heart failure and a left ventricular ejection fraction of 0.45 or less.[7] Patients were eligible regardless of whether they were already receiving this compound.[7]

Inclusion Criteria:

  • Clinical diagnosis of heart failure.[7]

  • Normal sinus rhythm.[7]

  • Left ventricular ejection fraction ≤ 0.45.[7]

Exclusion Criteria:

  • Myocardial infarction, cardiac surgery, or angioplasty within the previous 4 weeks.[7]

  • Second- or third-degree atrioventricular block without a pacemaker.[7]

  • Significant renal insufficiency (serum creatinine (B1669602) > 3.0 mg/dL).[7]

Intervention:

  • This compound group (n=3,397): Received daily this compound.[6]

  • Placebo group (n=3,403): Received a matching placebo.[6]

  • Physicians were encouraged to co-prescribe ACE inhibitors.[7]

Primary Outcome: Mortality from any cause.[7]

Secondary Outcomes:

  • Hospitalization for worsening heart failure.[7]

Follow-up: The mean follow-up period was 37 months.[8]

Visualizing the Mechanism and a Meta-Analysis Workflow

To further elucidate the role of this compound, the following diagrams illustrate its signaling pathway and the typical workflow of a meta-analysis in this research area.

cluster_membrane Cardiac Myocyte Membrane NaK_ATPase Na+/K+ ATPase Na_in ↑ Intracellular Na+ NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreases Ca2+ efflux This compound This compound This compound->NaK_ATPase Inhibits Ca_SR Sarcoplasmic Reticulum Ca2+ Contraction Increased Myocardial Contraction Ca_SR->Contraction ↑ Ca2+ release Na_in->NaCa_Exchanger Reduces Na+ gradient Ca_in->Ca_SR ↑ Ca2+ uptake

This compound's primary mechanism of action.

A Define Research Question (e.g., this compound's effect on HF mortality) B Develop Search Strategy (Keywords, Databases) A->B C Study Selection (Inclusion/Exclusion Criteria) B->C D Data Extraction (Study characteristics, Outcomes) C->D E Assess Risk of Bias (e.g., Cochrane Risk of Bias tool) D->E F Statistical Analysis (e.g., Hazard Ratios, Forest Plots) E->F G Interpret Results & Draw Conclusions F->G

A typical workflow for a meta-analysis.

Signaling Pathways of this compound

This compound's primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+ ATPase) pump in cardiac myocytes.[9] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium levels.[10] This rise in intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect that is beneficial in heart failure.[11]

Beyond its direct effects on cardiac contractility, this compound also exerts neurohormonal effects. It has been shown to decrease serum norepinephrine (B1679862) concentrations and reduce the activity of the renin-angiotensin system.[9] Additionally, this compound can improve baroreceptor sensitivity.[9] These neurohormonal modulations may contribute to its clinical effects in heart failure.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and atrial fibrillation for centuries.[1][2] Its primary mechanism involves the inhibition of the Na+/K+ ATPase pump in cardiac myocytes, leading to a cascade of events that ultimately enhances cardiac contractility and influences electrophysiological properties.[3][4][5] Understanding the distinction between its effects in controlled, isolated cellular environments (in vitro) and within a complex, whole-organism system (in vivo) is critical for researchers and drug development professionals. This guide provides an objective comparison of this compound's performance in these two settings, supported by experimental data and detailed methodologies.

Core Mechanism of Action

This compound exerts its primary therapeutic effect by binding to and inhibiting the Na+/K+ ATPase enzyme in the cell membrane of cardiac myocytes.[1][6] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the gradient for the Na+/Ca2+ exchanger, causing it to work in reverse or at a reduced capacity for calcium extrusion.[3][6] The result is a net increase in intracellular calcium concentration, which enhances the force of myocardial contraction (a positive inotropic effect).[4][5] Additionally, this compound exhibits parasympathomimetic action, increasing vagal tone, which primarily affects the sinoatrial (SA) and atrioventricular (AV) nodes, slowing the heart rate and AV conduction.[3][6][7]

Digoxin_Mechanism cluster_membrane Sarcolemma cluster_cell Intracellular Space This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NaCa_Exchanger->Ca_in Leads to Na_in->NaCa_Exchanger Reduces Gradient for Ca2+ Extrusion Contractility ↑ Myocardial Contractility Ca_in->Contractility Enhances

Caption: this compound's primary signaling pathway in cardiac myocytes.

In Vitro Effects of this compound

In vitro studies on isolated cells or tissues allow for the direct examination of this compound's cellular and electrophysiological effects without the confounding variables of an intact organism.

Key Findings:

  • Electrophysiology: In isolated canine Purkinje fibers, this compound (1 x 10⁻⁷ M) initially prolongs the action potential duration (APD) at slow stimulation rates, followed by a marked shortening.[8][9] It also prolongs the effective and functional refractory periods in isolated rabbit atrioventricular (AV) node preparations.[8][9]

  • Intracellular Calcium: this compound directly increases the intracellular calcium concentration in isolated cardiac myocytes, which is the basis for its positive inotropic effect.[1][3] Studies on human platelets, which also possess the Na+/K+ ATPase pump, demonstrate that supratherapeutic concentrations of this compound (2.4 ng/mL) significantly increase intracellular calcium mobilization.[10][11]

  • Cell Signaling: Beyond its primary mechanism, this compound has been shown to stabilize Regulator of G protein signaling 2 (RGS2) protein levels in vitro, which can suppress G-protein coupled receptor (GPCR) signaling.[12] Other studies suggest it can inhibit signaling pathways like Akt/mTOR and Src, which are often implicated in cell growth and proliferation.[13]

In Vivo Effects of this compound

In vivo studies in animal models and clinical trials in humans reveal the integrated physiological response to this compound, including its hemodynamic, systemic electrophysiological, and neurohormonal effects.

Key Findings:

  • Hemodynamics: In patients with heart failure, intravenous this compound (10 µg/kg) leads to significant increases in cardiac index, stroke volume index, and left ventricular stroke work index.[14] The Digitalis Investigation Group (DIG) trial, a large randomized controlled trial, found that while this compound did not reduce overall mortality, it significantly reduced hospitalizations for worsening heart failure.[15][16]

  • Electrophysiology: The vagomimetic effects of this compound are prominent in vivo, leading to a slowing of the sinus rate (negative chronotropy) and a delay in AV nodal conduction (negative dromotropy).[6][17] This effect is utilized to control the ventricular rate in patients with atrial fibrillation.[1][18]

  • Arrhythmogenic Potential: While therapeutic doses are beneficial, toxic concentrations in vivo can lead to a variety of arrhythmias, most commonly premature ventricular contractions.[7] This is due to increased cell excitability from calcium overload, which can cause delayed afterdepolarizations (DADs) and triggered activity.[7][19] Studies in conscious dogs post-myocardial infarction showed that therapeutic this compound concentrations could increase susceptibility to ischemia-related lethal arrhythmias.[20]

Data Presentation: In Vitro vs. In Vivo Comparison

ParameterIn Vitro Effects (Isolated Tissues/Cells)In Vivo Effects (Whole Organism)Supporting Data Source(s)
Concentration Typically 10⁻⁷ M to 10⁻⁶ MTherapeutic Serum Level: 0.5-2.0 ng/mL[8][9][10]
Myocardial Contractility Direct increase in contractile force.Increased cardiac output, stroke volume, and ejection fraction in heart failure patients.[3][14][21]
Heart Rate Minimal direct effect on isolated myocyte firing rate.Decreased heart rate (negative chronotropy) due to increased vagal tone on the SA node.[3][6][17]
AV Conduction Prolonged AV node refractory period and conduction time in isolated preparations.Slowed AV conduction (negative dromotropy), used to control ventricular rate in atrial fibrillation.[8][9][17]
Action Potential Biphasic effect on Purkinje fiber APD (initial lengthening, then shortening).Shortened QT interval on ECG; reflects changes in ventricular repolarization.[8][9][17]
Arrhythmogenic Risk Can induce delayed afterdepolarizations (DADs) and triggered activity at high concentrations.Increased risk of ventricular and atrial arrhythmias, particularly with toxicity, hypokalemia, or ischemia.[7][19][20]
Systemic Effects Not applicable.Vasoconstriction at higher doses; neurohormonal modulation.[6][17]

Experimental Protocols

In Vitro: Measurement of Intracellular Calcium Concentration

This protocol describes a common method using a fluorescent calcium indicator, Fura-2 AM, in cultured cells.[22][23]

InVitro_Workflow cluster_prep Cell Preparation cluster_exp Experiment & Measurement cluster_analysis Data Analysis A1 1. Culture Cells (e.g., Cardiomyocytes) on glass coverslips A2 2. Wash with HEPES-buffered saline A1->A2 A3 3. Incubate with Fura-2 AM (2-5 µM) for 30-60 min at 37°C A2->A3 A4 4. Wash to remove extracellular dye A3->A4 B1 5. Mount coverslip on fluorescence microscope stage A4->B1 B2 6. Perfuse with saline to establish baseline B1->B2 B3 7. Add this compound at desired concentration B2->B3 B4 8. Excite cells alternately at 340 nm and 380 nm B3->B4 B5 9. Record emission fluorescence at 510 nm B4->B5 C1 10. Calculate the ratio of F340 / F380 B5->C1 C2 11. Convert ratio to intracellular Ca2+ concentration [Ca2+]i C1->C2

Caption: Workflow for in vitro measurement of intracellular calcium.

Methodology:

  • Cell Culture: Adherent cells, such as neonatal rat ventricular myocytes, are cultured on glass coverslips until they form a confluent monolayer.

  • Dye Loading: Cells are loaded with the acetoxymethyl (AM) ester form of a ratiometric calcium indicator, like Fura-2.[23] The AM ester allows the dye to cross the cell membrane.

  • De-esterification: Inside the cell, esterases cleave the AM group, trapping the active, calcium-sensitive form of Fura-2.

  • Fluorescence Microscopy: The coverslip is placed on an inverted microscope equipped for fluorescence imaging. The cells are alternately excited with light at 340 nm (wavelength at which Ca2+-bound Fura-2 fluoresces) and 380 nm (wavelength for Ca2+-free Fura-2).[23]

  • Data Acquisition: Emission is recorded at ~510 nm. The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. This ratio is directly proportional to the intracellular calcium concentration, allowing for quantitative measurement of changes in response to this compound application.[23]

In Vivo: Assessment of Cardiac Function in an Animal Model

This protocol outlines a typical approach to evaluate the hemodynamic effects of this compound in a rodent model (e.g., rat) using echocardiography and electrocardiography (ECG).

InVivo_Workflow P1 1. Anesthetize Animal (e.g., Rat) P2 2. Place on heating pad and attach ECG leads P1->P2 P3 3. Obtain Baseline Data - ECG (Heart Rate, Intervals) - Echocardiography (EF, FS) P2->P3 P4 4. Administer this compound (e.g., i.p. or i.v.) or Vehicle Control P3->P4 P5 5. Monitor continuously and record data at specified time points P4->P5 P6 6. Data Analysis: Compare post-dose to baseline and control group P5->P6

Caption: Workflow for in vivo assessment of cardiac function.

Methodology:

  • Animal Preparation: A male Wistar rat is anesthetized (e.g., with isoflurane).[24] The animal is placed on a heating pad to maintain body temperature, and subcutaneous electrodes are placed for continuous ECG monitoring.

  • Baseline Measurements:

    • ECG: A baseline ECG is recorded to determine heart rate and intervals (e.g., PR, QRS, QT).

    • Echocardiography: Transthoracic echocardiography is performed to obtain baseline measurements of cardiac function, such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), which are indices of contractility.[24]

  • Drug Administration: this compound is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose (e.g., 30 µg/kg/day).[24] A control group receives a vehicle (saline) injection.

  • Post-Dose Monitoring: ECG and echocardiography measurements are repeated at various time points after drug administration to assess changes in heart rate, rhythm, and cardiac contractility.

  • Data Analysis: The post-Digoxin data is compared to the baseline values and to the data from the vehicle-treated control group to determine the statistical significance of the observed effects.

Conclusion

The comparison of in vitro and in vivo data for this compound highlights a consistent core mechanism: inhibition of Na+/K+ ATPase leading to increased intracellular calcium and enhanced contractility. In vitro studies are invaluable for elucidating these direct cellular actions and electrophysiological details in a controlled setting. However, in vivo studies are essential to understand the integrated response, revealing the crucial role of the autonomic nervous system (vagomimetic effects) and the overall impact on systemic hemodynamics. While in vitro work can predict a positive inotropic effect, in vivo research qualifies this by demonstrating its clinical utility in reducing heart failure hospitalizations and its potential for arrhythmogenicity, providing a complete picture for therapeutic development and application.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Validation of Digoxin's Binding Site on Na+/K+ ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the binding site of Digoxin on the alpha subunit of the Na+/K+ ATPase. It includes supporting data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding of this critical drug-target interaction.

This compound, a cardiac glycoside long utilized in the management of heart failure and arrhythmias, exerts its therapeutic effect by inhibiting the Na+/K+ ATPase pump. The precise molecular interactions underpinning this inhibition are crucial for understanding its mechanism of action and for the development of novel cardiotonic steroids with improved therapeutic profiles. This guide delves into the experimental validation of this compound's binding site, comparing it with other relevant cardiac glycosides and detailing the methodologies employed in these pivotal studies.

Structural and Affinity Landscape of Cardiac Glycoside Binding

The definitive validation of this compound's binding site comes from X-ray crystallography studies, which have revealed a well-defined pocket on the extracellular side of the Na+/K+ ATPase alpha subunit, formed by the transmembrane helices αM1–6.[1][2] This binding mode is shared by other cardiac glycosides, including Ouabain (B1677812) and Bufalin, providing a platform for comparative analysis.

Comparative Binding Affinities of Cardiac Glycosides to Na+/K+ ATPase:

CompoundGlycosylation StatusLactone RingNa+/K+ ATPase Isoform(s)Dissociation Constant (Kd) (nM)Reference(s)
This compound TrisaccharideFive-memberedα1β12.8 ± 2[1][2]
α2/α3Higher affinity than α1[2][3]
Ouabain Monosaccharide (Rhamnose)Five-memberedα1β11.1 ± 1[1][2]
α1 > α2/α3~2.5-fold selectivity for α1[3]
Ouabagenin AglyconeFive-memberedα1β1844 ± 100[1][2]
Bufalin AglyconeSix-memberedα1β114 ± 5[1]
Digitoxigenin AglyconeFive-memberedα1β126 ± 15[1]

Key Insights from Comparative Data:

  • Glycosylation Enhances Affinity: The significantly lower Kd value of this compound and Ouabain compared to their respective aglycones (Ouabagenin) demonstrates the crucial role of the sugar moieties in high-affinity binding.[1][2]

  • Isoform Selectivity: this compound exhibits a preference for the α2 and α3 isoforms of the Na+/K+ ATPase, which are predominantly expressed in cardiac and smooth muscle, whereas Ouabain shows moderate selectivity for the ubiquitous α1 isoform.[2][3] This isoform selectivity is primarily determined by the sugar residues.[3]

  • Lactone Ring Influence: The nature of the lactone ring (five-membered in cardenolides like this compound, six-membered in bufadienolides like Bufalin) also influences binding affinity.[1]

Experimental Methodologies for Binding Site Validation

A multi-faceted approach employing several key experimental techniques has been instrumental in unequivocally defining and validating the this compound binding site.

X-Ray Crystallography

This powerful technique provides a high-resolution, three-dimensional view of the drug-target complex, offering direct visualization of the binding pocket and the specific amino acid residues involved in the interaction.

Experimental Protocol: Crystallization of the this compound-Na+/K+ ATPase Complex

  • Protein Purification: Purify the Na+/K+ ATPase from a suitable source, such as pig kidney, to homogeneity.

  • Complex Formation: Incubate the purified enzyme with a molar excess of this compound in a buffer conducive to the E2P conformational state (e.g., containing Mg2+ and Pi), to which cardiac glycosides bind with the highest affinity.

  • Crystallization: Employ vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals of the this compound-Na+/K+ ATPase complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) to collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the complex. Refine the model to achieve the best fit with the experimental data.[1]

Site-Directed Mutagenesis

This technique allows for the targeted mutation of specific amino acid residues within the putative binding site. By observing the effect of these mutations on this compound binding affinity, researchers can confirm the functional importance of individual residues.

Experimental Protocol: Mutagenesis of the this compound Binding Site

  • Identify Key Residues: Based on structural data or homology modeling, identify amino acid residues in the transmembrane helices αM1-6 that are predicted to interact with this compound.

  • Generate Mutants: Using a site-directed mutagenesis kit, introduce specific mutations (e.g., alanine (B10760859) scanning) into the cDNA encoding the Na+/K+ ATPase alpha subunit.

  • Express Mutant Proteins: Express the wild-type and mutant Na+/K+ ATPase proteins in a suitable expression system (e.g., yeast, mammalian cells).

  • Assess Binding Affinity: Determine the binding affinity (Kd) of this compound to the wild-type and mutant enzymes using methods such as the Na+/K+ ATPase activity inhibition assay described below. A significant increase in the Kd for a mutant indicates that the mutated residue is important for high-affinity binding.

Photoaffinity Labeling

Photoaffinity labeling utilizes a photoreactive derivative of the ligand to covalently label its binding site upon exposure to UV light. This allows for the identification of the specific protein subunit and even the peptide fragments that constitute the binding pocket.

Experimental Protocol: Photoaffinity Labeling with a this compound Analog

  • Binding: Incubate the purified Na+/K+ ATPase with the photoaffinity probe in the dark to allow for specific binding to the cardiac glycoside site.

  • Photolysis: Irradiate the sample with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.

  • Analysis:

    • If radiolabeled, separate the protein subunits by SDS-PAGE and identify the labeled subunit by autoradiography.

    • If biotin-tagged, perform an avidin-based affinity purification of the labeled protein-probe complex, followed by mass spectrometry to identify the protein and the specific labeled peptides.[4][5]

Na+/K+ ATPase Activity Inhibition Assay

This is a fundamental biochemical assay used to indirectly measure the binding affinity of inhibitors like this compound. The concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50) is related to its binding affinity.

Experimental Protocol: Na+/K+ ATPase Activity Inhibition Assay

  • Enzyme Preparation: Prepare a membrane fraction containing Na+/K+ ATPase from a suitable tissue source (e.g., porcine brain or kidney).

  • Reaction Mixture: Prepare a reaction buffer containing optimal concentrations of Na+, K+, Mg2+, and ATP.

  • Inhibition: Pre-incubate the enzyme with varying concentrations of this compound or other cardiac glycosides.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP.

  • Measure Phosphate (B84403) Release: The activity of the Na+/K+ ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The dissociation constant (Kd) can then be calculated from the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Digoxin_Signaling_Pathway Signaling Pathway of Na+/K+ ATPase Inhibition by this compound This compound This compound NaK_ATPase Na+/K+ ATPase (alpha subunit) This compound->NaK_ATPase Binds to extracellular site Inhibition Inhibition of Ion Pumping NaK_ATPase->Inhibition Na_in Increased Intracellular Na+ Inhibition->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in Contractility Increased Cardiac Contractility Ca_in->Contractility

Caption: Signaling pathway of Na+/K+ ATPase inhibition by this compound.

Experimental_Workflow_Inhibition_Assay Experimental Workflow for Na+/K+ ATPase Activity Inhibition Assay start Start prepare_enzyme Prepare Na+/K+ ATPase (Membrane Fraction) start->prepare_enzyme prepare_inhibitors Prepare Serial Dilutions of this compound & Alternatives start->prepare_inhibitors pre_incubation Pre-incubate Enzyme with Inhibitors prepare_enzyme->pre_incubation prepare_inhibitors->pre_incubation initiate_reaction Initiate Reaction (Add ATP) pre_incubation->initiate_reaction measure_activity Measure ATPase Activity (Phosphate Release) initiate_reaction->measure_activity analyze_data Data Analysis (Calculate IC50 and Kd) measure_activity->analyze_data end End analyze_data->end

Caption: Workflow for Na+/K+ ATPase activity inhibition assay.

Conclusion

The validation of this compound's binding site on the Na+/K+ ATPase alpha subunit is a cornerstone of cardiac glycoside pharmacology. A convergence of evidence from X-ray crystallography, site-directed mutagenesis, and photoaffinity labeling, supported by robust biochemical assays, has provided an unambiguous picture of this critical molecular interaction. This comprehensive understanding not only solidifies our knowledge of this compound's mechanism of action but also provides a rational basis for the design of next-generation cardiotonic drugs with enhanced efficacy and safety profiles. The comparative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery.

References

Benchmarking Digoxin's therapeutic index against other cardiac glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic index of digoxin with other notable cardiac glycosides, including digitoxin (B75463), ouabain (B1677812), and lanatoside (B1674450) C. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.

Introduction to Cardiac Glycosides and Therapeutic Index

Cardiac glycosides are a class of naturally derived compounds that exert a positive inotropic effect on the heart, meaning they increase the force of its contractions.[1] This action makes them valuable in the treatment of conditions such as heart failure and certain cardiac arrhythmias.[2] However, their clinical use is often complicated by a narrow therapeutic index. The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[3] A narrow therapeutic index indicates that the therapeutic and toxic doses are close, requiring careful patient monitoring to avoid adverse effects.[1]

Comparative Therapeutic and Toxic Concentrations

The therapeutic and toxic serum concentrations of various cardiac glycosides are summarized below. These values are critical for understanding their respective therapeutic windows.

Cardiac GlycosideTherapeutic Serum ConcentrationToxic Serum Concentration
This compound 0.8 - 2.0 ng/mL[4][5][6] (0.5 - 0.9 ng/mL for heart failure)[3]> 2.0 ng/mL[4][6][7]
Digitoxin 15 - 25 ng/mL> 35 ng/mL
Ouabain ~6 ng/mL (in dogs, associated with positive inotropic effect)[8]> ~18 ng/mL (in dogs, associated with arrhythmia)[8]
Lanatoside C Data not readily available in ng/mL.Data not readily available in ng/mL.

Note: The data for ouabain is derived from animal studies and may not directly translate to human clinical practice. For lanatoside C, specific therapeutic and toxic serum concentration ranges in ng/mL are not well-documented in the reviewed literature.

Experimental Protocols for Determining Therapeutic Index

The determination of a drug's therapeutic index involves preclinical and clinical studies to establish its effective and toxic dose ranges. Key experimental methodologies are outlined below.

Determination of Effective Dose (ED50) and Lethal Dose (LD50) in Animal Models

The therapeutic index is often initially characterized in animal models by determining the median effective dose (ED50) and the median lethal dose (LD50). The ED50 is the dose that produces a therapeutic effect in 50% of the population, while the LD50 is the dose that is lethal to 50% of the population.[9]

General Protocol for ED50 and LD50 Determination:

A common approach for determining the LD50 is the "up-and-down" or "staircase" method, which is designed to minimize the number of animals required.[10]

  • Animal Selection: A small cohort of animals, typically mice or rats, is used.[7][10]

  • Dose Administration: A single animal is administered a dose of the cardiac glycoside.

  • Observation: The animal is observed for a defined period (e.g., 24 hours) for signs of toxicity and mortality.[10]

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

  • Iteration: This process is repeated for a series of animals.

  • Calculation: The LD50 is then calculated using statistical methods, such as the Reed-Muench or Kärber method.[11]

A similar process is followed to determine the ED50, where the endpoint is a specific therapeutic effect (e.g., a defined increase in cardiac contractility) rather than lethality.

Measurement of Serum Drug Concentrations in Clinical Studies

In human studies, the therapeutic range is determined by measuring the serum concentrations of the drug in patients who are exhibiting a therapeutic response without signs of toxicity.

1. Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method used to quantify the concentration of antigens, such as cardiac glycosides, in a sample.

  • Principle: The assay is based on the competitive binding of a radiolabeled cardiac glycoside (tracer) and the unlabeled cardiac glycoside in the patient's serum to a limited number of specific antibodies.[12] The amount of radioactivity measured is inversely proportional to the concentration of the drug in the patient's serum.[5]

  • Generalized Procedure: [5][12][13]

    • Reagent Preparation: Prepare standard solutions of the cardiac glycoside, the radiolabeled tracer, and the specific antibody.

    • Incubation: Mix the patient's serum sample (or standard) with a known amount of the tracer and the antibody. The mixture is incubated to allow for competitive binding.

    • Separation: The antibody-bound glycoside is separated from the free (unbound) glycoside. This is often achieved by adding charcoal, which adsorbs the free glycoside.

    • Counting: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

    • Quantification: The concentration of the cardiac glycoside in the patient's sample is determined by comparing its radioactivity with a standard curve generated from the known concentrations.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.

  • Principle: The sample is passed through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column. The different components of the sample interact differently with the stationary phase, causing them to separate.[14]

  • Generalized Procedure for Cardiac Glycoside Analysis: [4][6][15]

    • Sample Preparation: The cardiac glycosides are extracted from the serum or plasma sample. This can be done using liquid-liquid extraction or solid-phase extraction.

    • Chromatographic Separation: The extracted sample is injected into the HPLC system. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase typically consisting of a mixture of water, acetonitrile, and/or methanol.

    • Detection: As the separated components exit the column, they are detected by a detector, commonly a UV detector set at a specific wavelength (e.g., 220 nm) or a mass spectrometer for higher specificity and sensitivity (LC-MS/MS).[16]

    • Quantification: The concentration of each cardiac glycoside is determined by comparing the peak area or height to that of known standards.

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for all cardiac glycosides is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump located in the cell membrane of cardiomyocytes.[17] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction.

CardiacGlycosidePathway CG Cardiac Glycosides (this compound, Digitoxin, Ouabain, etc.) NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux) Na_in->NaCa_Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum (↑ Ca2+ uptake and release) Ca_in->SR Contraction ↑ Myocardial Contractility (Positive Inotropic Effect) Ca_in->Contraction SR->Contraction

Primary signaling pathway of cardiac glycosides in cardiomyocytes.

Experimental Workflow for Serum Concentration Measurement

The following diagram illustrates a generalized workflow for determining the serum concentration of a cardiac glycoside using either RIA or HPLC.

ExperimentalWorkflow Start Patient Blood Sample Collection Centrifugation Centrifugation to Separate Serum/Plasma Start->Centrifugation RIA_Start Radioimmunoassay (RIA) Centrifugation->RIA_Start HPLC_Start High-Performance Liquid Chromatography (HPLC) Centrifugation->HPLC_Start RIA_Incubation Incubation with Radiolabeled Glycoside & Antibody RIA_Start->RIA_Incubation RIA_Separation Separation of Bound and Free Glycoside RIA_Incubation->RIA_Separation RIA_Counting Gamma Counting RIA_Separation->RIA_Counting Quantification Quantification against Standard Curve RIA_Counting->Quantification HPLC_Extraction Extraction of Glycosides from Serum HPLC_Start->HPLC_Extraction HPLC_Injection Injection into HPLC System HPLC_Extraction->HPLC_Injection HPLC_Detection Detection (UV or MS) HPLC_Injection->HPLC_Detection HPLC_Detection->Quantification Result Determination of Serum Concentration Quantification->Result

Generalized workflow for measuring cardiac glycoside serum levels.

Logical Relationship of Therapeutic Index Determination

The determination of the therapeutic index is a multi-step process that integrates preclinical and clinical data.

TILogic Preclinical Preclinical Animal Studies ED50 Determine ED50 (Effective Dose in 50% of animals) Preclinical->ED50 LD50 Determine LD50 (Lethal Dose in 50% of animals) Preclinical->LD50 Initial_TI Calculate Initial Therapeutic Index (LD50 / ED50) ED50->Initial_TI LD50->Initial_TI Clinical Clinical Human Studies Initial_TI->Clinical Therapeutic_Range Establish Therapeutic Serum Concentration Range Clinical->Therapeutic_Range Toxic_Range Establish Toxic Serum Concentration Range Clinical->Toxic_Range Clinical_TI Define Clinical Therapeutic Window Therapeutic_Range->Clinical_TI Toxic_Range->Clinical_TI Final_Guideline Clinical Dosing and Monitoring Guidelines Clinical_TI->Final_Guideline

Logical flow for determining the therapeutic index of a drug.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

Digoxin, a cardiac glycoside derived from the Digitalis plant, is a potent pharmaceutical compound requiring stringent safety measures during handling. Due to its classification as a hazardous and cytotoxic substance, direct contact, inhalation, or ingestion can be fatal.[1][2] For researchers, scientists, and drug development professionals, adherence to established safety protocols and the correct use of personal protective equipment (PPE) are paramount to mitigate exposure risks and ensure a safe laboratory environment.

This guide provides essential safety and logistical information, including detailed operational and disposal plans for the safe handling of this compound.

Recommended Personal Protective Equipment (PPE)

A comprehensive, multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE based on safety data sheets and established laboratory safety guidelines.

PPE ComponentSpecificationPurposeCitations
Hand Protection Chemotherapy-rated, disposable nitrile gloves. Tested to ASTM D6978 standard. Double gloving is recommended for enhanced protection.To prevent skin contact and absorption. The choice of glove should be based on breakthrough times and resistance to the specific chemicals being used.[2][3][1][4]
Eye & Face Protection Safety glasses with side-shields, chemical splash goggles, or a full-face shield.To protect eyes and face from splashes of liquids or airborne particles (dust).[1][2][3][5]
Body Protection Long-sleeved, impermeable or fluid-resistant gown that closes at the back.To protect skin and personal clothing from contamination.[1][6]
Respiratory Protection Required when there is a risk of inhaling dust or aerosols (e.g., weighing powder, cleaning spills). A NIOSH-approved respirator (e.g., N95 or a powered air-purifying respirator with HEPA filters) should be used.To prevent inhalation of hazardous particles. Work should ideally be conducted in a certified chemical fume hood or glove box to minimize aerosol generation.[1][3][4][7]
Foot Protection Closed-toe shoes.To protect feet from potential spills and falling objects.[1]

Operational Protocols

To ensure a safe and efficient workflow, standardized procedures for handling this compound must be meticulously followed.

Safe Handling and Usage Protocol
  • Preparation : Before handling this compound, ensure a designated work area, such as a chemical fume hood or a glove box, is clean and prepared.[3][7] Post hazard warning signs to inform others in the vicinity.[8]

  • PPE Donning : Put on all required PPE as specified in the table above. This includes double-gloving, a lab gown, and eye protection.[1][4]

  • Handling the Compound :

    • Always handle this compound in a well-ventilated area or under a certified chemical fume hood to minimize inhalation exposure.[1][9]

    • Avoid actions that could generate dust, such as scraping or pouring powder aggressively.[2][3][7]

    • Use dedicated equipment (spatulas, glassware) for handling this compound and decontaminate it after use.

  • Post-Handling :

    • After handling, carefully remove PPE, avoiding self-contamination.

    • Dispose of all contaminated disposable materials in designated hazardous waste containers.[7]

    • Wash hands and forearms thoroughly with soap and water immediately after the procedure.[5][7][8]

Emergency Spill Management

A clear, actionable plan is essential for mitigating the consequences of a this compound spill.

  • Evacuate and Alert : Immediately evacuate non-essential personnel from the spill area and alert others in the laboratory.[8][9]

  • Assess the Spill : Determine the extent of the spill and ensure you have the appropriate PPE and materials to manage it safely. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Don PPE : Wear appropriate PPE, including a respirator, chemical-resistant gloves, a gown, and eye protection.[6][9]

  • Contain and Clean :

    • Cover the spill with an absorbent material like vermiculite (B1170534) or a spill pillow to contain it.[1]

    • Gently sweep or collect the powdered material using non-sparking tools, avoiding dust generation.[1][9]

    • Place the collected material and all contaminated absorbents into a labeled, sealed container for hazardous waste disposal.[1][8]

  • Decontaminate :

    • Clean the spill area thoroughly with an appropriate cleaning agent (e.g., isopropyl alcohol followed by soap and water).[6][7]

    • Decontaminate all equipment used for the cleanup.

    • Place all used cleaning materials into the hazardous waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All items contaminated with this compound, including gloves, gowns, absorbent pads, and weighing papers, must be treated as hazardous waste.[7]

  • Containerization : Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container (often a purple waste stream for cytotoxic drugs).[8][10] Double-bagging is recommended for extra protection.[11]

  • Liquid Waste : Any solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.[2][9]

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's EHS department, which will coordinate with an approved environmental management vendor for incineration.[12]

Procedural Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Digoxin_Handling_Workflow start Begin Handling this compound ppe_selection Step 1: Select & Don PPE - Double Nitrile Gloves - Impermeable Gown - Goggles / Face Shield - Respirator (if needed) start->ppe_selection handling Step 2: Safe Handling Procedure - Use Chemical Fume Hood - Avoid Dust Generation - Use Designated Equipment ppe_selection->handling spill_check Spill Occurred? handling->spill_check spill_protocol Emergency Spill Protocol - Evacuate & Alert - Contain Spill - Clean & Decontaminate spill_check->spill_protocol Yes decontamination Step 3: Post-Handling - Decontaminate Work Area - Decontaminate Equipment spill_check->decontamination No spill_protocol->decontamination disposal Step 4: Waste Disposal - Segregate Contaminated PPE & Materials - Place in Labeled Hazardous Waste Container decontamination->disposal end End of Procedure disposal->end

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digoxin
Reactant of Route 2
Digoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.